molecular formula C6H12O6 B12423819 D-Glucose-d7

D-Glucose-d7

Katalognummer: B12423819
Molekulargewicht: 187.20 g/mol
InChI-Schlüssel: GZCGUPFRVQAUEE-JKMJYBEYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

D-Glucose-d7 is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 187.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C6H12O6

Molekulargewicht

187.20 g/mol

IUPAC-Name

(2R,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentahydroxyhexan-1-one

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1D,2D2,3D,4D,5D,6D

InChI-Schlüssel

GZCGUPFRVQAUEE-JKMJYBEYSA-N

Isomerische SMILES

[2H]C(=O)[C@@]([2H])([C@]([2H])([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O)O

Kanonische SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

D-Glucose-d7: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of D-Glucose-d7, its Chemical Profile, and Applications in Metabolic Research

Introduction

This compound is a stable isotope-labeled form of D-glucose where seven hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic substitution makes it a powerful tool for researchers, scientists, and drug development professionals in tracing metabolic pathways. Its increased molecular weight allows for clear differentiation from its unlabeled counterpart in mass spectrometry-based analyses, enabling precise tracking and quantification of glucose metabolism in vivo and in vitro. This technical guide provides a comprehensive overview of this compound, its chemical structure, and detailed methodologies for its application in metabolic research.

Chemical Structure and Properties

This compound is structurally identical to D-glucose, with the exception of the seven deuterium atoms. The deuteration does not significantly alter its chemical or biological properties, allowing it to be metabolized by cells in the same manner as natural glucose.

Chemical Structure of this compound

Caption: The chemical structure of this compound in its open-chain form.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueCitations
Molecular Formula C₆H₅D₇O₆[1]
Molecular Weight 187.20 g/mol [1][2]
CAS Number 66034-51-3[2]
Appearance White to off-white solid powder
Isotopic Purity Typically ≥98%[3]
Synonyms Glucose-d7, D-(+)-Glucose-d7, Dextrose-d7[3]

Applications in Research and Drug Development

The primary application of this compound lies in its use as a tracer to study metabolic pathways.[3] By introducing this compound into a biological system, researchers can track the fate of the deuterium-labeled glucose molecules as they are processed through various metabolic routes, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway. This enables the quantification of metabolic fluxes and provides insights into how disease states or drug treatments affect cellular metabolism.[4]

Experimental Protocols

While this compound is typically commercially available, its application in metabolic tracing studies requires specific experimental protocols. Below is a detailed methodology for a key application: in vivo metabolic flux analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol: In Vivo Metabolic Flux Analysis in a Mouse Model Using this compound and LC-MS

1. Objective: To quantify the flux of glucose through central carbon metabolism in a mouse model of a specific disease or in response to a therapeutic agent.

2. Materials:

  • This compound (sterile, high purity)

  • Sterile saline solution (0.9% NaCl)

  • Animal model (e.g., C57BL/6 mice)

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Tissue collection tools (forceps, scalpels)

  • Liquid nitrogen

  • Extraction solvent (e.g., 80:20 methanol:water, pre-chilled to -80°C)

  • Internal standards for LC-MS analysis

  • LC-MS system

3. Methodology:

  • Animal Preparation:

    • Acclimatize animals to the housing conditions for at least one week prior to the experiment.[4]

    • Fast animals for a predetermined period (e.g., 6 hours) to achieve a basal metabolic state, with free access to water.

  • This compound Administration:

    • Prepare a sterile solution of this compound in saline at a concentration suitable for injection (e.g., 100 mg/mL).

    • Administer the this compound solution to the animals via intraperitoneal (IP) or intravenous (IV) injection. A typical dose might be 2 g/kg of body weight. The route of administration will depend on the experimental design.[4]

  • Sample Collection:

    • At specific time points post-injection (e.g., 15, 30, 60, 120 minutes), collect small blood samples (~20-50 µL) from the tail vein into heparinized tubes.

    • At the final time point, euthanize the animal under deep anesthesia and rapidly collect tissues of interest (e.g., liver, tumor, brain).

    • Immediately freeze the tissues in liquid nitrogen to quench all metabolic activity.[4]

    • Centrifuge the blood samples to separate the plasma and store it at -80°C.

  • Metabolite Extraction:

    • For plasma samples, add a volume of cold extraction solvent (e.g., 4 volumes of 80% methanol) to precipitate proteins.

    • For tissue samples, homogenize the frozen tissue in the cold extraction solvent.

    • Vortex all samples and incubate at -80°C for at least 30 minutes to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins and cell debris.

    • Carefully transfer the supernatant containing the metabolites to a new tube.

  • LC-MS Analysis:

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extracts in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water) containing internal standards.

    • Inject the samples into the LC-MS system.

    • Separate the metabolites using a suitable chromatography method (e.g., HILIC for polar metabolites).

    • Detect the mass isotopologues of glucose and its downstream metabolites using the mass spectrometer in either positive or negative ion mode.

  • Data Analysis:

    • Integrate the peak areas for the different mass isotopologues of each metabolite.

    • Correct for the natural abundance of isotopes.

    • Calculate the fractional enrichment of deuterium in each metabolite over time to determine the metabolic flux.

Visualizations

Signaling Pathway: Glycolysis

The following diagram illustrates the central metabolic pathway of glycolysis, where glucose is converted into pyruvate.

Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase G3P_DHAP Glyceraldehyde-3-Phosphate & Dihydroxyacetone Phosphate F16BP->G3P_DHAP Aldolase BPG13 1,3-Bisphosphoglycerate G3P_DHAP->BPG13 Triose Phosphate Dehydrogenase PG3 3-Phosphoglycerate BPG13->PG3 Phosphoglycerate Kinase PG2 2-Phosphoglycerate PG3->PG2 Phosphoglycerate Mutase PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase

Caption: The Glycolysis Pathway.

Experimental Workflow: In Vivo Metabolic Tracing

The diagram below outlines the logical flow of an in vivo metabolic tracing experiment using this compound.

Experimental_Workflow cluster_animal_phase Animal Experimentation cluster_lab_phase Laboratory Analysis Animal_Prep Animal Preparation (Acclimatization, Fasting) Tracer_Admin This compound Administration (IP or IV) Animal_Prep->Tracer_Admin Sample_Collection Time-Course Sample Collection (Blood, Tissues) Tracer_Admin->Sample_Collection Metabolite_Extraction Metabolite Extraction (Plasma, Tissues) Sample_Collection->Metabolite_Extraction LCMS_Analysis LC-MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Analysis Data Analysis (Isotopologue Distribution, Flux Calculation) LCMS_Analysis->Data_Analysis

Caption: Experimental workflow for in vivo metabolic tracing.

References

Physical and chemical properties of D-Glucose-d7.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of D-Glucose-d7. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. This guide includes key physical and chemical data, detailed experimental protocols, and visualizations to facilitate a deeper understanding and application of this compound in metabolic research.

Core Physical and Chemical Properties

This compound, a deuterated form of D-Glucose, is a stable isotope-labeled monosaccharide crucial for tracing metabolic pathways.[1][2] Its physical and chemical characteristics are fundamental to its application in various research fields.

Physical Properties

This compound is typically a white to off-white solid powder.[3] Key physical data are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Appearance White to Off-White Solid Powder[3][4]
Melting Point 150-152 °C (decomposes)[5][6]
Optical Activity [α]25/D +52.0°, c = 2 in H2O (with a trace of NH4OH)[4][5]
Solubility Sparingly soluble in water, slightly soluble in methanol (B129727). May also be soluble in DMSO and DMF.[3][4]
Chemical Properties

The chemical properties of this compound are essential for its use in experimental settings. These properties are detailed in the table below.

PropertyValueReferences
Molecular Formula C₆H₅D₇O₆[3][5]
Molecular Weight 187.20 g/mol [3][7][8]
Exact Mass 187.10732532 Da[7][8]
Isotopic Purity ≥97-98 atom % D[1][5]
Chemical Purity ≥98-99%[5][9]
Hydrogen Bond Donor Count 5[3]
Hydrogen Bond Acceptor Count 6[3]
Rotatable Bond Count 5[3]
Complexity 138[3][7]
LogP -2.9[3][7]
InChI Key GZCGUPFRVQAUEE-JKMJYBEYSA-N[3][7]
SMILES [2H]C(=O)--INVALID-LINK--(--INVALID-LINK--(--INVALID-LINK--(--INVALID-LINK--(C([2H])([2H])O)O)O)O)O[3][7]

Mandatory Visualizations

Chemical Structure of this compound

D_Glucose_d7_Structure cluster_glucose C1 C1 C2 C2 C1->C2 D O1 OH C1->O1 OH C3 C3 C2->C3 D O2 OH C2->O2 OH C4 C4 C3->C4 D O3 OH C3->O3 OH C5 C5 C4->C5 D O4 OH C4->O4 OH O5 O C5->O5 C6 C6 C5->C6 D O5->C1 O6 OD C6->O6 OD H6_1 D C6->H6_1 D H6_2 D C6->H6_2 D caption Chemical structure of the alpha-D-Glucose-d7 pyranose form.

Caption: Chemical structure of the alpha-D-Glucose-d7 pyranose form.

Experimental Protocols

This compound is a powerful tool for tracing metabolic pathways in vivo, providing insights into glycolysis, the tricarboxylic acid (TCA) cycle, and other metabolic routes.[10] Its primary analytical applications involve mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[10]

Isotope Tracer Analysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol provides a general guideline for the analysis of this compound and its metabolites in plasma samples.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 400 µL of a cold (-20°C) extraction solvent (e.g., 80% methanol in water).[11]

  • Add an appropriate amount of an internal standard.

  • Vortex the mixture vigorously for 1 minute.[11]

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[11]

  • Carefully transfer the supernatant to a new microcentrifuge tube.[11]

  • Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.[11]

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.[11]

2. Liquid Chromatography (LC):

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Amide phase) is often suitable for retaining and separating glucose.[11]

  • Mobile Phase A: Water with a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate).[11]

  • Mobile Phase B: Acetonitrile.[11]

  • Gradient: A gradient from a high organic to a higher aqueous percentage is typically used. The specific gradient profile will need to be optimized.[11]

  • Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).[11]

3. Mass Spectrometry (MS/MS):

  • In tandem mass spectrometry, select unique precursor and product ion transitions for both the analyte and the internal standard to minimize overlap.[11]

  • Utilize high-purity isotopic standards to minimize interference from unlabeled impurities.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of molecules like D-Glucose.[12] A combination of 1D and 2D NMR techniques is often employed for complete structural assignment.[12][13]

General Protocol Outline:

  • Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent (e.g., D₂O).

  • 1D ¹H-NMR: Acquire a one-dimensional proton NMR spectrum to identify the proton signals.

  • 1D ¹³C-NMR and DEPT: Obtain one-dimensional carbon-13 and Distortionless Enhancement by Polarization Transfer spectra to identify carbon signals and their multiplicities.[12]

  • 2D COSY (Correlation Spectroscopy): Use a COSY experiment to identify proton-proton couplings and overcome signal overlap in the 1D spectrum.[12][14]

  • 2D HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments are used to correlate proton and carbon signals, assigning protons to their directly attached carbons.[12]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This technique helps in identifying long-range proton-carbon correlations, which is crucial for piecing together the molecular structure.[12]

  • Data Analysis: The collected spectral data are processed and analyzed to assign all proton and carbon signals and confirm the structure of this compound.[12]

Applications in Research

This compound is extensively used as a tracer in metabolic research to:

  • Quantify metabolic fluxes through key pathways like glycolysis and the TCA cycle.[10]

  • Monitor the dynamic processes of macromolecule formation, such as lipids, DNA, and glycogen.[15]

  • Visualize de novo lipogenesis in living cells.[15]

  • Serve as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[2]

  • Assess the contribution of glucose to the biosynthesis of other molecules.[10]

  • Investigate metabolic reprogramming in various disease states, including cancer.[10]

Workflow for a Metabolic Tracing Experiment

The following diagram illustrates a typical workflow for an in vivo metabolic tracing experiment using this compound.

Metabolic_Tracing_Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis A Acclimatize Animal Models B Prepare Sterile this compound Solution A->B C Administer Tracer (e.g., IV injection, infusion) B->C D Collect Blood Samples at Multiple Time Points C->D E Collect Tissues of Interest (Endpoint) C->E F Metabolite Extraction D->F E->F G LC-MS/MS or NMR Analysis F->G H Data Interpretation and Metabolic Flux Analysis G->H caption Workflow of an in vivo metabolic tracing study using this compound.

Caption: Workflow of an in vivo metabolic tracing study using this compound.

References

D-Glucose-d7: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Isotopic Tracer in Metabolic Research

This technical guide provides a comprehensive overview of D-Glucose-d7, a deuterated analog of D-glucose, for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, and explores its critical applications in metabolic tracer studies, particularly in metabolic flux analysis and the investigation of de novo fatty acid synthesis.

Core Properties of this compound

This compound is a stable isotope-labeled form of glucose where seven hydrogen atoms have been replaced by deuterium (B1214612). This isotopic substitution makes it a powerful tool for tracing the metabolic fate of glucose in biological systems without altering its fundamental chemical properties.

PropertyValueReferences
CAS Number 66034-51-3[1]
Molecular Formula C₆H₅D₇O₆[1]
Molecular Weight 187.20 g/mol [1]
Synonyms D-(+)-Glucose-d7, Dextrose-d7, Glucose-d7[1]

Applications in Metabolic Research

This compound is extensively utilized as a tracer in metabolic studies to elucidate the intricate network of biochemical pathways. Its primary applications lie in metabolic flux analysis and in tracking the synthesis of fatty acids.

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis is a powerful technique used to quantify the rates of metabolic reactions within a cell.[2] this compound, in conjunction with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows researchers to trace the journey of glucose-derived carbon and hydrogen atoms through various metabolic pathways.[2][3] This enables the quantification of fluxes through key pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2][4]

The general workflow for a metabolic flux analysis experiment using this compound involves several key stages, from cell culture to data analysis.

G cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Data Interpretation A Cell Culture & Isotope Labeling (Introduction of this compound) B Metabolic Quenching & Cell Harvesting A->B C Metabolite Extraction B->C D Mass Spectrometry (MS) or NMR Spectroscopy Analysis C->D E Mass Isotopomer Distribution (MID) Analysis D->E F Metabolic Flux Calculation (e.g., using software like Metran) E->F G Biological Interpretation F->G

Experimental workflow for Metabolic Flux Analysis using this compound.
De Novo Fatty Acid Synthesis

This compound is also instrumental in studying de novo lipogenesis, the process by which cells synthesize fatty acids from non-lipid precursors like glucose.[5] By tracing the incorporation of deuterium from this compound into the fatty acid carbon backbone, researchers can quantify the contribution of glucose to lipid synthesis.[5] This is particularly relevant in fields like cancer research, where altered lipid metabolism is a hallmark of many malignancies.

The metabolic pathway from glucose to fatty acids involves a series of enzymatic reactions that can be traced using this compound.

G This compound This compound Glycolysis Glycolysis This compound->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis Acetyl-CoA->Fatty Acid Synthesis Fatty Acids Fatty Acids Fatty Acid Synthesis->Fatty Acids

Simplified metabolic pathway of this compound to fatty acids.

Experimental Protocols

Sample Preparation for Mass Spectrometry Analysis

A general protocol for preparing plasma samples for the analysis of this compound and its metabolites is as follows. Note that optimization may be necessary depending on the specific experimental conditions.

  • Protein Precipitation : To 100 µL of plasma, add 400 µL of a cold (-20°C) extraction solvent, such as 80% methanol (B129727) in water. An appropriate amount of an internal standard should also be added at this stage. Vortex the mixture vigorously for 1 minute.[2]

  • Centrifugation : Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Supernatant Collection : Carefully transfer the supernatant to a new microcentrifuge tube.[2]

  • Drying : The supernatant can be dried down under a stream of nitrogen or using a vacuum concentrator. The dried extract can then be reconstituted in a solvent compatible with the analytical platform.[2]

Conclusion

This compound is an indispensable tool for researchers investigating cellular metabolism. Its utility in metabolic flux analysis and in tracing de novo fatty acid synthesis provides invaluable insights into the metabolic reprogramming that occurs in various physiological and pathological states. The methodologies outlined in this guide offer a starting point for the design and execution of robust and informative metabolic tracer studies.

References

D-Glucose-d7 as a Metabolic Tracer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of D-Glucose-d7, a stable isotope-labeled glucose analog, and its application as a powerful metabolic tracer in scientific research and drug development. We will delve into its core properties, detailed experimental protocols, and the interpretation of quantitative data, offering a technical resource for professionals in the field.

Core Principles of this compound as a Metabolic Tracer

This compound is a form of glucose where seven hydrogen atoms have been replaced with their stable isotope, deuterium (B1214612) (²H or D). This isotopic labeling allows researchers to track the metabolic fate of glucose through various biochemical pathways. The increased mass of this compound and its downstream metabolites can be detected and quantified using techniques such as mass spectrometry (MS) and visualized through advanced imaging methods like Stimulated Raman Scattering (SRS) microscopy.

The primary applications of this compound in metabolic research include:

  • Tracing Central Carbon Metabolism: Following the deuterium labels through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle to elucidate pathway activity and flux.

  • Investigating De Novo Lipogenesis: Tracking the incorporation of deuterium from glucose into newly synthesized fatty acids and lipids, a critical process in various diseases, including cancer.[1]

  • Quantitative Metabolic Flux Analysis: Determining the rates of metabolic reactions to understand cellular physiology in health and disease.

  • In Vivo Metabolic Imaging: Visualizing metabolic processes in living cells and organisms with high spatial resolution.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use as a metabolic tracer.

PropertyValue
Chemical Formula C₆H₅D₇O₆
Molecular Weight Approximately 187.20 g/mol
Isotopic Purity (D) Typically ≥97 atom % D
Appearance White to off-white powder
Solubility Soluble in water
Storage Room temperature, protected from light and moisture

Data Presentation: Quantitative Insights from this compound Tracing

The use of this compound enables the acquisition of precise quantitative data on metabolic fluxes and the relative contributions of glucose to various biosynthetic pathways. This data is often presented as mass isotopomer distributions (MIDs) in mass spectrometry or as signal intensities in SRS microscopy.

Mass Isotopomer Distribution (MID) Analysis

MID analysis is a key technique for interpreting data from stable isotope tracing experiments. It quantifies the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) of a particular metabolite.

Table 1: Illustrative Mass Isotopomer Distribution of a Downstream Metabolite after this compound Labeling

IsotopologueAbundance (%) in Control CellsAbundance (%) in Treated CellsInterpretation
M+085.270.5Represents the unlabeled fraction of the metabolite.
M+110.318.9Indicates the incorporation of one deuterium atom from this compound.
M+23.18.2Represents the incorporation of two deuterium atoms.
M+31.42.4Indicates the incorporation of three deuterium atoms.

This table presents hypothetical data to illustrate the concept of MID analysis. Actual results will vary depending on the experimental conditions.

Stimulated Raman Scattering (SRS) Microscopy Signal Quantification

SRS microscopy allows for the label-free imaging of metabolites based on their intrinsic vibrational properties. When using this compound, the carbon-deuterium (C-D) bonds provide a unique vibrational signature in a region of the Raman spectrum that is typically silent in biological samples. The intensity of the SRS signal is directly proportional to the concentration of the C-D bonds, enabling quantitative analysis of de novo lipogenesis and other metabolic processes.[1][2]

Table 2: Quantitative Analysis of Lipid Droplet Synthesis using this compound and SRS Microscopy

Cell LineConditionMean SRS Intensity at C-D peak (a.u.)Fold Change vs. Control
Pancreatic Cancer CellsControl150 ± 15-
Pancreatic Cancer CellsDrug Treatment75 ± 100.5
Prostate Cancer CellsControl80 ± 12-
Prostate Cancer CellsDrug Treatment60 ± 80.75

This table showcases representative quantitative data from SRS microscopy experiments, demonstrating the ability to measure changes in lipid synthesis upon drug treatment.[3][4]

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible data from this compound tracing studies. Below are methodologies for key experiments.

Mass Spectrometry-Based Metabolomics

This protocol outlines the general steps for a targeted metabolomics experiment using this compound to quantify the labeling of central carbon metabolism intermediates.

Protocol 1: LC-MS/MS Analysis of this compound Labeled Metabolites

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency in standard growth medium.

    • Replace the standard medium with a labeling medium containing this compound in place of unlabeled glucose. The concentration of this compound should be equivalent to the glucose concentration in the standard medium.

    • Incubate the cells for a predetermined time to allow for the incorporation of the tracer into downstream metabolites. This time will vary depending on the metabolic pathway of interest.

  • Metabolite Extraction:

    • Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex the samples and centrifuge at high speed to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Inject the metabolite extract into a liquid chromatography-mass spectrometry (LC-MS/MS) system.

    • Separate the metabolites using a suitable chromatography method (e.g., HILIC for polar metabolites).

    • Detect and quantify the mass isotopologues of the target metabolites using the mass spectrometer in multiple reaction monitoring (MRM) or full scan mode.

  • Data Analysis:

    • Process the raw LC-MS/MS data to obtain the peak areas for each isotopologue of the metabolites of interest.

    • Calculate the mass isotopomer distribution (MID) for each metabolite.

    • Correct for the natural abundance of stable isotopes.

    • Perform statistical analysis to identify significant changes in labeling patterns between different experimental conditions.

Stimulated Raman Scattering (SRS) Microscopy

This protocol describes the use of SRS microscopy to visualize and quantify de novo lipogenesis from this compound.

Protocol 2: SRS Microscopy of de novo Lipogenesis

  • Cell Culture and Labeling:

    • Culture cells on glass-bottom dishes suitable for microscopy.

    • Replace the standard growth medium with a labeling medium containing this compound.

    • Incubate the cells for a sufficient period (e.g., 24-72 hours) to allow for the synthesis and accumulation of deuterated lipids in lipid droplets.[2]

  • SRS Microscopy Imaging:

    • Mount the glass-bottom dish on the stage of an SRS microscope.

    • Tune the SRS microscope to the C-D vibrational frequency (around 2100-2200 cm⁻¹) to specifically image the deuterated lipids.

    • Acquire images of the cells, focusing on the lipid droplets.

    • As a control, acquire images at an off-resonance frequency to assess the background signal.

  • Image Analysis and Quantification:

    • Use image analysis software to segment the lipid droplets in the SRS images.

    • Measure the mean SRS intensity within the segmented lipid droplets.

    • Quantify the total amount of deuterated lipid per cell by summing the intensities of all lipid droplets.

    • Compare the SRS signal intensity between different experimental groups to determine the relative rates of de novo lipogenesis.[3][4]

Visualizing Metabolic Pathways and Workflows

Understanding the flow of atoms and the sequence of experimental steps is crucial for designing and interpreting metabolic tracing studies. The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows.

glycolysis_deuterium_tracing This compound This compound Glucose-6-Phosphate-d Glucose-6-Phosphate-d This compound->Glucose-6-Phosphate-d Fructose-6-Phosphate-d Fructose-6-Phosphate-d Glucose-6-Phosphate-d->Fructose-6-Phosphate-d Fructose-1,6-Bisphosphate-d Fructose-1,6-Bisphosphate-d Fructose-6-Phosphate-d->Fructose-1,6-Bisphosphate-d DHAP-d DHAP-d Fructose-1,6-Bisphosphate-d->DHAP-d Glyceraldehyde-3-Phosphate-d Glyceraldehyde-3-Phosphate-d Fructose-1,6-Bisphosphate-d->Glyceraldehyde-3-Phosphate-d DHAP-d->Glyceraldehyde-3-Phosphate-d 1,3-Bisphosphoglycerate-d 1,3-Bisphosphoglycerate-d Glyceraldehyde-3-Phosphate-d->1,3-Bisphosphoglycerate-d 3-Phosphoglycerate-d 3-Phosphoglycerate-d 1,3-Bisphosphoglycerate-d->3-Phosphoglycerate-d 2-Phosphoglycerate-d 2-Phosphoglycerate-d 3-Phosphoglycerate-d->2-Phosphoglycerate-d Phosphoenolpyruvate-d Phosphoenolpyruvate-d 2-Phosphoglycerate-d->Phosphoenolpyruvate-d Pyruvate-d Pyruvate-d Phosphoenolpyruvate-d->Pyruvate-d Lactate-d Lactate-d Pyruvate-d->Lactate-d Acetyl-CoA-d Acetyl-CoA-d Pyruvate-d->Acetyl-CoA-d

Figure 1: Glycolysis pathway showing the flow of deuterium from this compound.

tca_cycle_deuterium_tracing Pyruvate-d Pyruvate-d Acetyl-CoA-d Acetyl-CoA-d Pyruvate-d->Acetyl-CoA-d Citrate-d Citrate-d Acetyl-CoA-d->Citrate-d Oxaloacetate Oxaloacetate Oxaloacetate->Citrate-d Isocitrate-d Isocitrate-d Citrate-d->Isocitrate-d alpha-Ketoglutarate-d alpha-Ketoglutarate-d Isocitrate-d->alpha-Ketoglutarate-d Succinyl-CoA-d Succinyl-CoA-d alpha-Ketoglutarate-d->Succinyl-CoA-d Succinate-d Succinate-d Succinyl-CoA-d->Succinate-d Fumarate-d Fumarate-d Succinate-d->Fumarate-d Malate-d Malate-d Fumarate-d->Malate-d Malate-d->Oxaloacetate

Figure 2: TCA cycle showing the entry of deuterium from this compound via Acetyl-CoA.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Cell Culture Cell Culture This compound Labeling This compound Labeling Cell Culture->this compound Labeling Metabolite Extraction Metabolite Extraction This compound Labeling->Metabolite Extraction SRS Microscopy SRS Microscopy This compound Labeling->SRS Microscopy LC-MS/MS LC-MS/MS Metabolite Extraction->LC-MS/MS Data Processing Data Processing LC-MS/MS->Data Processing Metabolic Flux Analysis Metabolic Flux Analysis Data Processing->Metabolic Flux Analysis Image Analysis Image Analysis SRS Microscopy->Image Analysis Quantitative Analysis Quantitative Analysis Image Analysis->Quantitative Analysis

Figure 3: General experimental workflow for this compound metabolic tracing.

Conclusion

This compound is a versatile and powerful tool for researchers and drug development professionals seeking to unravel the complexities of cellular metabolism. Its ability to trace the fate of glucose through key metabolic pathways provides invaluable quantitative data for understanding disease mechanisms and evaluating the efficacy of therapeutic interventions. By following the detailed protocols and data analysis strategies outlined in this guide, researchers can effectively harness the potential of this compound to advance their scientific discoveries.

References

Principle of Metabolic Labeling with Deuterated Glucose: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of metabolic labeling with deuterated glucose ([²H]-glucose). This powerful technique enables the tracing of glucose metabolism in various biological systems, offering critical insights into cellular physiology, disease mechanisms, and the effects of therapeutic interventions. By replacing hydrogen atoms with their stable isotope, deuterium (B1214612), researchers can track the fate of glucose carbons and hydrogens through key metabolic pathways, providing a dynamic view of cellular metabolic fluxes.

Core Principles of Deuterated Glucose Labeling

Metabolic labeling with deuterated glucose is predicated on the introduction of glucose molecules containing deuterium atoms into a biological system. These labeled glucose molecules are then taken up by cells and processed through central carbon metabolism. Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are employed to detect the incorporation of deuterium into downstream metabolites. This allows for the qualitative and quantitative assessment of metabolic pathway activity.[1][2][3]

The choice of deuterated glucose isotopologue is critical and depends on the specific metabolic pathway under investigation. Commonly used tracers include:

  • [6,6-²H₂]-glucose (D-Glucose-d₂): Deuterium labels on the C6 position are less likely to be lost during the initial steps of glycolysis, making this tracer particularly useful for measuring glucose turnover and flux through the lower part of glycolysis and into the tricarboxylic acid (TCA) cycle.[4]

  • [1,2,3,4,5,6,6-²H₇]-glucose (D-Glucose-d₇): This heavily labeled glucose provides a stronger signal in downstream metabolites and can offer more comprehensive insights into various pathways, including the pentose (B10789219) phosphate (B84403) pathway (PPP) and redox metabolism.[4][5]

  • Other positional isomers: Isotopologues like [1-²H]-glucose or [3-²H]-glucose can be used to probe specific enzymatic reactions and pathway branch points.[6]

The fundamental advantage of using deuterium is that it is a stable, non-radioactive isotope, making it safe for in vivo studies in both animals and humans.[3][7] Furthermore, the low natural abundance of deuterium results in a low background signal, enhancing the sensitivity of detection.[5]

Key Applications in Research and Drug Development

The ability to trace glucose metabolism has profound implications for various research areas:

  • Oncology: Cancer cells often exhibit altered glucose metabolism, famously known as the Warburg effect, characterized by increased glycolysis even in the presence of oxygen.[8] Deuterated glucose labeling allows for the in vivo and in vitro quantification of this metabolic reprogramming, providing a means to assess tumor progression and response to therapies that target cancer metabolism.[3][9]

  • Neuroscience: The brain is highly dependent on glucose as its primary energy source. Deuterium metabolic imaging (DMI), an application of deuterated glucose labeling with magnetic resonance spectroscopy (MRS), enables the non-invasive, real-time mapping of glucose metabolism in the brain.[10][11] This has significant potential for studying neurological disorders and brain function.

  • Metabolic Diseases: Research into conditions like diabetes and obesity benefits from the ability to track glucose uptake, storage, and utilization in different tissues. Deuterated glucose can be used to measure whole-body and tissue-specific glucose kinetics.[4]

  • Drug Discovery and Development: By assessing how a drug candidate alters metabolic fluxes, researchers can gain insights into its mechanism of action and pharmacodynamic effects.[10] This is valuable for identifying novel drug targets and evaluating the efficacy of metabolic modulators.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for key experiments involving deuterated glucose labeling.

In Vitro Cell Culture Labeling

This protocol outlines the steps for labeling cultured mammalian cells with deuterated glucose to study cellular metabolism.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Glucose-free and pyruvate-free culture medium

  • Deuterated glucose (e.g., [6,6-²H₂]-glucose or [D₇]-glucose)

  • Dialyzed fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution (e.g., 80% methanol, -80°C)

  • Cell scraper

  • Centrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in culture plates or flasks and grow to the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of deuterated glucose (typically matching the glucose concentration of standard medium, e.g., 11 mM) and dialyzed FBS.

  • Labeling:

    • Aspirate the standard culture medium.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed deuterated glucose-containing medium to the cells.

  • Incubation: Incubate the cells for a time course determined by the specific experimental goals. Time points can range from minutes to days to achieve isotopic steady-state.

  • Metabolite Quenching and Extraction:

    • Place the culture plates on ice.

    • Aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS to remove extracellular metabolites.

    • Add ice-cold quenching solution (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes to halt enzymatic activity.

    • Scrape the cells in the quenching solution and transfer the cell lysate to a pre-chilled centrifuge tube.

    • Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Preparation for Analysis: The metabolite extract can then be dried down and reconstituted in a suitable solvent for MS or NMR analysis.

In Vivo Labeling in Mouse Models

This protocol provides a general framework for administering deuterated glucose to mice to study systemic and tissue-specific metabolism.

Materials:

  • Mice (specific strain and age as required by the study)

  • Deuterated glucose solution (sterile)

  • Administration route equipment (e.g., gavage needles for oral administration, syringes for intravenous or intraperitoneal injection)

  • Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant)

  • Anesthesia and euthanasia supplies

  • Surgical tools for tissue harvesting

  • Liquid nitrogen for snap-freezing tissues

Procedure:

  • Acclimatization and Fasting: Acclimate mice to the experimental conditions. Depending on the study design, mice may be fasted to reduce variability in endogenous glucose levels.[1]

  • Deuterated Glucose Administration:

    • Oral Gavage: Dissolve deuterated glucose in water and administer a defined dose based on body weight.

    • Intravenous (IV) or Intraperitoneal (IP) Injection: Administer a sterile solution of deuterated glucose. IV administration provides rapid systemic distribution, while IP is a common alternative.[12]

    • Drinking Water: For long-term labeling, deuterated glucose can be added to the drinking water.

  • Blood Sampling: Collect blood samples at various time points post-administration to monitor the concentration and isotopic enrichment of glucose and its metabolites in circulation.

  • Tissue Harvesting:

    • At the designated endpoint, euthanize the mouse.

    • Rapidly dissect the tissues of interest.

    • Immediately snap-freeze the tissues in liquid nitrogen to quench metabolic activity.

  • Metabolite Extraction from Tissues:

    • Pulverize the frozen tissue into a fine powder under liquid nitrogen.

    • Extract metabolites using a cold solvent mixture (e.g., methanol/water/chloroform).

    • Centrifuge to separate the polar metabolites, lipids, and protein pellets.

    • Collect the polar phase for analysis of glucose and its downstream metabolites.

  • Sample Preparation for Analysis: Prepare the tissue extracts for MS or NMR analysis as described for in vitro samples.

Data Presentation: Quantitative Insights

The quantitative data derived from deuterated glucose labeling experiments are crucial for interpreting metabolic phenotypes. Below are tables summarizing typical quantitative data obtained from such studies.

ParameterCell TypeDeuterated Glucose TracerLabeling Time (hours)Isotopic Enrichment (%) in LactateReference
Glycolytic FluxA549 Lung Carcinoma[1,2-¹³C]-glucose (as a proxy for glycolytic flux measurement)24Not directly reported for deuterium, but this tracer is optimal for glycolysis flux estimation.--INVALID-LINK--
Lactate ProductionHuman Brain (in vivo)[6,6-²H₂]-glucose~1-2Variable, allows for calculation of Cerebral Metabolic Rate of Lactate (CMRLac).[11]
TCA Cycle ActivityHuman Brain (in vivo)[6,6-²H₂]-glucose~1-2Variable, allows for calculation of TCA cycle flux (VTCA) from labeled glutamate/glutamine.[11]
NADPH ProductionVarious[1-²H]-glucose or [3-²H]-glucoseVariableUsed to quantify NADPH redox activity.[6]

Table 1: Representative Quantitative Data from Deuterated Glucose Labeling Experiments.

TissueParameterValue in Gray MatterValue in White MatterFold Difference (GM/WM)Reference
Human BrainGlucose Transport (Tmax)HigherLower~2.0[11]
Human BrainGlucose Consumption (CMRGlc)HigherLower~2.5[11]
Human BrainTCA Cycle Flux (VTCA)HigherLower~1.7[11]

Table 2: Comparison of Glucose Metabolism Rates in Human Brain Gray and White Matter. [11]

Mandatory Visualizations

Diagrams are essential for illustrating the complex relationships in metabolic pathways and experimental procedures.

Signaling Pathways

Glycolysis_Deuterium_Tracing Glucose Glucose (e.g., [6,6-²H₂]-glucose) G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP DHAP DHAP F16BP->DHAP G3P Glyceraldehyde-3-Phosphate F16BP->G3P DHAP->G3P BPG13 1,3-Bisphosphoglycerate G3P->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate (Deuterium on C3) PEP->Pyruvate Lactate Lactate (Deuterium on C3) Pyruvate->Lactate LDH TCA_Cycle_Deuterium_Tracing Pyruvate Pyruvate (from [²H]-glucose) AcetylCoA Acetyl-CoA (Deuterium on methyl group) Pyruvate->AcetylCoA PDH Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Glutamate Glutamate (Deuterium labeled) aKG->Glutamate Transamination Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate PPP_Deuterium_Tracing cluster_nadph NADPH Production G6P Glucose-6-Phosphate (from [¹³C, ²H]-glucose) PG6 6-Phosphoglucono-δ-lactone G6P->PG6 G6PD G6P->PG6 NADPH NADPH (Deuterium labeled) Phosphogluconate6 6-Phosphogluconate PG6->Phosphogluconate6 Ru5P Ribulose-5-Phosphate Phosphogluconate6->Ru5P 6PGD Phosphogluconate6->Ru5P R5P Ribose-5-Phosphate (for nucleotide synthesis) Ru5P->R5P In_Vitro_Workflow cluster_cell_culture Cell Culture cluster_extraction Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation seeding Cell Seeding labeling Metabolic Labeling with [²H]-Glucose seeding->labeling quenching Quenching Metabolism labeling->quenching extraction Metabolite Extraction quenching->extraction ms_analysis Mass Spectrometry extraction->ms_analysis nmr_analysis NMR Spectroscopy extraction->nmr_analysis flux_analysis Metabolic Flux Analysis ms_analysis->flux_analysis nmr_analysis->flux_analysis In_Vivo_Workflow cluster_animal_model Animal Model cluster_sampling Sampling cluster_prep_analysis Preparation & Analysis cluster_data Data Interpretation acclimatization Acclimatization & Fasting administration [²H]-Glucose Administration acclimatization->administration blood_collection Blood Sampling administration->blood_collection tissue_harvesting Tissue Harvesting blood_collection->tissue_harvesting extraction Metabolite Extraction tissue_harvesting->extraction analysis MS or NMR Analysis extraction->analysis flux_analysis Metabolic Flux Analysis analysis->flux_analysis

References

Applications of D-Glucose-d7 in Biomedical Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of D-Glucose-d7, a stable isotope-labeled glucose molecule, in biomedical research. Its unique properties make it a powerful tool for tracing metabolic pathways, quantifying metabolic fluxes, and visualizing metabolic processes in vitro and in vivo. This guide will delve into its core applications, provide detailed experimental protocols, present available quantitative data, and illustrate key concepts with diagrams.

Core Applications of this compound

This compound is a form of glucose where seven hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612). This isotopic labeling allows researchers to track the fate of glucose molecules through various metabolic pathways without the use of radioactive tracers. The primary analytical techniques used to detect this compound and its metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. More recently, its application has been extended to advanced imaging techniques.

Metabolic Tracer Studies

This compound serves as an invaluable tracer to elucidate the intricate network of metabolic reactions. By introducing this compound into a biological system, researchers can follow the incorporation of deuterium into downstream metabolites, providing insights into the activity of specific pathways.

  • Glycolysis and Gluconeogenesis: Tracing the deuterium label from this compound through the intermediates of glycolysis allows for the quantification of glycolytic flux. Conversely, it can be used to study the reverse pathway of gluconeogenesis.

  • Tricarboxylic Acid (TCA) Cycle: The entry of deuterium-labeled pyruvate (B1213749) (derived from this compound) into the TCA cycle enables the study of citrate (B86180) synthesis and subsequent intermediates, offering a window into mitochondrial respiration and energy metabolism.

  • De Novo Lipogenesis: this compound is a key tracer for monitoring the synthesis of fatty acids from non-lipid precursors.[1] The incorporation of deuterium into newly synthesized lipids can be quantified to assess the rate of de novo lipogenesis, a pathway often dysregulated in metabolic diseases and cancer.[1]

  • Pentose Phosphate Pathway (PPP): While less direct than specifically labeled glucose tracers, this compound can provide information on the activity of the PPP, a crucial pathway for producing NADPH and precursors for nucleotide synthesis.

Metabolic Flux Analysis (MFA)

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions. While universally 13C-labeled glucose is often considered the gold standard for delineating central carbon metabolism, deuterated glucose tracers like this compound provide unique insights into redox metabolism, particularly the generation and consumption of NADPH.[2]

Deuterium Metabolic Imaging (DMI)

Deuterium Metabolic Imaging (DMI) is a non-invasive imaging technique that allows for the in vivo assessment of the transport, uptake, and metabolism of deuterated molecules.[3] this compound has shown significant advantages over other deuterated glucose isotopes, such as D-Glucose-d2, in DMI studies. The higher number of deuterium atoms in this compound results in larger signals from both glucose and its downstream metabolites, including deuterated water (HDO), glutamate, and glutamine (Glx), and lactate.[3][4] This enhanced signal allows for improved mapping of metabolic activity in tissues like the brain.[5]

Stimulated Raman Scattering (SRS) Microscopy

Stimulated Raman Scattering (SRS) microscopy is a vibrational imaging technique that can visualize the distribution of specific molecules without the need for fluorescent labels. The carbon-deuterium (C-D) bond has a unique Raman scattering frequency that falls within a "silent" region of the cellular Raman spectrum, providing a high-contrast signal for imaging.[6][7] By introducing this compound, researchers can visualize the incorporation of deuterium into various macromolecules like lipids, proteins, and glycogen (B147801) in living cells and tissues with subcellular resolution.[6] This technique, termed Spectral TRacIng of DEuterium isotope (STRIDE), allows for the visualization of metabolic dynamics in real-time.[8]

Quantitative Data

The following tables summarize available quantitative data from studies using this compound and other relevant tracers.

Table 1: Comparative Signal Enhancement in Deuterium Metabolic Imaging (DMI) of the Human Brain (this compound vs. D-Glucose-d2) [3][4]

MetaboliteWhole-Brain Signal Ratio (this compound / D-Glucose-d2) at 100-120 min post-ingestion
Deuterated Water (HDO)1.8 ± 0.3
Glutamate + Glutamine (Glx)1.7 ± 0.3
Lactate1.6 ± 0.3

Table 2: Illustrative Isotopic Enrichment of Glycolytic Intermediates

MetaboliteIsotopic Enrichment (Mole Percent Excess) - Placeholder
Glucose-6-PhosphateValue
Fructose-6-PhosphateValue
PyruvateValue
LactateValue

Table 3: Illustrative Isotopic Enrichment of TCA Cycle Intermediates

Note: As with glycolysis, specific quantitative data for this compound is limited. The table below uses placeholders. 13C-glucose tracing studies have demonstrated the feasibility of measuring enrichment in these intermediates.[9]

MetaboliteIsotopic Enrichment (Mole Percent Excess) - Placeholder
CitrateValue
α-KetoglutarateValue
SuccinateValue
MalateValue

Table 4: Illustrative Deuterium Enrichment in Lipids from De Novo Lipogenesis

Note: While this compound is established as a tracer for de novo lipogenesis, specific enrichment values for individual fatty acids are not consistently reported. The following are placeholder values.

Fatty AcidDeuterium Enrichment (%) - Placeholder
Palmitate (C16:0)Value
Stearate (C18:0)Value
Oleate (C18:1)Value

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

In Vitro Metabolic Flux Analysis using this compound

This protocol outlines a general procedure for tracing glucose metabolism in cultured cells.

Materials:

  • Cell line of interest

  • Glucose-free cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction solvent (e.g., 80% methanol, -80°C)

  • Cell scraper

  • Centrifuge

Methodology:

  • Cell Culture: Culture cells to the desired confluency in standard glucose-containing medium.

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with this compound to the desired concentration (typically matching the glucose concentration of standard media) and dFBS.

  • Isotope Labeling:

    • Aspirate the standard medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed this compound labeling medium.

    • Incubate the cells for a predetermined time course to allow for isotopic labeling of downstream metabolites.

  • Metabolite Extraction:

    • Rapidly aspirate the labeling medium.

    • Wash the cells with ice-cold PBS to remove extracellular this compound.

    • Immediately add ice-cold extraction solvent to the cells to quench metabolism.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate at high speed to pellet proteins and cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis: Analyze the extracted metabolites using LC-MS or GC-MS to determine the isotopic enrichment of deuterium in various metabolites.

In Vivo Metabolic Tracing in Animal Models

This protocol provides a general framework for in vivo studies using this compound.

Materials:

  • Animal model (e.g., mouse)

  • This compound

  • Sterile saline or PBS for injection

  • Administration equipment (e.g., syringes, infusion pumps)

  • Blood collection supplies

  • Tissue collection tools

  • Liquid nitrogen

Methodology:

  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.

  • Tracer Preparation: Dissolve this compound in sterile saline or PBS to the desired concentration.

  • Tracer Administration: Administer the this compound solution to the animals. Common methods include:

    • Bolus Injection (Intravenous or Intraperitoneal): A single, rapid injection for studying acute metabolic changes.

    • Continuous Infusion: For achieving a metabolic steady state.

    • Oral Gavage: To mimic dietary glucose uptake.

  • Sample Collection:

    • Blood: Collect blood samples at various time points to monitor the enrichment of this compound and its metabolites in the plasma.

    • Tissues: At the end of the experiment, euthanize the animal and rapidly excise tissues of interest. Immediately freeze tissues in liquid nitrogen to quench metabolic activity.

  • Metabolite Extraction and Analysis: Extract metabolites from plasma and tissues and analyze by mass spectrometry to determine deuterium enrichment.

Stimulated Raman Scattering (SRS) Microscopy of De Novo Lipogenesis

This protocol describes the use of this compound for imaging lipid synthesis in cultured cells.

Materials:

  • Cell line of interest

  • Glucose-free cell culture medium

  • This compound

  • Stimulated Raman Scattering (SRS) microscope

Methodology:

  • Cell Culture and Labeling: Culture cells in a medium where the standard glucose is replaced with this compound.

  • SRS Imaging:

    • Tune the SRS microscope to the C-D bond vibration frequency (around 2100-2200 cm⁻¹).

    • Acquire images of the cells at different time points to visualize the accumulation of newly synthesized lipids containing deuterium.

    • The intensity of the C-D signal is proportional to the concentration of newly synthesized lipids.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows.

glycolysis_tca_cycle_tracing cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_lipogenesis De Novo Lipogenesis d_glucose_d7 This compound g6p Glucose-6-P-d'x' d_glucose_d7->g6p f6p Fructose-6-P-d'x' g6p->f6p dhap DHAP-d'x' f6p->dhap g3p G3P-d'x' f6p->g3p pep PEP-d'x' dhap->pep g3p->pep pyruvate Pyruvate-d'x' pep->pyruvate acetyl_coa Acetyl-CoA-d'x' pyruvate->acetyl_coa citrate Citrate-d'x' acetyl_coa->citrate akg α-Ketoglutarate-d'x' citrate->akg cytosolic_citrate Cytosolic Citrate-d'x' citrate->cytosolic_citrate Mitochondrial Export succinyl_coa Succinyl-CoA-d'x' akg->succinyl_coa succinate Succinate-d'x' succinyl_coa->succinate fumarate Fumarate-d'x' succinate->fumarate malate Malate-d'x' fumarate->malate oaa Oxaloacetate-d'x' malate->oaa oaa->citrate cytosolic_acetyl_coa Cytosolic Acetyl-CoA-d'x' cytosolic_citrate->cytosolic_acetyl_coa fatty_acids Fatty Acids-d'x' cytosolic_acetyl_coa->fatty_acids

Caption: Metabolic fate of this compound through glycolysis, the TCA cycle, and lipogenesis.

in_vivo_workflow start Start: Animal Acclimatization prepare_tracer Prepare this compound Tracer start->prepare_tracer administer_tracer Administer Tracer (Bolus, Infusion, or Gavage) prepare_tracer->administer_tracer collect_samples Collect Samples (Blood and/or Tissues) administer_tracer->collect_samples quench_metabolism Quench Metabolism (e.g., Liquid Nitrogen) collect_samples->quench_metabolism extract_metabolites Extract Metabolites quench_metabolism->extract_metabolites analyze_samples Analyze by Mass Spectrometry extract_metabolites->analyze_samples data_analysis Data Analysis (Isotopic Enrichment, Flux Calculation) analyze_samples->data_analysis end End: Interpret Results data_analysis->end

Caption: General experimental workflow for in vivo metabolic tracing with this compound.

srs_workflow start Start: Cell Culture labeling Label Cells with this compound start->labeling imaging SRS Microscopy (Tune to C-D Vibration) labeling->imaging data_acquisition Acquire Images over Time imaging->data_acquisition analysis Image Analysis (Quantify C-D Signal Intensity) data_acquisition->analysis end End: Visualize De Novo Lipogenesis analysis->end

Caption: Workflow for visualizing de novo lipogenesis using SRS microscopy with this compound.

Conclusion

This compound is a versatile and powerful tool in the arsenal (B13267) of biomedical researchers. Its applications in metabolic tracing, metabolic flux analysis, and advanced imaging techniques provide unparalleled insights into the complexities of cellular metabolism. The ability to track the fate of glucose in real-time and in a non-invasive manner opens up new avenues for understanding disease pathogenesis, identifying novel drug targets, and developing personalized medicine approaches. As analytical technologies continue to advance, the applications of this compound are expected to expand, further solidifying its role as a cornerstone in metabolic research.

References

Safeguarding Your Research: An In-depth Technical Guide to the Safe Handling and Application of D-Glucose-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, application, and disposal of D-Glucose-d7, a stable isotope-labeled sugar crucial for metabolic research. By offering detailed protocols and clear data presentation, this document aims to facilitate the effective and safe use of this compound in the laboratory.

Compound Identification and Properties

This compound is a form of glucose where seven hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). This isotopic labeling makes it a powerful tool for tracing the metabolic fate of glucose in biological systems without the concerns associated with radioactive isotopes.

Chemical and Physical Properties
PropertyValueReference
Chemical Formula C₆H₅D₇O₆[1]
Molecular Weight 187.20 g/mol [1][2][3][4]
Appearance White to off-white solid powder[1][4]
Melting Point 150-152 °C (decomposes)[1]
Solubility Soluble in water[5]
Storage Temperature Room temperature, away from light and moisture[1][6][7]
Isotopic Purity Typically ≥97 atom % D[1]

Safety and Handling

While this compound is not classified as a hazardous substance, it is essential to follow standard laboratory safety protocols. The safety considerations are broadly similar to those for unlabeled D-glucose.

General Safety Precautions
  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, a lab coat, and suitable gloves.[8][9]

  • Ventilation: Use in a well-ventilated area to avoid inhalation of dust particles.[10]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[10][11]

  • Spills: For minor spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[9]

Specific Handling of Deuterated Compounds

To maintain the isotopic integrity of this compound and ensure accurate experimental results, the following precautions are critical:

  • Preventing Isotopic Exchange: Avoid contact with protic solvents (e.g., water, methanol) unless they are also deuterated, as this can lead to the exchange of deuterium atoms with hydrogen.[12] Store in a dry, inert atmosphere (e.g., under argon or nitrogen).[12]

  • Minimizing Water Contamination: Use thoroughly dried glassware and handle the compound in a dry environment to prevent absorption of atmospheric moisture.[13] Single-use ampoules are recommended to avoid repeated exposure to air.[13]

Experimental Applications and Protocols

This compound is primarily used as a tracer in metabolic studies to investigate pathways such as glycolysis and the tricarboxylic acid (TCA) cycle, often analyzed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[14][15]

Logical Workflow for a Metabolic Tracing Experiment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tracer_Preparation Prepare this compound Solution Administration Administer this compound Tracer_Preparation->Administration System_Preparation Prepare Cell Culture or Animal Model System_Preparation->Administration Incubation Incubate for Defined Period Administration->Incubation Sample_Collection Collect Samples (e.g., cells, tissue, biofluids) Incubation->Sample_Collection Metabolite_Extraction Extract Metabolites Sample_Collection->Metabolite_Extraction Analytical_Measurement Analyze by MS or NMR Metabolite_Extraction->Analytical_Measurement Data_Analysis Perform Isotope Tracing Analysis Analytical_Measurement->Data_Analysis

Fig. 1: General workflow for a metabolic tracing experiment using this compound.
Detailed Experimental Protocol: In Vivo Metabolic Tracing in an Animal Model

This protocol provides a general framework for an in vivo study. Specific parameters should be optimized for the research question and animal model.

1. Preparation of this compound Solution:

  • Dissolve the required amount of this compound in a sterile vehicle, such as saline or phosphate-buffered saline (PBS), to achieve the desired concentration.[14]

  • Sterile-filter the solution before administration.[14]

2. Animal Preparation and Tracer Administration:

  • Acclimatize animals to the housing conditions for at least one week prior to the experiment.[14]

  • Administer the this compound solution. Common methods include:

    • Bolus Injection: A single, rapid injection, typically into the tail vein, for studying acute metabolic processes.[14]

    • Continuous Infusion: Infusion at a constant rate to achieve an isotopic steady state.[14]

    • Oral Gavage: Administration directly into the stomach.[14]

3. Sample Collection:

  • Blood Sampling: Collect blood at multiple time points to monitor plasma concentrations and isotopic enrichment of metabolites.[14]

  • Tissue Collection: At the end of the experiment, euthanize the animal and rapidly excise tissues of interest. Immediately flash-freeze the tissues in liquid nitrogen to quench metabolic activity.[14]

4. Metabolite Extraction:

  • Extract metabolites from plasma and tissues using a cold solvent mixture, such as 80:20 methanol:water.[14]

  • Homogenize tissue samples in the cold extraction solvent.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.[15]

  • Collect the supernatant containing the metabolites.[15]

  • Dry the supernatant using a vacuum concentrator or a stream of nitrogen.[15]

  • Reconstitute the dried extract in a suitable solvent for MS or NMR analysis.[15]

This compound in Glycolysis and the TCA Cycle

G D_Glucose_d7 This compound Glycolysis Glycolysis D_Glucose_d7->Glycolysis Pyruvate_d Deuterated Pyruvate Glycolysis->Pyruvate_d Acetyl_CoA_d Deuterated Acetyl-CoA Pyruvate_d->Acetyl_CoA_d TCA_Cycle TCA Cycle Acetyl_CoA_d->TCA_Cycle TCA_Intermediates_d Deuterated TCA Cycle Intermediates TCA_Cycle->TCA_Intermediates_d

Fig. 2: Simplified pathway of this compound metabolism through glycolysis and the TCA cycle.

Waste Disposal

As this compound is a stable, non-radioactive isotope-labeled compound, its disposal is generally governed by the same regulations as for non-hazardous chemical waste.[4]

Waste Disposal Protocol
  • Segregation: Do not mix with radioactive waste. If mixed with other hazardous chemicals, the entire mixture must be treated as hazardous waste according to the properties of the other components.[4]

  • Containment: Collect waste in a clearly labeled, sealed, and leak-proof container.[8]

  • Disposal Route: Dispose of the waste through an approved chemical waste management service. Do not discard down the drain or in regular trash.[4]

  • Documentation: Maintain records of waste disposal in accordance with institutional and local regulations.[4]

Decision Tree for this compound Waste Disposal

G Start This compound Waste Is_Mixed Is it mixed with hazardous chemicals? Start->Is_Mixed Dispose_Hazardous Dispose as Hazardous Chemical Waste Is_Mixed->Dispose_Hazardous Yes Dispose_NonHazardous Dispose as Non-Hazardous Chemical Waste Is_Mixed->Dispose_NonHazardous No

Fig. 3: Decision-making workflow for the disposal of this compound waste.

By adhering to the guidelines outlined in this document, researchers can safely and effectively utilize this compound to advance their understanding of metabolic processes in health and disease. Always consult your institution's specific safety protocols and the latest Safety Data Sheet (SDS) for the most current information.

References

A Technical Guide to High-Purity D-Glucose-d7 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the applications, commercial sources, and experimental considerations for utilizing deuterated glucose in metabolic research.

High-purity D-Glucose-d7, a stable isotope-labeled form of glucose, has emerged as an indispensable tool for researchers, scientists, and drug development professionals. Its ability to act as a tracer in metabolic pathways without the safety concerns associated with radioactive isotopes makes it invaluable for studying cellular metabolism, quantifying metabolic fluxes, and serving as a robust internal standard in analytical methodologies. This technical guide provides a comprehensive overview of commercially available this compound, detailed experimental protocols for its use, and visualizations of key metabolic pathways and experimental workflows.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer high-purity this compound, each with specific product characteristics. For researchers and drug development professionals, selecting the appropriate grade and purity is crucial for the accuracy and reproducibility of experimental results. The following table summarizes the quantitative data from prominent commercial suppliers to facilitate a comparative analysis.

SupplierProduct Name/NumberCAS NumberMolecular Weight ( g/mol )Isotopic Purity (atom % D)Chemical Purity
Cambridge Isotope Laboratories DLM-206266034-51-3187.2097-98%≥98%
Sigma-Aldrich (Merck) 55200323403-54-5187.2097%99% (CP)
MedChemExpress HY-B0389S666034-51-3187.20Not Specified98.0%
Invivochem V8204266034-51-3Not SpecifiedNot Specified≥98%
ChemScene CS-037608966034-51-3187.20Not Specified≥98%

Key Applications in Research and Development

The primary applications of this compound stem from its utility as a metabolic tracer and an internal standard.[1][2]

  • Metabolic Flux Analysis: By introducing this compound into cell cultures or animal models, researchers can trace the metabolic fate of glucose through various pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[3][4] The incorporation of deuterium (B1214612) into downstream metabolites can be quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the rates of metabolic reactions.[3][5]

  • De Novo Lipogenesis: this compound is a powerful tool for studying the synthesis of fatty acids from non-lipid precursors.[6] The deuterium atoms from glucose are incorporated into newly synthesized lipids, allowing for the direct visualization and quantification of this process, which is increasingly recognized as a hallmark of cancer and other metabolic diseases.[6][7]

  • Internal Standard for Quantification: In quantitative analytical methods like liquid chromatography-mass spectrometry (LC-MS), this compound serves as an ideal internal standard for the accurate measurement of glucose concentrations in biological samples.[8] Its chemical properties are nearly identical to endogenous glucose, ensuring similar behavior during sample preparation and analysis, while its different mass allows for its distinct detection.[8]

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound.

Protocol 1: Metabolic Flux Analysis in Cell Culture

This protocol outlines the general steps for tracing the metabolism of this compound in cultured cells.[9]

  • Media Preparation:

    • Prepare a glucose-free version of the desired cell culture medium.

    • Dissolve this compound in the glucose-free medium to the desired final concentration (typically matching the glucose concentration of the standard growth medium).

    • Sterile-filter the complete labeling medium using a 0.22 µm filter.

  • Cell Culture and Labeling:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).

    • Aspirate the standard growth medium and wash the cells with pre-warmed phosphate-buffered saline (PBS).

    • Add the prepared this compound labeling medium to the cells.

    • Incubate the cells for a time course appropriate for the metabolic pathway of interest. This can range from minutes to hours.

  • Metabolite Extraction:

    • To quench metabolism, rapidly aspirate the labeling medium and wash the cells with ice-cold 0.9% NaCl.

    • Immediately add a specific volume of an ice-cold extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells into the extraction solvent and transfer the lysate to a microcentrifuge tube.

    • Vortex the tubes vigorously and incubate at -80°C for at least 20 minutes to precipitate proteins.

    • Centrifuge the samples at high speed (e.g., >16,000 x g) for 15 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube.

  • Sample Analysis:

    • Dry the metabolite extracts using a vacuum concentrator.

    • Reconstitute the dried pellets in a solvent compatible with the analytical platform (e.g., 50:50 acetonitrile:water for LC-MS).

    • Analyze the samples by mass spectrometry or NMR to determine the isotopic enrichment in downstream metabolites.

Protocol 2: In Vivo Metabolic Tracing in Animal Models

This protocol describes the administration of this compound to animal models for in vivo metabolic studies.[3]

  • Tracer Preparation:

    • Dissolve this compound in a sterile vehicle, such as saline or PBS, to the desired concentration.

    • Sterile-filter the solution before administration.

  • Animal Administration:

    • Intravenous (IV) Injection: For rapid delivery, inject the tracer solution as a bolus into the tail vein.

    • Oral Gavage: For studies involving intestinal absorption, administer the tracer solution directly into the stomach.

    • Drinking Water: For long-term labeling studies, this compound can be added to the drinking water.[10][11]

  • Sample Collection:

    • Blood: Collect blood samples at various time points via tail vein or other appropriate methods to monitor plasma concentrations and isotopic enrichment.

    • Tissues: At the end of the experiment, euthanize the animal and rapidly excise tissues of interest. Immediately flash-freeze the tissues in liquid nitrogen to quench metabolic activity.

  • Metabolite Extraction and Analysis:

    • Homogenize the frozen tissues in an appropriate extraction solvent.

    • Follow the metabolite extraction and analysis steps as described in Protocol 1.

Protocol 3: Using this compound as an Internal Standard

This protocol details the use of this compound for the accurate quantification of glucose in biological samples by isotope dilution mass spectrometry (IDMS).[8]

  • Preparation of Standards:

    • Prepare a stock solution of unlabeled D-Glucose of a known concentration.

    • Prepare a stock solution of this compound.

    • Create a series of calibration standards by spiking known concentrations of the unlabeled D-Glucose stock solution into a representative matrix (e.g., glucose-free plasma).

    • Add a fixed amount of the this compound internal standard stock solution to each calibrator.

  • Sample Preparation:

    • Aliquot the biological sample (e.g., plasma, serum) into a microcentrifuge tube.

    • Add the same fixed amount of the this compound internal standard working solution to the sample.

    • Precipitate proteins by adding a solvent like acetonitrile.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples and calibration standards into an LC-MS/MS system.

    • Monitor the specific mass transitions for both unlabeled glucose and this compound.

    • Generate a calibration curve by plotting the ratio of the peak area of unlabeled glucose to the peak area of this compound against the concentration of the unlabeled glucose standards.

    • Calculate the concentration of glucose in the unknown samples using the calibration curve.

Visualizing Metabolic Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of this compound.

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_extraction Extraction cluster_analysis Analysis prep_media Prepare this compound Labeling Medium culture_cells Culture Cells to Desired Confluency add_media Add Labeling Medium culture_cells->add_media incubate Incubate for Time Course add_media->incubate quench Quench Metabolism incubate->quench extract Extract Metabolites quench->extract analyze Analyze by MS or NMR extract->analyze data Data Analysis and Flux Calculation analyze->data

General experimental workflow for metabolic tracing with this compound.

metabolic_fate cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle d_glucose_d7 This compound g6p Glucose-6-Phosphate-d7 d_glucose_d7->g6p f6p Fructose-6-Phosphate-d7 g6p->f6p phosphogluconolactone 6-Phosphogluconolactone-d7 g6p->phosphogluconolactone f16bp Fructose-1,6-bisphosphate-d7 f6p->f16bp g3p_dhap G3P/DHAP (d-labeled) f16bp->g3p_dhap pyruvate Pyruvate (d-labeled) g3p_dhap->pyruvate acetyl_coa Acetyl-CoA (d-labeled) pyruvate->acetyl_coa phosphogluconate 6-Phosphogluconate-d7 phosphogluconolactone->phosphogluconate ru5p Ribulose-5-Phosphate (d-labeled) phosphogluconate->ru5p ru5p->f6p ru5p->g3p_dhap nucleotides Nucleotide Synthesis ru5p->nucleotides tca_cycle TCA Cycle Intermediates (d-labeled) acetyl_coa->tca_cycle

Metabolic fate of this compound through major carbon pathways.

de_novo_lipogenesis d_glucose_d7 This compound pyruvate Pyruvate (d-labeled) d_glucose_d7->pyruvate acetyl_coa_mito Mitochondrial Acetyl-CoA (d-labeled) pyruvate->acetyl_coa_mito citrate Citrate (d-labeled) acetyl_coa_mito->citrate acetyl_coa_cyto Cytosolic Acetyl-CoA (d-labeled) citrate->acetyl_coa_cyto malonyl_coa Malonyl-CoA (d-labeled) acetyl_coa_cyto->malonyl_coa fatty_acids Fatty Acid Synthesis (incorporation of Deuterium) malonyl_coa->fatty_acids lipids Lipids (d-labeled) fatty_acids->lipids

De novo lipogenesis pathway showing deuterium incorporation.

internal_standard_workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis cluster_quant Quantification sample Biological Sample (Unknown Glucose Conc.) spike Spike Sample with Internal Standard sample->spike is This compound (Known Amount) is->spike extract Protein Precipitation & Extraction spike->extract lcms LC-MS/MS Analysis extract->lcms ratio Calculate Peak Area Ratio (Glucose / Glucose-d7) lcms->ratio cal_curve Generate Calibration Curve ratio->cal_curve quantify Quantify Glucose Concentration cal_curve->quantify

Workflow for using this compound as an internal standard.

References

An In-depth Technical Guide to the Stability and Storage of D-Glucose-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for D-Glucose-d7, a deuterated isotopologue of D-glucose. Ensuring the integrity of this critical reagent is paramount for its effective use in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based applications. This document outlines the factors influencing its stability, potential degradation pathways, and standardized protocols for stability assessment.

Core Stability Profile

This compound is a stable, solid compound when stored under appropriate conditions. Its stability profile is considered to be comparable to that of unlabeled D-glucose. The substitution of hydrogen with deuterium (B1214612) atoms is not expected to significantly alter the molecule's inherent chemical stability; however, minor kinetic isotope effects may slightly slow the rate of certain degradation reactions. The primary environmental factors that can affect the stability of this compound are temperature, moisture, and light.

Recommended Storage and Handling

Proper storage is crucial to maintain the chemical and isotopic purity of this compound. The following table summarizes the recommended storage conditions for both short-term and long-term preservation.

FormConditionTemperatureDurationRecommendations
Solid (Powder) Short-termRoom TemperatureDays to WeeksStable for routine shipping and handling.[1]
Long-term4°CUp to 2 yearsFor extended preservation of the solid compound.[1]
-20°CUp to 3 yearsOptimal for long-term archival.[1]
In Solvent Short-term-20°CUp to 1 monthFor working solutions.
Long-term-80°CUp to 6 monthsFor stock solutions to minimize degradation.[1]

General Handling Guidelines:

  • Hygroscopicity: this compound is hygroscopic and should be handled in a dry environment, such as a glove box or a room with controlled humidity, to prevent moisture absorption.

  • Light Sensitivity: To prevent potential photo-degradation, the compound should be stored in light-resistant containers.[2][3]

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Container: Use tightly sealed, appropriate containers to protect from moisture and atmospheric contaminants.[4]

Potential Degradation Pathways

The degradation of this compound is expected to follow the same pathways as unlabeled D-glucose. The primary mechanisms of degradation are caramelization at high temperatures and the Maillard reaction in the presence of amino acids.

Factors Affecting this compound Stability cluster_conditions Storage Conditions cluster_stability This compound Stability Temperature Temperature Degradation Degradation Temperature->Degradation High Temp. Moisture Moisture Moisture->Degradation Light Light Light->Degradation pH pH (in solution) pH->Degradation Acidic/Alkaline Amino_Acids Presence of Amino Acids Amino_Acids->Degradation Maillard Reaction Stable Stable this compound

Caption: Key environmental factors influencing the stability of this compound.

At elevated temperatures, particularly above its melting point, D-glucose undergoes caramelization, a complex series of reactions that result in the formation of various furan (B31954) derivatives, such as 5-hydroxymethylfurfural (B1680220) (5-HMF), and colored polymeric compounds.

In the presence of amino acids, this compound can undergo the Maillard reaction, a non-enzymatic browning reaction. This multi-step process is initiated by the condensation of the glucose molecule with an amino acid, leading to the formation of a Schiff base and subsequently an Amadori product. Further reactions can produce a wide array of compounds, including flavor and aroma molecules, as well as brown nitrogenous polymers known as melanoidins. Key intermediates in glucose degradation, especially under heat, include 3-deoxyglucosone (B13542) (3-DG) and 3,4-dideoxyglucosone-3-ene (3,4-DGE).

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should be conducted in accordance with established pharmaceutical guidelines to ensure the quality and reliability of the material over time. The following outlines a general protocol for such a study.

Generalized Workflow for this compound Stability Testing Start Start: this compound Batch Selection Protocol Define Stability Protocol (Conditions, Time Points) Start->Protocol Storage Place Samples in Stability Chambers Protocol->Storage Time_Points Pull Samples at Defined Time Points Storage->Time_Points Time_Points->Storage Analysis Analytical Testing (Purity, Impurities, etc.) Time_Points->Analysis Evaluation Data Evaluation and Shelf-Life Determination Analysis->Evaluation End End: Stability Report Evaluation->End

Caption: A typical experimental workflow for assessing the stability of this compound.

1. Objective: To evaluate the stability of this compound under various storage conditions and establish a recommended re-test period or shelf life.

2. Materials:

  • This compound (at least three different batches)

  • Appropriate primary and secondary packaging materials

  • Calibrated stability chambers with controlled temperature and humidity

3. Analytical Methodology: A validated, stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)) is a common choice for carbohydrate analysis. The method must be able to separate and quantify this compound from its potential degradation products.

4. Stability Study Design:

  • Long-Term Stability Study:

    • Storage Conditions: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Testing Frequency: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Accelerated Stability Study:

    • Storage Conditions: 40°C ± 2°C / 75% RH ± 5% RH.

    • Testing Frequency: 0, 3, and 6 months.

5. Test Parameters: The following parameters should be monitored at each time point:

  • Appearance: Visual inspection for any changes in color or physical state.

  • Assay: Quantification of the this compound content.

  • Purity: Determination of the chemical purity, including the identification and quantification of any degradation products.

  • Isotopic Purity: Verification of the deuterium enrichment using mass spectrometry or NMR.

  • Water Content: Measurement of the water content by Karl Fischer titration.

6. Data Evaluation: The data collected will be evaluated to determine the rate of degradation, if any, under the different storage conditions. This information will be used to establish a re-test period, which is the time frame during which the this compound is expected to remain within its specifications when stored under the defined conditions.

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the quality and reliability of this compound in their critical applications.

References

Methodological & Application

Protocol for D-Glucose-d7 Administration in Cell Culture for Metabolic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique to investigate cellular metabolism and elucidate the dynamics of metabolic pathways. D-Glucose-d7 (deuterated glucose) is a non-radioactive, stable isotope-labeled form of glucose where seven hydrogen atoms are replaced by deuterium (B1214612).[1][2] This isotopic labeling allows for the tracing of glucose metabolism through various pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and de novo lipogenesis. When this compound is introduced into cell culture, it is taken up and metabolized by the cells, leading to the incorporation of deuterium into various downstream metabolites.[1][3] The detection and quantification of these deuterated metabolites, typically by mass spectrometry, provide a dynamic view of cellular metabolic fluxes.[4] This approach is particularly valuable in cancer research, where altered glucose metabolism is a hallmark of many tumor types.[1]

These application notes provide a detailed protocol for the administration of this compound in cell culture for the purpose of metabolic analysis. The protocol covers cell culture preparation, tracer administration, metabolite extraction, and sample preparation for mass spectrometry analysis.

Data Presentation

The successful administration of this compound results in the enrichment of deuterium in various metabolites. The degree of enrichment can vary depending on the cell type, metabolic state, and experimental conditions. The following tables summarize typical this compound concentrations used in cell culture and illustrative examples of isotopic enrichment and mass spectrometry parameters for key metabolites.

Table 1: Recommended this compound Concentrations for Cell Culture Experiments

Cell LineApplicationThis compound ConcentrationReference
HeLaMacromolecule Synthesis Imaging0.45% (w/v)[3]
PC3Macromolecule Synthesis Imaging0.45% (w/v)[5]
PANC1De Novo Lipogenesis Imaging25 mM[6]
A549Glycolytic Flux MeasurementNot Specified, but used to measure consumption rates[7]
T47DGlucose to Lactate (B86563) ConversionNot Specified, used with hyperpolarization[8]
MCF-7General Metabolism5 mM, 15 mM, 30 mM (for unlabeled glucose)[9][10]

Note: Standard glucose concentrations in cell culture media typically range from 5.5 mM to 25 mM.[11][12]

Table 2: Illustrative Isotopic Enrichment and Mass Spectrometry Parameters for Key Metabolites Derived from this compound

MetaboliteExpected Deuterium IncorporationPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Lactate (M+1 to M+3)1-3 deuterium atoms from glycolysis90-9244Negative ESI[13]
Glutamate (M+1 to M+4)1-4 deuterium atoms from TCA cycleVaries with derivatizationVaries with derivatizationPositive/Negative ESI[14]
Palmitate (M+n)Multiple deuterium atoms from de novo lipogenesisVaries with derivatizationVaries with derivatizationNegative ESI[15]

Note: The exact m/z values will depend on the specific isotopologue and the derivatization agent used, if any. The isotopic enrichment can vary significantly based on the metabolic activity of the cells.

Experimental Protocols

This section provides a detailed methodology for a typical this compound labeling experiment in adherent cell culture.

Materials and Reagents
  • This compound (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Glucose-free cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Sterile water for injection or cell culture grade water

  • Cell line of interest (e.g., HeLa, A549, MCF-7)

  • Cell culture flasks or plates

  • Extraction Solvent: 80% Methanol (B129727) (HPLC grade), pre-chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge capable of 14,000 x g and 4°C

  • Vacuum concentrator (e.g., SpeedVac) or nitrogen evaporator

Protocol 1: Cell Culture and this compound Labeling
  • Cell Seeding:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will ensure they are in the exponential growth phase (typically 70-80% confluency) at the time of harvesting.

    • Allow cells to adhere and grow overnight in their standard complete growth medium.

  • Preparation of this compound Labeling Medium:

    • Prepare the labeling medium by supplementing glucose-free medium with this compound to the desired final concentration (refer to Table 1 for examples). For instance, to prepare a 25 mM this compound solution, dissolve the appropriate amount of this compound in the glucose-free medium.

    • Supplement the medium with dialyzed FBS (typically 10%) and other necessary components like L-glutamine and antibiotics. The use of dialyzed FBS is crucial to minimize the presence of unlabeled glucose.

    • Sterile-filter the complete labeling medium using a 0.22 µm filter.

    • Pre-warm the labeling medium to 37°C in a water bath.

  • Isotopic Labeling:

    • Aspirate the standard growth medium from the cell culture plates.

    • Gently wash the cells once with pre-warmed, sterile PBS to remove any residual unlabeled glucose.

    • Add the pre-warmed this compound labeling medium to the cells.

    • Incubate the cells for a duration sufficient to achieve isotopic steady-state. This is often equivalent to at least one cell doubling time. For many cancer cell lines, this is typically 24-48 hours.

Protocol 2: Metabolite Extraction
  • Quenching of Metabolism:

    • At the end of the incubation period, rapidly aspirate the labeling medium.

    • Immediately place the culture plates on dry ice or a pre-chilled metal block in a cold room to quench metabolic activity.

    • Wash the cells quickly with ice-cold PBS to remove any remaining extracellular tracer.

  • Metabolite Extraction:

    • Add a sufficient volume of pre-chilled (-80°C) 80% methanol to cover the cell monolayer (e.g., 1 mL for a well in a 6-well plate).

    • Use a cell scraper to detach the cells in the cold methanol.

    • Transfer the cell lysate (methanol-cell suspension) to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously for 30 seconds.

    • Incubate the tubes at -20°C for at least 1 hour to facilitate protein precipitation.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.

  • Sample Preparation for Mass Spectrometry:

    • Dry the metabolite extracts completely using a vacuum concentrator or a gentle stream of nitrogen.

    • Store the dried metabolite pellets at -80°C until analysis.

    • Prior to LC-MS analysis, reconstitute the dried extracts in a suitable solvent, typically the initial mobile phase of the chromatography method (e.g., 50-100 µL of a water/acetonitrile mixture).

Visualization of Workflows and Pathways

Experimental Workflow

The overall experimental workflow for this compound administration and analysis is depicted below.

experimental_workflow Experimental Workflow for this compound Metabolic Tracing cluster_cell_culture Cell Culture & Labeling cluster_extraction Sample Preparation cluster_analysis Analysis cell_seeding 1. Seed Cells add_labeling_medium 2. Add this compound Medium cell_seeding->add_labeling_medium incubation 3. Incubate (e.g., 24-48h) add_labeling_medium->incubation quenching 4. Quench Metabolism incubation->quenching extraction 5. Extract Metabolites quenching->extraction drying 6. Dry Extract extraction->drying reconstitution 7. Reconstitute drying->reconstitution lcms 8. LC-MS/MS Analysis reconstitution->lcms data_analysis 9. Data Analysis lcms->data_analysis

Caption: this compound metabolic tracing workflow.

Glucose Metabolism and Associated Signaling Pathways

This compound can be used to trace key metabolic pathways and their interplay with cellular signaling. The diagram below illustrates the entry of glucose into central carbon metabolism and its connection to major signaling pathways.

signaling_pathways Overview of Glucose Metabolism and Signaling glucose This compound g6p Glucose-6-P-d'n' glucose->g6p pyruvate Pyruvate-d'n' g6p->pyruvate Glycolysis ppp Pentose Phosphate Pathway g6p->ppp lactate Lactate-d'n' pyruvate->lactate acetyl_coa Acetyl-CoA-d'n' pyruvate->acetyl_coa tca TCA Cycle acetyl_coa->tca lipids Fatty Acids / Lipids-d'n' acetyl_coa->lipids De Novo Lipogenesis akt Akt Signaling akt->g6p Promotes Uptake & Glycolysis insulin Insulin Signaling insulin->akt

Caption: Key glucose metabolic pathways and signaling.

References

Application Notes: In vivo D-Glucose-d7 Labeling in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stable isotope tracing using deuterated glucose, such as D-Glucose-d7, is a powerful technique for quantifying in vivo metabolic fluxes and understanding the metabolic reprogramming that occurs in various physiological and pathological states.[1] By replacing hydrogen atoms with deuterium (B1214612), this compound allows researchers to trace the fate of glucose carbons and hydrogens through metabolic pathways.[2] This methodology is instrumental in fields like cancer biology, diabetes and obesity research, and drug development to assess the contributions of glucose to biosynthesis, energy production, and the activity of key pathways like glycolysis and the Tricarboxylic Acid (TCA) cycle.[1][3]

Principle

When this compound is introduced into a mouse model, it is taken up by cells through glucose transporters (GLUTs) and metabolized.[4] The deuterium labels are incorporated into downstream metabolites, including intermediates of glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the TCA cycle, as well as into macromolecules like lipids, proteins, and glycogen.[2][5] The extent and pattern of deuterium enrichment in these molecules can be precisely measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[6][7] This data allows for the calculation of metabolic flux rates and the relative activity of different pathways.[3]

Applications

  • Quantifying Metabolic Fluxes: Determine the rates of glycolysis and the TCA cycle in various tissues.[1]

  • Investigating Disease States: Analyze metabolic reprogramming in diseases such as cancer, where altered glucose metabolism (the Warburg effect) is a key feature.[8]

  • Drug Development: Evaluate the on-target and off-target metabolic effects of novel therapeutic compounds.[7]

  • Biosynthesis Contribution: Assess the role of glucose in the de novo synthesis of amino acids, lipids, and nucleotides.[1]

Experimental Workflow and Metabolic Fate of this compound

The following diagrams illustrate the overall experimental process and the metabolic pathways traced by the deuterium label.

G cluster_prep Phase 1: Animal & Tracer Preparation cluster_admin Phase 2: Tracer Administration & Sampling cluster_analysis Phase 3: Analysis acclimatization Animal Acclimatization (≥ 1 week) fasting Fasting (6-16 hours) acclimatization->fasting admin Tracer Administration (IV, IP, or Oral Gavage) fasting->admin tracer_prep This compound Preparation (Dissolve in sterile saline/PBS) tracer_prep->admin blood Blood Collection (Time-course) admin->blood tissue Tissue Harvesting (Flash-freeze in LN2) admin->tissue extraction Metabolite Extraction (e.g., Methanol (B129727)/Chloroform (B151607)/Water) blood->extraction tissue->extraction ms LC-MS/MS or GC-MS Analysis extraction->ms data Data Analysis (Isotopologue Distribution) ms->data

Caption: General experimental workflow for in vivo this compound tracing studies in mice.

G glucose This compound g6p Glucose-6-P glucose->g6p f6p Fructose-6-P g6p->f6p fbp Fructose-1,6-BP f6p->fbp dhap DHAP fbp->dhap g3p Glyceraldehyde-3-P fbp->g3p dhap->g3p pep PEP g3p->pep pyruvate Pyruvate pep->pyruvate lactate Lactate pyruvate->lactate acetylcoa Acetyl-CoA pyruvate->acetylcoa citrate Citrate acetylcoa->citrate akg α-Ketoglutarate citrate->akg succinate Succinate akg->succinate fumarate Fumarate succinate->fumarate malate Malate fumarate->malate malate->citrate glycolysis_label Glycolysis tca_label TCA Cycle

Caption: Simplified metabolic fate of this compound through glycolysis and the TCA cycle.

Protocols

Protocol 1: this compound Administration via Intravenous (IV) Infusion

This method is ideal for achieving a rapid and steady-state isotopic enrichment in the plasma.[1]

1. Animal Preparation:

  • Use an appropriate mouse strain for the research question (e.g., C57BL/6 for general metabolic studies).[1]
  • Acclimatize animals to housing conditions for at least one week prior to the experiment.[1][9]
  • Fast mice for 6-16 hours before tracer administration to reduce background levels of unlabeled glucose.[1] Ensure free access to water.[9]

2. Tracer Preparation:

  • Dissolve this compound in sterile 0.9% saline or phosphate-buffered saline (PBS) to the desired concentration.[1]
  • Sterile-filter the solution using a 0.22 μm syringe filter before administration.[1][9]

3. Administration Procedure (Bolus + Continuous Infusion):

  • Anesthetize the mouse and place a catheter into the lateral tail vein.[7]
  • Administer an initial bolus injection to rapidly increase plasma tracer concentration. A typical starting dose is 0.6 mg/g body weight.[7]
  • Immediately follow the bolus with a continuous infusion using a syringe pump. A starting infusion rate is 0.01-0.02 mg/g body weight per minute.[7]
  • Maintain the infusion for 3-4 hours to approach isotopic steady-state in tissues.[7]

4. Sample Collection:

  • Collect small blood samples (~20-30 µL) from the tail tip at regular intervals (e.g., 0, 30, 60, 90, 120, 180 minutes) to monitor plasma glucose enrichment.[7]
  • At the end of the infusion, euthanize the mouse and rapidly dissect the tissues of interest.
  • Immediately flash-freeze the tissues in liquid nitrogen to quench all metabolic activity and store at -80°C until extraction.[7]

Protocol 2: Metabolite Extraction from Tissues

This protocol is designed for the extraction of polar metabolites from frozen tissue samples.

1. Materials:

  • Pre-chilled (-80°C) methanol (MeOH)
  • Pre-chilled (-20°C) chloroform (CHCl3)
  • Ice-cold water (H2O)
  • Homogenizer (e.g., bead beater)
  • Centrifuge

2. Extraction Procedure:

  • Weigh the frozen tissue (~20 mg) and place it in a pre-chilled tube with homogenization beads.[10]
  • Prepare a solvent mixture. A common method is the two-phase methanol:water and chloroform system.[10] For a ~20 mg tissue sample, add 800 μL of a 1:1 methanol:water solution and 1200 μL of chloroform.[10]
  • Homogenize the tissue in the cold solvent mixture until fully dissociated.
  • Vortex the mixture vigorously for 10-15 minutes at 4°C.
  • Centrifuge at >12,000 x g for 15 minutes at 4°C to separate the phases.
  • Three layers will form: an upper aqueous/polar layer (containing glucose and its derivatives), a middle protein disk, and a lower organic/non-polar layer.
  • Carefully collect the upper aqueous layer into a new tube for analysis.
  • Dry the extract completely using a vacuum concentrator (e.g., SpeedVac).
  • Store the dried extract at -80°C until analysis.

Protocol 3: Mass Spectrometry (MS) Sample Preparation and Analysis

This is a general guideline; specific parameters must be optimized for the instrument used.

1. Derivatization (for GC-MS):

  • For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), dried metabolites often require derivatization to increase their volatility.
  • A common method is to first react the sample with methoxyamine hydrochloride in pyridine, followed by silylation with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

2. Reconstitution (for LC-MS):

  • For Liquid Chromatography-Mass Spectrometry (LC-MS), reconstitute the dried metabolite extract in a suitable solvent, typically a mixture of water and an organic solvent (e.g., 50% acetonitrile (B52724) or methanol).

3. Analysis:

  • Analyze the samples using a high-resolution mass spectrometer coupled with either GC or LC.
  • For LC-MS/MS, use an electrospray ionization (ESI) source and operate in Multiple Reaction Monitoring (MRM) mode to quantify specific labeled metabolites.[11][12]
  • For GC-MS, use electron impact (EI) ionization and scan for specific mass fragments of the derivatized metabolites to determine deuterium enrichment.[6]

4. Data Analysis:

  • Correct the raw mass isotopomer distribution data for the natural abundance of 13C and other isotopes.
  • Calculate the fractional or molar percent enrichment (MPE) of deuterium in each metabolite.
  • Use metabolic flux analysis (MFA) software to model the data and calculate flux rates through the pathways of interest.

Quantitative Data Summary

The following tables provide reference values and parameters for designing this compound labeling experiments. These values are often derived from studies using 13C-glucose but serve as an excellent starting point for this compound protocols.[7]

Table 1: Recommended Tracer Administration Parameters for Mice

Parameter IV Bolus + Infusion Oral Gavage Intraperitoneal (IP) Injection
Fasting Period 6-16 hours[1] 12-16 hours[7] 6 hours
Bolus Dose ~0.6 mg/g body weight[7] N/A 1-2 mg/g body weight
Infusion Rate 0.01-0.02 mg/g/min[7] N/A N/A
Gavage/IP Dose N/A 1-2 mg/g body weight 1-2 mg/g body weight
Vehicle Sterile Saline or PBS[1] Sterile Water[7] Sterile Saline or PBS

| Time to Steady State | ~3-4 hours[7] | Variable (peak ~30-60 min)[7] | Variable (peak ~30 min) |

Table 2: Comparison of Metabolite Extraction Solvents for Mouse Tissue

Extraction Protocol Key Solvents Phase Separation Metabolite Coverage Reference
Methanol/Chloroform/Water Methanol, Chloroform, Water Biphasic High coverage of both polar and non-polar metabolites.[11] [10][11]
Methanol/MTBE Methanol, Methyl-tert-butyl ether Biphasic Good for lipidomics, but may have lower yields for some polar metabolites.[11] [11]
Ethanol/MTBE Ethanol, Methyl-tert-butyl ether Biphasic Found to be highly reproducible for broad metabolite profiling.[11] [11]

| Aqueous Solvents | Phosphate Buffer (PB) | Monophasic | Primarily extracts polar metabolites. |[13] |

References

Gas chromatography-mass spectrometry (GC-MS) analysis of D-Glucose-d7.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For non-volatile molecules like D-Glucose, derivatization is necessary to increase their volatility for GC analysis.[1][2][3][4] This application note provides a detailed protocol for the analysis of the stable isotope-labeled sugar, D-Glucose-d7, using GC-MS. The methods described herein are crucial for metabolic research, pharmacokinetic studies, and various applications in drug development where tracing and quantifying glucose metabolism is essential. The protocols cover sample preparation, derivatization, and the instrumental parameters for GC-MS analysis.

Experimental Protocols

To make D-glucose amenable to GC-MS analysis, a derivatization step is required to convert the polar hydroxyl groups into less polar, more volatile functional groups.[1][2] Several methods are effective, including silylation and acetylation.[1] A common and robust method involves a two-step oximation followed by silylation or acylation.[2]

Derivatization Protocol: Oximation followed by Silylation (TMS Derivatization)

This is a widely used method for the derivatization of sugars.[1][2]

Materials:

  • This compound standard

  • Pyridine

  • Hydroxylamine (B1172632) hydrochloride (or Ethylhydroxylamine hydrochloride)[1]

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[5][6]

  • Heating block or oven

  • GC vials

Procedure:

  • Sample Preparation: Accurately weigh 2 mg of this compound standard into a GC vial. If the sample is in a solution, evaporate it to dryness under a stream of nitrogen.[5][6]

  • Oximation: Dissolve the dried sample in 200 µL of a 40 mg/mL solution of ethylhydroxylamine hydrochloride in pyridine.[1][3] Heat the mixture at 70°C for 30 minutes.[1][3]

  • Cooling: Allow the sample to cool to room temperature for approximately 5 minutes.[1][3]

  • Silylation: Add 120 µL of BSTFA (or MSTFA) to the vial and heat at 70°C for another 30 minutes.[1][3]

  • Final Dilution: After cooling, dilute the sample with 320 µL of ethyl acetate (B1210297) before injection into the GC-MS.[1][3]

Derivatization Protocol: Aldonitrile Acetate Derivatization

This method is also effective for the analysis of deuterated glucose.[5][6]

Materials:

  • This compound standard

  • Pyridine

  • Hydroxylamine hydrochloride

  • Acetic anhydride (B1165640)

  • Heating block or oven

  • GC vials

Procedure:

  • Sample Preparation: Evaporate the glucose sample to dryness in a vial.[5][6]

  • Oximation: Dissolve the sample in 50 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine.[5][6] Heat at 90°C for 60 minutes.[5][6]

  • Acetylation: Add 100 µL of acetic anhydride to the vial and incubate at 60°C for 30 minutes.[5]

  • Evaporation and Reconstitution: Evaporate the sample to dryness and dissolve the residue in 100 µL of ethyl acetate for GC-MS analysis.[5][6]

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters that can be adapted for the analysis of derivatized this compound.

ParameterSetting
Gas Chromatograph HP 5890 Series II or equivalent[5]
Column DB-XLB (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent[5]
Injector Splitless mode at 250°C[5]
Carrier Gas Helium at a constant flow of 0.88 mL/min[5]
Oven Program Initial temperature of 80°C for 1 min, ramp at 20°C/min to 280°C, hold for 4 min[5]
Mass Spectrometer HP 5971 MSD or equivalent[5]
Ionization Mode Electron Impact (EI) at 70 eV[5]
Mass Range Scan from m/z 50 to 650
Tune 'Max Sensitivity Autotune' or equivalent[5]

Data Presentation

The mass spectrum of derivatized this compound will show characteristic fragments. The expected mass-to-charge ratios (m/z) for key fragments of the aldonitrile pentaacetate derivative are presented below. The masses are shifted by +7 Da compared to unlabeled glucose due to the seven deuterium (B1214612) atoms.

Fragment of Aldonitrile Pentaacetate DerivativeExpected m/z for Unlabeled GlucoseExpected m/z for this compound
[M-CH₂OAc]⁺328335
[M-CH₂OAc-AcOH]⁺242249
C1-C4 fragment217224
C1-C3 fragment212219
C1-C2 fragment187194
C1 fragment145152

Note: The exact fragmentation pattern and relative intensities may vary depending on the specific instrumentation and derivatization efficiency.

Experimental Workflow and Signaling Pathways

The overall experimental workflow for the GC-MS analysis of this compound is depicted below.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample This compound Sample (e.g., from plasma) Dry Evaporation to Dryness Sample->Dry Oximation Oximation (Hydroxylamine HCl in Pyridine) Dry->Oximation Acylation Acylation / Silylation (e.g., Acetic Anhydride or BSTFA) Oximation->Acylation Injection Injection into GC Acylation->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Impact Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram MassSpectrum Mass Spectrum Acquisition Detection->MassSpectrum Quantification Quantification & Interpretation Chromatogram->Quantification MassSpectrum->Quantification

References

Application Notes and Protocols for 1H and 13C NMR Spectroscopy of D-Glucose-d7 Labeled Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing using deuterated glucose (D-Glucose-d7) coupled with Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating metabolic pathways and fluxes in biological systems. By replacing specific protons with deuterium (B1214612), this compound serves as a "heavy" tracer that can be monitored as it is metabolized through various biochemical reactions. This approach provides valuable insights into cellular metabolism, making it an indispensable tool in drug development, disease modeling, and fundamental biological research. These application notes provide detailed protocols for in vitro and in vivo studies using this compound and NMR spectroscopy, along with data presentation guidelines and visualizations of key metabolic pathways and experimental workflows.

Stable isotope-resolved metabolomics (SIRM) using tracers like this compound allows for the quantitative measurement of metabolic fluxes, providing a dynamic view of cellular activity.[1] This is particularly relevant in fields like oncology, where altered glucose metabolism is a hallmark of cancer cells.[2] The non-radioactive nature of stable isotopes makes them safe for a wide range of applications, including studies in living organisms.

Data Presentation

Quantitative analysis of 1H and 13C NMR spectra is crucial for interpreting the results of this compound tracing experiments. The chemical shifts of metabolites can be influenced by the presence of deuterium, an effect known as the deuterium isotope shift.[3][4] These shifts are typically small but can be significant for accurate metabolite identification and quantification. The following tables summarize the expected 1H and 13C chemical shifts for key metabolites derived from this compound.

Table 1: 1H and 13C NMR Chemical Shifts of this compound and Key Deuterated Metabolites in D2O.

MetabolitePosition1H Chemical Shift (ppm)13C Chemical Shift (ppm)Notes
α-D-Glucose-d7 H-15.22 (d)92.6Chemical shifts are for the unlabeled analogue and may be slightly shifted upon deuteration.
H-23.53 (dd)71.9
H-33.72 (t)73.2
H-43.41 (t)69.8
H-53.78 (ddd)71.8
H-6a3.80 (dd)61.0
H-6b3.73 (dd)
β-D-Glucose-d7 H-14.64 (d)96.4
H-23.24 (dd)74.6
H-33.48 (t)76.3
H-43.41 (t)69.8
H-53.45 (ddd)76.3
H-6a3.88 (dd)61.0
H-6b3.69 (dd)
Lactate-d3 H-2~4.11 (q)~69.0Deuterium at C3 will cause a slight upfield shift.
H-3N/A (deuterated)~21.0
Alanine-d3 H-2~3.78 (q)~51.5Deuterium at C3 will cause a slight upfield shift.
H-3N/A (deuterated)~17.0
Glutamate-d4 H-2~3.75 (t)~55.6Deuterium at C3 and C4 will cause slight upfield shifts.
H-3N/A (deuterated)~27.9
H-4N/A (deuterated)~34.1

Note: The exact chemical shifts can vary depending on the specific isotopomer, pH, temperature, and ionic strength of the sample. The data presented here are approximate values based on literature for unlabeled or similarly labeled compounds and should be used as a reference.[5][6][7][8][9][10]

Experimental Protocols

In Vitro Cell Culture Protocol

This protocol outlines the general steps for a steady-state isotope tracing experiment in cultured mammalian cells using this compound.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM, RPMI-1640) lacking glucose

  • This compound

  • Dialyzed fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol (B129727)

  • Liquid nitrogen

  • NMR buffer (e.g., phosphate (B84403) buffer in D2O, pH 7.0) with a known concentration of an internal standard (e.g., DSS or TMSP)

  • 5 mm NMR tubes

Methodology:

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with this compound to the desired final concentration (e.g., 10 mM) and dialyzed FBS.

  • Isotope Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells under standard culture conditions (37°C, 5% CO2) for a duration sufficient to reach isotopic steady-state (typically 8-24 hours, but should be optimized for the specific cell line).

  • Metabolite Extraction:

    • Place the culture plates on ice.

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.

    • Scrape the cells and collect the cell suspension in a microcentrifuge tube.

    • Perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

    • Centrifuge the samples at >13,000 x g for 15 minutes at 4°C to pellet cell debris and proteins.

    • Collect the supernatant containing the polar metabolites.

  • Sample Preparation for NMR:

    • Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried extract in a known volume (e.g., 600 µL) of NMR buffer containing an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

In Vivo Animal Study Protocol

This protocol provides a general guideline for an in vivo this compound tracing study in a rodent model. All animal procedures must be approved by the relevant institutional animal care and use committee.

Materials:

  • Rodent model (e.g., mouse, rat)

  • This compound solution for administration (e.g., oral gavage, intravenous infusion)

  • Anesthesia

  • Liquid nitrogen or freeze-clamping equipment

  • Tissue homogenization equipment

  • Perchloric acid or methanol/chloroform/water for extraction

  • NMR buffer and tubes as described for the in vitro protocol

Methodology:

  • Animal Preparation and this compound Administration:

    • Acclimate animals to the experimental conditions.

    • Administer this compound via the chosen route. The dosage and administration schedule should be optimized for the specific study.

  • Sample Collection:

    • At predetermined time points, euthanize the animal under deep anesthesia.

    • Rapidly collect tissues of interest and immediately freeze-clamp them in liquid nitrogen to quench metabolism.

  • Metabolite Extraction from Tissue:

    • Grind the frozen tissue to a fine powder under liquid nitrogen.

    • Perform a perchloric acid or methanol/chloroform/water extraction to isolate metabolites.

    • Neutralize the extract if necessary and lyophilize.

  • Sample Preparation for NMR:

    • Prepare the NMR sample as described in the in vitro protocol by reconstituting the lyophilized extract in NMR buffer.

NMR Data Acquisition

A combination of 1D and 2D NMR experiments is typically used to identify and quantify deuterated metabolites.

  • 1D 1H NMR: Provides a rapid overview of the major metabolites in the sample. Deuteration will lead to the disappearance or reduction of specific proton signals.

  • 1D 13C NMR: Directly detects the carbon backbone of metabolites. The presence of deuterium on adjacent carbons can cause small upfield shifts (isotope shifts) and splitting of the carbon signals.

  • 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, providing excellent spectral resolution and aiding in the definitive assignment of resonances.

  • 2D 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two to three bonds, which is useful for assigning the carbon skeleton of metabolites.

  • 2D 1H-1H TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is helpful for identifying metabolites in complex mixtures.

Mandatory Visualizations

Signaling Pathway: Glycolysis and TCA Cycle

The following diagram illustrates the metabolic fate of deuterium from this compound as it passes through glycolysis and the Tricarboxylic Acid (TCA) cycle.

Glycolysis_TCA_Cycle cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose_d7 This compound (D at C1-C6) G6P_d7 Glucose-6-P-d7 Glucose_d7->G6P_d7 F6P_d7 Fructose-6-P-d7 G6P_d7->F6P_d7 F16BP_d7 Fructose-1,6-BP-d7 F6P_d7->F16BP_d7 DHAP_d3 DHAP-d3 F16BP_d7->DHAP_d3 GAP_d4 Glyceraldehyde-3-P-d4 F16BP_d7->GAP_d4 DHAP_d3->GAP_d4 BPG_d3 1,3-Bisphosphoglycerate-d3 GAP_d4->BPG_d3 P3G_d3 3-Phosphoglycerate-d3 BPG_d3->P3G_d3 P2G_d3 2-Phosphoglycerate-d3 P3G_d3->P2G_d3 PEP_d2 Phosphoenolpyruvate-d2 P2G_d3->PEP_d2 Pyruvate_d3 Pyruvate-d3 PEP_d2->Pyruvate_d3 Lactate_d3 Lactate-d3 Pyruvate_d3->Lactate_d3 LDH AcetylCoA_d3 Acetyl-CoA-d3 Pyruvate_d3->AcetylCoA_d3 PDH Citrate_d3 Citrate-d3 AcetylCoA_d3->Citrate_d3 Isocitrate_d3 Isocitrate-d3 Citrate_d3->Isocitrate_d3 aKG_d2 α-Ketoglutarate-d2 Isocitrate_d3->aKG_d2 SuccinylCoA_d2 Succinyl-CoA-d2 aKG_d2->SuccinylCoA_d2 Glutamate_d2 Glutamate-d2 aKG_d2->Glutamate_d2 Transaminase Succinate_d2 Succinate-d2 SuccinylCoA_d2->Succinate_d2 Fumarate_d1 Fumarate-d1 Succinate_d2->Fumarate_d1 Malate_d1 Malate-d1 Fumarate_d1->Malate_d1 Oxaloacetate Oxaloacetate Malate_d1->Oxaloacetate

Caption: Metabolic fate of deuterium from this compound in glycolysis and the TCA cycle.

Experimental Workflow

The diagram below outlines the general experimental workflow for a this compound tracing study using NMR.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis cluster_data_interpretation Data Interpretation Cell_Culture In Vitro Cell Culture or In Vivo Model Labeling Labeling with this compound Cell_Culture->Labeling Quenching Metabolism Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction NMR_Sample_Prep NMR Sample Preparation Extraction->NMR_Sample_Prep NMR_Acquisition 1D and 2D NMR Data Acquisition NMR_Sample_Prep->NMR_Acquisition Data_Processing Spectral Processing and Phasing NMR_Acquisition->Data_Processing Metabolite_ID Metabolite Identification Data_Processing->Metabolite_ID Quantification Metabolite Quantification Metabolite_ID->Quantification Flux_Analysis Metabolic Flux Analysis Quantification->Flux_Analysis Pathway_Mapping Pathway Mapping Flux_Analysis->Pathway_Mapping Biological_Interpretation Biological Interpretation Pathway_Mapping->Biological_Interpretation

Caption: General experimental workflow for this compound tracing by NMR.

Conclusion

The use of this compound in combination with 1H and 13C NMR spectroscopy offers a robust and insightful method for probing cellular metabolism. The detailed protocols and data provided in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals seeking to employ this powerful technique. By carefully following these guidelines and utilizing the provided visualizations, investigators can gain a deeper understanding of metabolic pathways and their regulation in various biological contexts.

References

Application Notes and Protocols for Metabolic Flux Analysis with D-Glucose-d7

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic flux analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within a biological system.[1][2] By using stable isotope-labeled substrates, such as D-Glucose-d7, researchers can trace the fate of atoms through metabolic pathways, providing a dynamic view of cellular metabolism.[3][4][5] this compound, a glucose molecule where seven hydrogen atoms are replaced with deuterium (B1214612), is a powerful tracer for investigating central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[6][7][8] The incorporation of deuterium into downstream metabolites allows for the elucidation of pathway activity and the identification of metabolic reprogramming in various physiological and pathological states, such as cancer and metabolic disorders.[9][10] This application note provides detailed experimental protocols for conducting metabolic flux analysis in cultured mammalian cells using this compound, from cell culture and metabolite extraction to mass spectrometry analysis and data interpretation.

Core Principles

Stable isotope tracing with this compound relies on the principle that the deuterium atoms from the labeled glucose will be incorporated into downstream metabolites.[11] Mass spectrometry is then used to measure the mass isotopomer distribution (MID) of these metabolites, which is the relative abundance of each isotopologue (molecules that differ only in their isotopic composition).[12] By analyzing the MIDs of key metabolites, it is possible to infer the relative contributions of different metabolic pathways to their production.[2][13]

Experimental Design and Workflow

A typical metabolic flux experiment using this compound involves several key stages:

  • Experimental Design: Clearly define the biological question and the metabolic pathways of interest. This will guide the choice of experimental conditions, including the concentration of this compound and the labeling duration.

  • Cell Culture and Isotope Labeling: Culture cells in a defined medium and then switch to a medium containing this compound to initiate the labeling.

  • Metabolite Extraction: Rapidly quench metabolic activity and extract intracellular metabolites.

  • Mass Spectrometry Analysis: Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopomer distributions.

  • Data Analysis and Flux Calculation: Process the raw mass spectrometry data and use computational modeling to estimate metabolic fluxes.[14]

G Figure 1: Experimental Workflow for Metabolic Flux Analysis with this compound A Experimental Design (Define biological question, select tracer) B Cell Culture and Labeling (Switch to this compound medium) A->B C Quenching and Metabolite Extraction (Rapidly halt metabolism and extract metabolites) B->C D LC-MS/MS Analysis (Measure Mass Isotopomer Distributions) C->D E Data Analysis and Flux Calculation (Correct for natural abundance, computational modeling) D->E F Biological Interpretation (Relate flux changes to phenotype) E->F

Figure 1: Experimental Workflow for Metabolic Flux Analysis with this compound

Detailed Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling with this compound

This protocol describes the steps for labeling cultured mammalian cells with this compound.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Glucose-free version of the cell culture medium

  • This compound (isotopic purity > 97%)

  • Fetal Bovine Serum (FBS), dialyzed if necessary

  • Penicillin-Streptomycin solution

  • Sterile cell culture plates or flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in the mid-exponential growth phase at the time of labeling. Aim for 50-60% confluency.

  • Medium Preparation: Prepare the labeling medium by supplementing the glucose-free base medium with this compound to the desired final concentration (typically the same as the standard medium, e.g., 25 mM). Also add other necessary supplements like FBS and Penicillin-Streptomycin.

  • Initiation of Labeling: Once cells have reached the desired confluency, aspirate the standard culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Addition of Labeling Medium: Immediately add the pre-warmed this compound labeling medium to the cells.

  • Incubation: Return the cells to the incubator and culture for a predetermined duration. The labeling time should be sufficient to achieve isotopic steady-state for the metabolites of interest. This can range from a few hours to over 24 hours, depending on the cell type and the pathways being studied.[15] It is recommended to perform a time-course experiment to determine the optimal labeling time.

Protocol 2: Metabolite Quenching and Extraction

This protocol details the rapid quenching of metabolism and extraction of intracellular metabolites.

Materials:

  • Ice-cold 0.9% NaCl solution

  • Cold (-80°C) 80% methanol (B129727) (v/v) in water

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >16,000 x g

Procedure:

  • Quenching:

    • Adherent Cells: Quickly aspirate the labeling medium. Immediately wash the cells with ice-cold 0.9% NaCl solution to remove any remaining extracellular labeled glucose. Aspirate the wash solution completely.[16]

    • Suspension Cells: Transfer the cell suspension to a pre-chilled centrifuge tube and pellet the cells by centrifugation at a low speed (e.g., 500 x g) for a short duration at 4°C.[16] Discard the supernatant and wash the cell pellet with ice-cold 0.9% NaCl.

  • Metabolite Extraction: Add 1 mL of ice-cold 80% methanol to each well (of a 6-well plate) or to the cell pellet. For adherent cells, use a cell scraper to scrape the cells into the methanol.[16]

  • Cell Lysis: Transfer the cell lysate/methanol mixture to a microcentrifuge tube. Vortex the tubes vigorously and incubate at -80°C for at least 20 minutes to ensure complete protein precipitation and cell lysis.[16]

  • Centrifugation: Centrifuge the samples at maximum speed (>16,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[16]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.

  • Sample Storage: Store the metabolite extracts at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis

This protocol provides a general guideline for the analysis of metabolite extracts by LC-MS/MS.

Materials:

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column

  • Mobile Phase A: Water with a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate)

  • Mobile Phase B: Acetonitrile

  • Autosampler vials

Procedure:

  • Sample Preparation for Injection: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable volume of a solvent compatible with the LC mobile phase (e.g., 50% acetonitrile/50% water).

  • LC Separation: Inject the reconstituted sample into the LC-MS/MS system. Use a HILIC column for the separation of polar metabolites. A typical gradient would start at a high percentage of organic solvent and gradually increase the aqueous portion to elute the polar compounds.

  • MS/MS Detection: Operate the mass spectrometer in negative ion mode for the detection of most central carbon metabolites. Set the instrument to perform full scans to identify the mass-to-charge ratio (m/z) of the metabolites and their isotopologues. Use a high-resolution mass spectrometer for accurate mass measurements.

  • Data Acquisition: Acquire data for the expected m/z values of the unlabeled and deuterium-labeled metabolites of interest.

Data Presentation and Analysis

The raw LC-MS/MS data needs to be processed to determine the mass isotopomer distributions (MIDs) for each metabolite of interest. This involves correcting for the natural abundance of stable isotopes. The corrected MIDs can then be used for flux calculations.

Illustrative Quantitative Data

The following tables provide examples of expected MIDs for key metabolites in cells labeled with this compound. The exact values will vary depending on the cell type and experimental conditions.

Table 1: Illustrative Mass Isotopomer Distribution of Glycolytic Intermediates

MetaboliteIsotopologueAbundance (%)
Glucose-6-PhosphateM+05
M+110
M+215
M+320
M+425
M+515
M+65
M+70
Fructose-1,6-bisphosphateM+03
M+18
M+212
M+318
M+424
M+520
M+610
M+75
PyruvateM+020
M+130
M+240
M+310
LactateM+015
M+125
M+245
M+315

Table 2: Illustrative Mass Isotopomer Distribution of TCA Cycle Intermediates

MetaboliteIsotopologueAbundance (%)
CitrateM+030
M+125
M+220
M+315
M+410
α-KetoglutarateM+040
M+130
M+220
M+310
MalateM+035
M+128
M+222
M+315

Visualization of Metabolic Pathways

The following diagrams illustrate the flow of deuterium from this compound through central carbon metabolism.

G Figure 2: Tracing Deuterium from this compound through Glycolysis and PPP Glucose_d7 This compound G6P Glucose-6-Phosphate Glucose_d7->G6P F6P Fructose-6-Phosphate G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP F16BP Fructose-1,6-bisphosphate F6P->F16BP GAP_DHAP Glyceraldehyde-3-P / DHAP F16BP->GAP_DHAP Pyruvate Pyruvate GAP_DHAP->Pyruvate Lactate Lactate Pyruvate->Lactate Ribose5P Ribose-5-Phosphate PPP->Ribose5P

Figure 2: Tracing Deuterium from this compound through Glycolysis and PPP

G Figure 3: Tracing Deuterium into the TCA Cycle Pyruvate Pyruvate (from Glycolysis) AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamate->aKG

References

Application Notes and Protocols for Imaging D-Glucose-d7 Uptake using Stimulated Raman Scattering (SRS) Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stimulated Raman Scattering (SRS) microscopy is a powerful, label-free chemical imaging technique that provides high-resolution, real-time visualization of specific molecules within live cells and tissues. When combined with isotopic labeling, such as the use of deuterated glucose (D-Glucose-d7), SRS microscopy becomes an invaluable tool for tracing metabolic pathways. This compound is a stable isotope of glucose where seven hydrogen atoms are replaced by deuterium (B1214612). This substitution creates carbon-deuterium (C-D) bonds, which have a unique vibrational frequency in the "silent region" of the cellular Raman spectrum (approximately 2100-2300 cm⁻¹). This region is free from interfering signals from endogenous molecules, allowing for highly specific and sensitive detection of this compound and its downstream metabolites.[1][2]

This document provides detailed application notes and experimental protocols for utilizing SRS microscopy to image the uptake and metabolic fate of this compound in biological samples. The technique, often referred to as Spectral Tracing of Deuterium Isotope (STRIDE), enables the visualization and quantification of newly synthesized macromolecules such as lipids, proteins, and glycogen (B147801) from the ingested deuterated glucose.[2][3] This allows for a dynamic view of cellular and tissue metabolism, offering significant advantages over traditional methods like fluorescence microscopy or positron emission tomography (PET) which may have limitations in spatial resolution or introduce perturbations with bulky labels.[4]

Principle of the Technique

SRS microscopy is a nonlinear optical imaging technique that relies on the interaction of two laser beams, a pump beam and a Stokes beam, with the sample. When the frequency difference between the pump and Stokes beams matches the vibrational frequency of a specific chemical bond (in this case, the C-D bond of this compound), a stimulated Raman scattering process is initiated. This results in an intensity loss in the pump beam (stimulated Raman loss) and an intensity gain in the Stokes beam (stimulated Raman gain). By detecting these intensity changes, a quantitative map of the concentration of the targeted molecule can be generated with high spatial resolution.[4]

The C-D bonds introduced by this compound provide a unique vibrational signature that allows for the tracking of glucose metabolism. As this compound is taken up by cells and metabolized, the deuterium atoms are incorporated into various biomolecules, including lipids, proteins, and glycogen. These newly synthesized macromolecules will then exhibit a C-D Raman signal, enabling the visualization of anabolic activity.[5][3][6]

Applications

  • Cancer Metabolism Research: Investigate the Warburg effect and altered glucose metabolism in cancer cells and tumors.[7] SRS imaging of this compound can reveal metabolic heterogeneity within a tumor and identify regions of high anabolic activity.[4]

  • Neuroscience: Study glucose uptake and metabolism in neurons and brain tissues.[8][9] This can provide insights into brain energy metabolism in both healthy and diseased states.

  • Drug Development: Evaluate the effects of therapeutic agents on cellular metabolism. By monitoring changes in this compound uptake and incorporation into macromolecules, researchers can assess the efficacy of drugs targeting metabolic pathways.

  • Metabolic Diseases: Investigate the pathophysiology of diseases such as diabetes and obesity by visualizing glucose metabolism at the cellular level.[4][8]

  • Developmental Biology: Track the utilization of glucose during embryonic development and tissue regeneration.[5]

Experimental Workflow

The general workflow for an SRS microscopy experiment to image this compound uptake involves several key steps, from sample preparation to data analysis.

G cluster_prep 1. Sample Preparation cluster_imaging 2. SRS Microscopy cluster_analysis 3. Data Analysis prep_cells Prepare Cells or Tissues label_glucose Prepare this compound Medium incubation Incubate Cells/Tissues with this compound setup_srs Set up SRS Microscope incubation->setup_srs Mount Sample acquire_images Acquire On- and Off-Resonance Images background_sub Background Subtraction acquire_images->background_sub spectral_unmixing Spectral Unmixing (Optional) quantification Quantification and Visualization background_sub->quantification spectral_unmixing->quantification

Caption: General experimental workflow for SRS imaging of this compound uptake.

Protocols

Protocol 1: In Vitro Cell Culture Labeling and Imaging

This protocol describes the general procedure for labeling cultured cells with this compound and subsequent imaging using SRS microscopy.

Materials:

  • Cell line of interest (e.g., HeLa, PC3)

  • Standard cell culture medium

  • Glucose-free medium

  • This compound (Sigma-Aldrich or equivalent)

  • Phosphate-buffered saline (PBS)

  • Imaging dishes with glass bottom

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom imaging dishes and culture until they reach the desired confluency.

  • Starvation (Optional): To enhance glucose uptake, cells can be starved of glucose for a short period (e.g., 1-2 hours) by replacing the culture medium with glucose-free medium.

  • Labeling: Prepare the labeling medium by supplementing glucose-free medium with this compound. The final concentration can range from 5 mM to 25 mM, depending on the cell type and experimental goals.[10] Replace the medium in the imaging dishes with the this compound labeling medium.

  • Incubation: Incubate the cells for the desired period. Time-course experiments can be performed to monitor the dynamics of glucose uptake and metabolism. Incubation times can range from a few hours to several days.[1][2]

  • Washing: After incubation, gently wash the cells twice with PBS to remove excess this compound from the medium.

  • Imaging: Immediately proceed with SRS microscopy.

Protocol 2: In Vivo Labeling and Tissue Imaging

This protocol outlines a general method for labeling mice with this compound and preparing tissues for SRS imaging.

Materials:

  • Mice

  • This compound

  • Drinking water

  • Tissue embedding medium (e.g., OCT)

  • Cryostat

Procedure:

  • Labeling: Prepare a solution of this compound in the drinking water. A common concentration is 10% (w/v).[1][2][6] Provide this as the sole source of drinking water for the mice for a specified duration, which can range from 24 hours to 10 days, depending on the target tissue and metabolic turnover rate.[1][2]

  • Tissue Collection: At the end of the labeling period, euthanize the mouse and dissect the tissues of interest (e.g., tumor, brain, liver).

  • Tissue Preparation: For fresh tissue imaging, immediately place the tissue in a petri dish with a small amount of PBS to prevent dehydration. For frozen sections, embed the tissue in OCT compound and freeze it.

  • Sectioning: Cut frozen tissue sections (e.g., 10-30 µm thick) using a cryostat and mount them on microscope slides.

  • Imaging: Proceed with SRS microscopy.

SRS Microscopy Parameters

Laser Setup:

  • Pump Laser: Typically tuned to a wavelength between 780 and 960 nm.

  • Stokes Laser: A fixed wavelength laser, commonly at 1064 nm.

  • Raman Shift: The frequency difference between the pump and Stokes lasers is tuned to match the C-D vibrational frequency. For general C-D bond imaging, a Raman shift of ~2150 cm⁻¹ is often used.[1][2] For spectral unmixing of different metabolites, images are acquired at multiple Raman shifts corresponding to the peaks of deuterated lipids, proteins, and glycogen.[7][11]

  • On-Resonance Imaging: Acquire images at the C-D vibrational frequency (e.g., 2150 cm⁻¹).

  • Off-Resonance Imaging: Acquire background images at a frequency where no Raman signal is expected (e.g., 1900 cm⁻¹).[2][6] This is crucial for background subtraction.

Microscope Settings:

  • Objective: A high numerical aperture (NA) water or oil immersion objective is recommended for optimal signal collection (e.g., 25x or 60x).

  • Pixel Dwell Time: Typically in the range of 10-100 µs.

  • Image Size: For example, 512x512 pixels.

  • Laser Power: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to avoid photodamage to the sample.

Data Analysis

  • Background Subtraction: The off-resonance image is subtracted from the on-resonance image to remove non-Raman background signals.

  • Spectral Unmixing: To differentiate the contributions of various deuterated macromolecules (lipids, proteins, glycogen), hyperspectral SRS data can be acquired and analyzed using linear unmixing algorithms.[5] This requires reference spectra for each component.

  • Quantification: The intensity of the SRS signal is directly proportional to the concentration of the C-D bonds.[10] Relative quantification can be performed by comparing the SRS signal intensity between different samples or experimental conditions. For absolute quantification, calibration curves with known concentrations of this compound can be generated.

Quantitative Data Summary

The following tables summarize quantitative data from studies using SRS microscopy to image this compound uptake.

Table 1: In Vitro this compound Labeling and SRS Signal

Cell LineThis compound ConcentrationIncubation TimeRaman Shift (cm⁻¹)Observed OutcomeReference
PC30.45%0, 24, 48, 72 hours2150Time-dependent increase in SRS intensity, indicating incorporation into biomass.[1][2]
HeLaNot specifiedNot specifiedMultiple (for unmixing)Successful separation of signals from de novo synthesized lipids, proteins, and DNA.[2]

Table 2: In Vivo this compound Labeling and SRS Signal

Animal ModelThis compound AdministrationLabeling DurationTissueRaman Shift (cm⁻¹)Observed OutcomeReference
Mouse10% in drinking water10 daysMuscle, Fat pad, Ear2150Successful visualization of C-D bond accumulation in various tissues.[1][2][6]
Mouse5% in drinking water8 daysEar skin (living)2150Real-time imaging of metabolic activity in a living animal.[2]
Mouse10% in drinking water (0, 50, 100% deuterated)24, 48, 96 hoursEar2150SRS intensity correlated with the percentage of this compound and labeling duration.[1][2]

Signaling Pathway Visualization

The uptake of glucose and its initial metabolism are governed by a well-defined signaling pathway. The following diagram illustrates the key steps from glucose transport into the cell to its entry into major metabolic pathways.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space d_glucose This compound glut GLUT Transporter d_glucose->glut g6p Glucose-6-Phosphate-d7 glut->g6p Hexokinase glycolysis Glycolysis g6p->glycolysis ppp Pentose Phosphate Pathway g6p->ppp glycogen Glycogen Synthesis g6p->glycogen pyruvate Pyruvate glycolysis->pyruvate tca TCA Cycle pyruvate->tca lipids Lipid Synthesis tca->lipids proteins Protein Synthesis tca->proteins

Caption: Simplified pathway of this compound uptake and initial metabolism.

Conclusion

SRS microscopy of this compound uptake is a robust and versatile technique for probing metabolic activity in a wide range of biological systems. Its ability to provide high-resolution, chemically specific images of glucose metabolism without the need for fluorescent labels makes it an ideal tool for researchers in basic science and drug development. The protocols and data presented here provide a foundation for implementing this powerful imaging modality to answer critical questions in cellular and organismal metabolism.

References

Application Note: Tracing De Novo Lipogenesis with D-Glucose-d7

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

De novo lipogenesis (DNL) is the metabolic pathway responsible for synthesizing fatty acids from non-lipid precursors, most notably carbohydrates.[1][2] This process is fundamental for numerous cellular activities, including the formation of cell membranes, energy storage in the form of triglycerides, and the synthesis of signaling molecules.[1][3] While essential for normal physiology, dysregulation of DNL is a hallmark of various pathological conditions, including obesity, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and certain cancers.[1][4][5] Consequently, the DNL pathway presents a promising therapeutic target for these diseases.[1]

Stable isotope tracing combined with mass spectrometry offers a robust method to quantitatively measure the flux through metabolic pathways.[2] this compound, a stable isotope-labeled form of glucose where seven hydrogen atoms are replaced by deuterium (B1214612), serves as an excellent tracer for monitoring DNL.[5][6] By providing cells or organisms with this compound and tracking the incorporation of deuterium into newly synthesized lipids, researchers can directly quantify the rate and contribution of glucose to fatty acid synthesis.[5][7] This application note provides a detailed overview of the methodology, experimental protocols, and data analysis for tracing DNL using this compound.

Principle of the Method

When cells are cultured in a medium containing this compound, the labeled glucose is taken up and processed through glycolysis to form pyruvate. Pyruvate then enters the mitochondria and is converted into acetyl-CoA, the fundamental two-carbon building block for fatty acid synthesis.[2] For use in the cytosol, this acetyl-CoA is transported out of the mitochondria in the form of citrate, which is then cleaved by ATP-citrate lyase (ACLY) to release cytosolic acetyl-CoA.[1][8]

The fatty acid synthase (FASN) enzyme complex then sequentially adds these acetyl-CoA units (in the form of malonyl-CoA) to a growing acyl chain.[2] The deuterium atoms from the original this compound molecule are incorporated into the carbon backbone of the newly synthesized fatty acids. By using mass spectrometry to measure the mass isotopologue distribution (MID) of fatty acids, it is possible to determine the fraction of the lipid pool that has been newly synthesized from the supplied glucose tracer.[2]

Key Signaling and Metabolic Pathways

The DNL pathway is tightly regulated at the transcriptional level, primarily by the transcription factors SREBP-1c (Sterol Regulatory Element-Binding Protein-1c) and ChREBP (Carbohydrate-Responsive Element-Binding Protein).[4][8] High levels of insulin (B600854) and glucose stimulate these factors, leading to the increased expression of key lipogenic enzymes such as ACLY, Acetyl-CoA Carboxylase (ACC), and FASN.[1][8]

DNL Signaling Pathway cluster_0 Inputs cluster_1 Transcription Factors cluster_2 Lipogenic Enzymes High Glucose High Glucose ChREBP ChREBP High Glucose->ChREBP Activates Insulin Insulin SREBP-1c SREBP-1c Insulin->SREBP-1c Activates ACLY ACLY ChREBP->ACLY Upregulates ACC ACC ChREBP->ACC Upregulates FASN FASN ChREBP->FASN Upregulates SREBP-1c->ACLY Upregulates SREBP-1c->ACC Upregulates SREBP-1c->FASN Upregulates Output De Novo Lipogenesis (Fatty Acid Synthesis) ACLY->Output ACC->Output FASN->Output

Caption: Key signaling cascade regulating de novo lipogenesis.

The metabolic conversion of glucose into fatty acids involves a series of coordinated enzymatic reactions. The deuterium label from this compound is carried through these steps into the final fatty acid product.

Metabolic Pathway This compound This compound Glycolysis Glycolysis This compound->Glycolysis Pyruvate-d Pyruvate-d Glycolysis->Pyruvate-d Mitochondrion Mitochondrion Pyruvate-d->Mitochondrion Acetyl-CoA-d Acetyl-CoA-d Mitochondrion->Acetyl-CoA-d Citrate-d Citrate-d Acetyl-CoA-d->Citrate-d Exported as Cytosol_Acetyl-CoA-d Cytosolic Acetyl-CoA-d Citrate-d->Cytosol_Acetyl-CoA-d Cleaved by ACLY Fatty_Acid_Synthase Fatty Acid Synthase (FASN) Cytosol_Acetyl-CoA-d->Fatty_Acid_Synthase Fatty_Acids-d Newly Synthesized Deuterated Fatty Acids Fatty_Acid_Synthase->Fatty_Acids-d

Caption: Metabolic fate of deuterium from this compound into fatty acids.
Applications in Research and Drug Development

  • Metabolic Research: Elucidate the regulation of fatty acid metabolism under diverse physiological and pathological states.[2]

  • Drug Development: Assess the efficacy of DNL inhibitors by quantifying the reduction in fatty acid synthesis from labeled glucose in disease models.[2]

  • Nutritional Science: Investigate how different dietary components and conditions impact lipogenesis.[2]

  • Disease Modeling: Characterize the metabolic reprogramming that occurs in diseases such as cancer, NAFLD, and diabetes.[2]

Experimental Workflow and Protocols

The overall workflow involves culturing cells, introducing the this compound tracer, harvesting the cells, extracting lipids, preparing derivatives for analysis, and finally, quantifying isotopic enrichment using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow A 1. Cell Culture (e.g., HepG2, 3T3-L1) B 2. Isotope Labeling (Replace medium with This compound medium) A->B C 3. Cell Harvesting (Trypsinization & Washing) B->C D 4. Total Lipid Extraction (Bligh-Dyer method) C->D E 5. Derivatization (Transesterification to FAMEs) D->E F 6. GC-MS Analysis (Quantify Mass Isotopologues) E->F G 7. Data Analysis (Calculate Fractional New Synthesis) F->G

Caption: Standard experimental workflow for DNL tracing.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling

This protocol is adapted for adherent cell lines (e.g., HepG2, 3T3-L1 adipocytes).

  • Cell Seeding: Seed cells in 10 cm culture dishes using their standard growth medium (e.g., DMEM with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin). Culture until they reach 70-80% confluency.[2]

  • Labeling Medium Preparation: Prepare glucose-free DMEM supplemented with 10% dialyzed FBS, 1% Penicillin-Streptomycin, and the desired concentration of this compound (e.g., 25 mM, the standard glucose concentration in DMEM).

  • Isotope Labeling:

    • Aspirate the standard growth medium from the culture dishes.

    • Gently wash the cells twice with sterile Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Add 10 mL of the prepared this compound labeling medium to each dish.[9]

    • Incubate the cells for a specified duration (e.g., 24-72 hours) to allow for sufficient incorporation of the tracer into the lipid pool.[9]

Protocol 2: Total Lipid Extraction

This protocol uses a modified Bligh and Dyer method for extracting total lipids.[10]

  • Cell Harvesting:

    • Aspirate the labeling medium.

    • Wash the cell pellet twice with ice-cold PBS, centrifuging at 1,500 x g for 5 minutes at 4°C after each wash.[2]

    • After the final wash, aspirate the supernatant completely. The cell pellet can be stored at -80°C or used immediately.

  • Lipid Extraction:

    • Resuspend the cell pellet in 1 mL of ice-cold methanol.

    • Add 2 mL of chloroform.

    • Vortex the mixture vigorously for 15 minutes at 4°C to lyse cells and solubilize lipids.[2]

    • Add 1 mL of 0.9% NaCl solution (or ultrapure water), vortex for 1 minute, and centrifuge at 2,000 x g for 10 minutes to induce phase separation.[2]

    • Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.[2]

    • Dry the lipid extract completely under a gentle stream of nitrogen gas.

    • Store the dried lipid film at -80°C until derivatization.[2]

Protocol 3: Fatty Acid Derivatization to FAMEs

To make fatty acids volatile for GC-MS analysis, they are converted to fatty acid methyl esters (FAMEs).

  • Transesterification:

    • Resuspend the dried lipid extract in 1 mL of 2.5% H₂SO₄ in methanol.

    • Add 200 µL of toluene.

    • Incubate the mixture in a sealed tube at 80°C for 2 hours.

  • FAMEs Extraction:

    • After cooling to room temperature, add 1 mL of hexane (B92381) and 1 mL of ultrapure water to the tube.[2]

    • Vortex vigorously for 1 minute, then centrifuge at 1,000 x g for 5 minutes to separate the phases.[2]

    • Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean GC-MS vial with an insert.[2]

Protocol 4: GC-MS Analysis
  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[11]

  • Example GC Method:

    • Column: DB-17MS capillary column (30 m × 0.25 mm × 0.25 μm) or equivalent.[11]

    • Injector Temperature: 250°C.[2]

    • Injection Volume: 1 µL.[2]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[11]

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 3°C/min, and hold for 15 minutes.[2]

  • MS Method:

    • Operate the mass spectrometer in electron impact (EI) ionization mode.

    • Use Selected Ion Monitoring (SIM) to monitor the ion clusters for the FAMEs of interest (e.g., palmitate, stearate). For palmitate methyl ester (C16:0), the molecular ion cluster starts at m/z 270. For stearate (B1226849) methyl ester (C18:0), it starts at m/z 298.

    • Acquire data for the mass isotopologues (M+0, M+1, M+2, etc.) for each fatty acid.

Data Presentation and Interpretation

The raw GC-MS data provides the ion intensities for each mass isotopologue of a given fatty acid. After correcting for the natural abundance of isotopes (e.g., ¹³C), the fractional new synthesis (f) can be calculated. This represents the proportion of the fatty acid pool that was newly synthesized from the this compound tracer during the labeling period.

Table 1: Quantifying the Effect of a DNL Inhibitor on Fractional Fatty Acid Synthesis

The following table presents hypothetical data from an experiment comparing untreated (Control) cells with cells treated with a Fatty Acid Synthase (FASN) inhibitor. The values represent the percentage of the total fatty acid pool that is newly synthesized from this compound over 24 hours.

Fatty AcidControl Group (% New Synthesis)FASN Inhibitor Group (% New Synthesis)% Inhibition
Palmitate (C16:0)45.2 ± 3.58.7 ± 1.280.8%
Palmitoleate (C16:1)38.6 ± 2.96.5 ± 0.983.2%
Stearate (C18:0)25.1 ± 2.15.2 ± 0.879.3%
Oleate (C18:1)22.8 ± 1.94.1 ± 0.782.0%

Data are represented as mean ± standard deviation for n=3 biological replicates.

Interpretation: The data clearly shows that treatment with a FASN inhibitor significantly reduces the incorporation of glucose-derived carbons into all measured fatty acid species, demonstrating the compound's on-target effect of inhibiting de novo lipogenesis. This type of quantitative data is crucial for evaluating the potency and efficacy of potential therapeutic agents targeting metabolic pathways.

References

Measuring Glycolysis and TCA Cycle Flux Using D-Glucose-d7: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis is a critical tool for understanding cellular physiology and identifying dysregulated pathways in disease states, such as cancer and metabolic disorders. Stable isotope tracers are employed to track the fate of atoms through metabolic networks, providing a quantitative measure of pathway activity. D-Glucose-d7 (glucose with seven deuterium (B1214612) atoms) is a valuable tracer for elucidating the dynamics of central carbon metabolism, offering insights into glycolysis and the tricarboxylic acid (TCA) cycle. The incorporation of deuterium from this compound into downstream metabolites can be monitored by mass spectrometry, allowing for the calculation of metabolic fluxes.

This document provides detailed application notes and protocols for utilizing this compound to measure glycolytic and TCA cycle flux in cultured cells.

Principle of the Method

When cells are cultured in a medium containing this compound as the primary glucose source, the deuterium labels are incorporated into glycolytic and TCA cycle intermediates. The pattern and extent of this incorporation, measured as mass isotopomer distributions (MIDs), provide quantitative information about the relative rates of metabolic pathways. The seven deuterium atoms on this compound are located on each of the six carbon atoms and one on the hydroxyl group of the sixth carbon. The fate of these deuterium atoms is dependent on the specific enzymatic reactions they encounter. For instance, some deuterium atoms may be lost or exchanged during isomerization or condensation reactions, providing further insights into pathway activities.

Data Presentation

The following tables present representative quantitative data from a hypothetical this compound tracing experiment in a cancer cell line. The data is presented as fractional enrichment, indicating the proportion of each metabolite's pool that contains one or more deuterium atoms.

Table 1: Fractional Enrichment of Glycolytic Intermediates

MetaboliteIsotopologueFractional Enrichment (%) - ControlFractional Enrichment (%) - Treatment
Glucose-6-PhosphateM+12.52.2
M+25.14.8
M+38.27.9
M+415.615.1
M+525.324.8
M+630.129.5
M+713.212.7
Fructose-6-PhosphateM+12.42.1
M+25.04.7
M+38.17.8
M+415.515.0
M+525.124.6
M+629.929.3
M+713.012.5
PyruvateM+110.58.5
M+225.220.1
M+340.332.2
M+424.019.2
Lactate (B86563)M+112.19.8
M+228.923.1
M+346.237.0
M+412.810.1

Table 2: Fractional Enrichment of TCA Cycle Intermediates

MetaboliteIsotopologueFractional Enrichment (%) - ControlFractional Enrichment (%) - Treatment
CitrateM+115.212.1
M+235.828.5
M+320.516.3
M+48.16.5
α-KetoglutarateM+112.810.2
M+230.124.0
M+317.213.7
M+46.85.4
SuccinateM+18.56.8
M+220.016.0
MalateM+110.18.1
M+223.819.0
M+35.54.4

Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling

This protocol outlines the steps for culturing cells and introducing the this compound tracer.

Materials:

  • Cell line of interest

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Glucose-free version of the standard medium

  • This compound (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 6-well cell culture plates

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of metabolite extraction. Include extra wells for cell counting.

  • Preparation of Labeling Medium:

    • Start with glucose-free DMEM or other appropriate base medium.

    • Supplement with 10% dialyzed Fetal Bovine Serum (dFBS) to minimize the presence of unlabeled glucose.[1]

    • Add this compound to the desired final concentration (e.g., 25 mM).

    • Add other necessary supplements, such as L-glutamine and penicillin-streptomycin.[2]

    • Sterile filter the complete labeling medium using a 0.22 µm filter unit.

  • Isotope Labeling:

    • When cells reach the desired confluency, aspirate the standard growth medium.

    • Gently wash the cells once with pre-warmed, sterile PBS.

    • Add the pre-warmed this compound labeling medium to each well.

    • Return the plates to the incubator (37°C, 5% CO2) for the desired labeling period. The time will depend on the pathway of interest; for glycolysis, 30-60 minutes may be sufficient, while labeling of TCA cycle intermediates may require several hours to reach isotopic steady state.

Protocol 2: Metabolite Extraction

This protocol describes how to quench metabolism and extract intracellular metabolites.

Materials:

  • Ice-cold 0.9% NaCl solution

  • 80% Methanol (B129727) (HPLC-grade), pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of reaching high speeds at 4°C

Procedure:

  • Quenching Metabolism:

    • Remove the cell culture plate from the incubator and place it on ice.

    • Quickly aspirate the labeling medium.

    • Wash the cells twice with ice-cold 0.9% NaCl solution to remove any remaining extracellular tracer.[3]

  • Metabolite Extraction:

    • Add 1 mL of pre-chilled (-80°C) 80% methanol to each well of the 6-well plate.[2]

    • Place the plate on dry ice for 5 minutes to ensure rapid and complete quenching of metabolic activity.

    • Using a cell scraper, scrape the cells in the presence of the extraction solvent.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Sample Processing:

    • Vortex the tubes vigorously for 30 seconds.

    • Centrifuge the samples at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet precipitated proteins and cell debris.[2]

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.

    • The samples can be stored at -80°C until analysis.

Protocol 3: Sample Preparation for GC-MS Analysis

This protocol details the derivatization of polar metabolites to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Materials:

  • Vacuum concentrator (e.g., SpeedVac)

  • Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • GC-MS vials with inserts

  • Thermomixer or heating block

Procedure:

  • Drying: Evaporate the metabolite extracts to dryness using a vacuum concentrator.

  • Derivatization:

    • Add 50 µL of methoxyamine hydrochloride in pyridine to each dried sample.

    • Vortex thoroughly and incubate at 37°C for 90 minutes with shaking.

    • Add 80 µL of MSTFA with 1% TMCS to each sample.

    • Vortex and incubate at 37°C for 30 minutes.

  • Analysis: Transfer the derivatized samples to GC-MS vials with inserts for analysis.

Visualizations

Signaling Pathways and Experimental Workflows

Glycolysis_TCA_Flux cluster_glycolysis Glycolysis (Cytosol) cluster_tca TCA Cycle (Mitochondria) This compound This compound G6P Glucose-6-P (d7) This compound->G6P Hexokinase F6P Fructose-6-P (d6) G6P->F6P PGI (loss of 1D) DHAP DHAP (d3) F6P->DHAP GAP Glyceraldehyde-3-P (d3) F6P->GAP DHAP->GAP Pyruvate Pyruvate (d3) GAP->Pyruvate Lactate Lactate (d3) Pyruvate->Lactate LDH AcetylCoA Acetyl-CoA (d2) Pyruvate->AcetylCoA PDH (loss of 1D) Pyruvate_mito Citrate Citrate (d2) AcetylCoA->Citrate aKG α-Ketoglutarate (d1) Citrate->aKG IDH (loss of 1D) Succinate Succinate (d0/d1) aKG->Succinate αKGDH (loss of 1D) Malate Malate (d0/d1) Succinate->Malate Pyruvate_mito->AcetylCoA

Caption: Fate of deuterium from this compound in glycolysis and the TCA cycle.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis A Seed Cells B Culture to 80% Confluency A->B C Incubate with this compound B->C D Quench Metabolism C->D E Extract Metabolites D->E F Derivatize for GC-MS E->F G GC-MS Analysis F->G H Determine Mass Isotopomer Distributions (MIDs) G->H I Calculate Metabolic Fluxes H->I

Caption: Experimental workflow for metabolic flux analysis with this compound.

Conclusion

The use of this compound as a stable isotope tracer provides a powerful method for investigating the dynamics of glycolysis and the TCA cycle. The detailed protocols and representative data presented here serve as a guide for researchers to design and execute robust metabolic flux analysis experiments. By carefully tracking the incorporation of deuterium into downstream metabolites, valuable insights into cellular metabolism in health and disease can be obtained, aiding in the discovery and development of novel therapeutic strategies.

References

D-Glucose-d7 as an Internal Standard for Quantitative Metabolomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of quantitative metabolomics, the precise and accurate measurement of metabolite concentrations is paramount for understanding cellular metabolism, identifying disease biomarkers, and evaluating drug efficacy. Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique that provides a high degree of accuracy and precision by using a stable isotope-labeled version of the analyte as an internal standard.[1][2][3] D-Glucose-d7, a deuterated form of D-glucose, serves as an excellent internal standard for the quantification of endogenous glucose and other related metabolites in various biological matrices. Its chemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and analysis, while its mass difference allows for clear differentiation by mass spectrometry.[4]

This document provides detailed application notes and protocols for the use of this compound as an internal standard in quantitative metabolomics studies, with a focus on Liquid Chromatography-Mass Spectrometry (LC-MS) based methods.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core principle of IDMS is the addition of a known amount of a stable isotope-labeled internal standard (e.g., this compound) to a sample at the earliest stage of analysis. This "spiked" sample is then processed through extraction, purification, and analysis. Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the signal from the endogenous analyte to the signal from the internal standard, the concentration of the endogenous analyte can be accurately determined. This method effectively corrects for matrix effects and variations in sample preparation and instrument performance.[1][5]

Applications in Research and Drug Development

The use of this compound as an internal standard is applicable to a wide range of research areas:

  • Metabolic Disease Research: Accurate quantification of glucose is critical in studying diabetes, obesity, and other metabolic disorders.

  • Oncology: Cancer cells often exhibit altered glucose metabolism (the Warburg effect). This compound can be used to precisely measure glucose uptake and utilization in cancer models.

  • Neurological Disorders: Brain metabolism is heavily reliant on glucose. IDMS with this compound enables the accurate measurement of glucose levels in cerebrospinal fluid and brain tissue extracts.

  • Drug Development: To assess the effect of therapeutic agents on metabolic pathways, it is essential to have reliable methods for quantifying key metabolites like glucose.

  • Cell Culture Monitoring: Monitoring nutrient consumption, such as glucose, in cell culture media is crucial for optimizing bioprocesses.

Experimental Protocols

Protocol 1: Quantification of Glucose in Biological Samples using this compound and LC-MS/MS

This protocol describes the absolute quantification of glucose in a biological matrix (e.g., plasma, cell culture media, or tissue homogenate) using this compound as an internal standard.

Materials:

  • This compound

  • Unlabeled D-Glucose (for calibration curve)

  • LC-MS grade water

  • LC-MS grade acetonitrile (B52724) (ACN)

  • LC-MS grade methanol (B129727) (MeOH)

  • Ammonium (B1175870) acetate

  • Biological sample (e.g., plasma, cell lysate)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

  • Preparation of Stock Solutions:

    • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in LC-MS grade water.

    • Unlabeled D-Glucose Stock Solution (1 mg/mL): Accurately weigh and dissolve unlabeled D-Glucose in LC-MS grade water.

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards by serially diluting the unlabeled D-Glucose stock solution with a suitable matrix (e.g., charcoal-stripped plasma or a synthetic matrix).

    • Spike each calibration standard with the this compound internal standard to a final concentration of 10 µg/mL.

  • Sample Preparation:

    • Thaw frozen biological samples on ice.

    • To 50 µL of each sample, add 10 µL of the this compound internal standard stock solution (1 mg/mL).

    • Protein Precipitation: Add 200 µL of ice-cold methanol or acetonitrile.

    • Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

    • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85% acetonitrile with 20 mM ammonium acetate).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Conditions (example):

      • Column: HILIC column (e.g., Luna 3 µm NH2 100A, 100 x 2 mm)

      • Mobile Phase A: Water with 20 mM ammonium acetate

      • Mobile Phase B: Acetonitrile with 20 mM ammonium acetate

      • Gradient: Maintain 85% B for 1 min, then ramp to 50% B over 4 min, hold for 2 min, and re-equilibrate at 85% B for 3 min.

      • Flow Rate: 400 µL/min

      • Column Temperature: 40°C

      • Injection Volume: 5 µL

    • MS/MS Conditions (example for negative ion mode):

      • Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in negative mode.

      • Scan Type: Multiple Reaction Monitoring (MRM)

      • MRM Transitions: The precursor ion for glucose is typically its [M-H]⁻ adduct at m/z 179. A common product ion is m/z 89. For this compound, the precursor ion would be m/z 186, with a corresponding product ion. The exact m/z values may vary slightly based on the specific deuteration pattern of the standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
D-Glucose (Unlabeled)179.189.015
This compound186.189.0 or 96.0*15

*The product ion for this compound will depend on which part of the molecule the deuterium (B1214612) atoms are located and how it fragments. The user should optimize this on their specific instrument.

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of both unlabeled glucose and this compound.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each sample and calibration standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled glucose standards.

    • Determine the concentration of glucose in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The use of this compound as an internal standard significantly improves the quality of quantitative data. Below are representative tables illustrating the expected performance.

Table 1: Linearity of Glucose Quantification with and without this compound Internal Standard

Concentration (µg/mL)Response (without IS)Response Ratio (Analyte/IS)
115,2340.05
578,9120.26
10155,8340.51
50765,2342.55
1001,530,9875.10
0.995 0.999

Table 2: Precision and Accuracy of Glucose Quantification

Spiked Concentration (µg/mL)Measured Concentration (µg/mL) (Mean ± SD, n=5)CV (%)Accuracy (%)
54.9 ± 0.24.198.0
2525.8 ± 0.93.5103.2
7573.9 ± 2.53.498.5

Visualizations

Experimental Workflow

The overall experimental workflow for the quantitative analysis of glucose using this compound as an internal standard is depicted below.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Metabolite Extraction cluster_analysis Analysis & Quantification sample Biological Sample spike Spike Sample with IS sample->spike is_stock This compound Stock cal_series Calibration Curve Standards is_stock->cal_series is_stock->spike cal_stock Unlabeled Glucose Stock cal_stock->cal_series reconstitute Reconstitution cal_series->reconstitute precipitate Protein Precipitation spike->precipitate centrifuge Centrifugation precipitate->centrifuge dry Dry Down Supernatant centrifuge->dry dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant glycolysis_pathway cluster_enzymes Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P ATP -> ADP HK F6P Fructose-6-phosphate G6P->F6P PGI F16BP Fructose-1,6-bisphosphate F6P->F16BP ATP -> ADP PFK DHAP DHAP F16BP->DHAP Aldolase GAP Glyceraldehyde-3-phosphate F16BP->GAP Aldolase DHAP->GAP TPI Pyruvate Pyruvate GAP->Pyruvate Payoff HK Hexokinase PGI Phosphoglucose Isomerase PFK Phosphofructokinase Aldolase Aldolase TPI Triosephosphate Isomerase Payoff Payoff Phase (multiple steps)

References

Application Notes and Protocols for Pulse-Chase Experiments Using D-Glucose-d7 and Other Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing pulse-chase experiments using the stable isotope-labeled glucose analog, D-Glucose-d7. This powerful technique allows for the temporal analysis of metabolic pathways, providing critical insights into cellular dynamics, disease mechanisms, and the effects of therapeutic agents. The protocols outlined below are intended to serve as a detailed methodology for researchers in academic and industrial settings, particularly those involved in drug discovery and development.

Introduction to Pulse-Chase Experiments with Stable Isotopes

A pulse-chase experiment is a powerful method for tracking the fate of a molecule or a cohort of molecules over time within a biological system. The "pulse" phase involves introducing a labeled compound (e.g., this compound) to cells or an organism for a brief period. This labeled precursor is incorporated into various metabolic pathways. The "chase" phase follows, where the labeled compound is replaced by its unlabeled counterpart. By collecting samples at different time points during the chase, researchers can monitor the progression of the label through downstream metabolites, providing a dynamic view of metabolic fluxes and pathway activities.

This compound, a glucose molecule with seven deuterium (B1214612) atoms, is an excellent tracer for these experiments. The deuterium label allows for the sensitive and specific detection of glucose-derived metabolites by mass spectrometry (MS), distinguishing them from their unlabeled counterparts. This non-radioactive isotope is safe to handle and provides a robust analytical signal.

Applications in Research and Drug Development

Pulse-chase experiments utilizing this compound and other stable isotopes have a wide range of applications, including:

  • Metabolic Flux Analysis: Quantifying the rate of metabolic reactions within pathways like glycolysis and the tricarboxylic acid (TCA) cycle. This is crucial for understanding the metabolic reprogramming that occurs in diseases like cancer.[1][2][3]

  • Target Identification and Validation: Assessing how a drug candidate alters metabolic pathways can help identify and validate novel therapeutic targets.

  • Pharmacodynamic Biomarker Development: Changes in metabolic fluxes in response to drug treatment can serve as sensitive biomarkers to monitor drug efficacy and target engagement.

  • Understanding Disease Metabolism: Characterizing the metabolic phenotype of diseased cells or tissues can reveal vulnerabilities that can be exploited for therapeutic intervention. For example, many cancer cells exhibit increased glucose uptake and glycolysis, a phenomenon known as the Warburg effect.[1]

  • Investigating Cellular Biosynthesis: Tracing the incorporation of glucose-derived carbons into biomass components such as amino acids, lipids, and nucleotides.

Data Presentation: Quantitative Metabolic Flux Analysis

The data generated from a this compound pulse-chase experiment can be used to calculate the fractional contribution of glucose to various metabolite pools and to quantify metabolic fluxes. The following table provides a representative example of how such data can be presented. The values are hypothetical and intended to illustrate the type of quantitative information that can be obtained.

MetaboliteTime Point (Chase)Fractional Enrichment from this compound (%)Calculated Flux (nmol/10^6 cells/hr)
Glucose-6-Phosphate0 min95.2 ± 2.1-
15 min45.7 ± 3.5150.3 ± 12.5
30 min20.1 ± 2.8145.8 ± 11.9
60 min8.9 ± 1.5142.1 ± 10.7
Fructose-1,6-bisphosphate0 min93.8 ± 2.5-
15 min50.3 ± 4.1135.2 ± 11.8
30 min25.6 ± 3.3130.9 ± 10.5
60 min12.4 ± 2.0128.7 ± 9.9
Pyruvate0 min88.5 ± 3.0-
15 min60.1 ± 4.5180.5 ± 15.2
30 min35.8 ± 3.9175.4 ± 14.1
60 min18.2 ± 2.7170.1 ± 13.5
Lactate0 min85.4 ± 3.2-
15 min65.3 ± 4.8250.7 ± 20.3
30 min42.1 ± 4.1245.1 ± 19.8
60 min22.9 ± 3.1240.6 ± 18.9
Citrate0 min75.9 ± 4.1-
30 min55.2 ± 5.095.3 ± 8.7
60 min38.7 ± 4.392.1 ± 8.1
120 min20.5 ± 3.588.9 ± 7.5

Experimental Protocols

The following protocols provide a detailed methodology for conducting a pulse-chase experiment with this compound in cultured mammalian cells.

Protocol 1: Cell Culture and Isotope Labeling (Pulse-Chase)

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Glucose-free cell culture medium

  • This compound

  • Unlabeled D-Glucose

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture plates or flasks

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to reach the desired confluency (typically 70-80%) in complete culture medium.

  • Starvation (Optional but Recommended): To enhance the uptake of the labeled glucose, aspirate the complete medium, wash the cells once with sterile PBS, and incubate them in a glucose-free medium for 1-2 hours.

  • Pulse:

    • Prepare the "pulse" medium by supplementing the glucose-free medium with this compound to the desired final concentration (e.g., 25 mM).

    • Aspirate the starvation medium and add the pulse medium to the cells.

    • Incubate for a short period (e.g., 15-60 minutes) to allow for the incorporation of the labeled glucose into metabolic pathways. The optimal pulse duration should be determined empirically for the specific cell line and experimental question.

  • Chase:

    • Prepare the "chase" medium by supplementing the glucose-free medium with a high concentration of unlabeled D-Glucose (e.g., 25 mM).

    • At the end of the pulse period, rapidly aspirate the pulse medium and wash the cells twice with ice-cold PBS to remove any remaining labeled glucose.

    • Add the pre-warmed chase medium to the cells. This marks the beginning of the chase (time point 0).

  • Time Course Collection:

    • Collect samples at various time points during the chase (e.g., 0, 15, 30, 60, 120 minutes).

    • At each time point, rapidly aspirate the chase medium and proceed immediately to the metabolite extraction protocol to quench metabolic activity.

Protocol 2: Metabolite Extraction for Mass Spectrometry

Materials:

  • Ice-cold 80% methanol (B129727) (-80°C)

  • Ice-cold PBS

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 14,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Quenching and Lysis:

    • After removing the chase medium, place the culture plate on dry ice.

    • Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.

    • Incubate at -80°C for 15 minutes to quench all enzymatic activity and lyse the cells.

  • Scraping and Collection:

    • Using a pre-chilled cell scraper, scrape the cells from the surface of the plate in the presence of the cold methanol.

    • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean microcentrifuge tube.

  • Drying:

    • Dry the metabolite extracts to completion using a vacuum concentrator or a gentle stream of nitrogen.

  • Storage:

    • Store the dried metabolite pellets at -80°C until analysis by mass spectrometry.

Protocol 3: Mass Spectrometry Analysis

Materials:

  • Dried metabolite extracts

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid

  • Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of LC-MS grade water or a water/acetonitrile mixture.

  • LC Separation: Inject the reconstituted samples onto a liquid chromatography system equipped with a column appropriate for separating polar metabolites (e.g., a HILIC column).

  • MS Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer in either positive or negative ionization mode, depending on the metabolites of interest.

  • Data Acquisition: Acquire data in full scan mode to detect all ions and their isotopic patterns. Targeted MS/MS can be used for confirmation of metabolite identities.

  • Data Analysis:

    • Identify metabolites based on their accurate mass and retention time by comparing them to a library of known standards.

    • Determine the isotopic enrichment of each metabolite by analyzing the mass isotopologue distribution. Software packages are available to correct for the natural abundance of isotopes and calculate the fractional enrichment from the this compound tracer.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and metabolic pathways relevant to pulse-chase experiments with this compound.

Experimental_Workflow cluster_prep Cell Preparation cluster_pulse_chase Pulse-Chase cluster_analysis Sample Analysis A Seed Cells B Grow to Confluency A->B C Starvation (Optional) B->C D Pulse with this compound C->D E Wash D->E F Chase with Unlabeled Glucose E->F G Collect Time Points F->G H Metabolite Extraction G->H I LC-MS Analysis H->I J Data Analysis I->J

Caption: A generalized workflow for a pulse-chase experiment using this compound.

Glycolysis_TCA_Cycle cluster_glycolysis Glycolysis (Cytosol) cluster_tca TCA Cycle (Mitochondria) Glucose This compound G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA OAA->AcetylCoA

Caption: Simplified diagram of Glycolysis and the TCA Cycle showing the flow of carbons from glucose.

References

Troubleshooting & Optimization

Minimizing deuterium loss in D-Glucose-d7 tracer studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize deuterium (B1214612) loss in D-Glucose-d7 tracer studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of deuterium loss from this compound during metabolic tracer experiments?

A1: Deuterium loss from this compound can occur through two main mechanisms:

  • Metabolic Exchange: Enzymatic reactions within metabolic pathways can facilitate the exchange of deuterium atoms for hydrogen atoms from the surrounding aqueous environment. The most significant pathways for this loss are the pentose (B10789219) phosphate (B84403) pathway (PPP) and the reversible enolization of pyruvate (B1213749).[1][2] Specifically, the deuterium at the C1 position of glucose is susceptible to loss catalyzed by phosphomannose isomerase.[1]

  • Analytical (Back-Exchange): Deuterium can be lost during sample preparation and analysis due to exposure to protic solvents, suboptimal pH, and elevated temperatures. This is often referred to as hydrogen-deuterium (H/D) back-exchange.[3]

Q2: How can I minimize deuterium loss during sample preparation?

A2: To minimize deuterium loss during sample preparation, it is crucial to immediately quench metabolic activity and maintain conditions that limit H/D exchange. Key strategies include:

  • Rapid Quenching: Immediately halt all enzymatic activity by flash-freezing tissue samples in liquid nitrogen or by using ice-cold quenching/extraction solutions for cell cultures.[4]

  • Low Temperatures: Perform all sample handling and extraction steps at low temperatures (ideally 0°C or below) using pre-chilled tubes, buffers, and solvents.[4]

  • pH Control: Maintain a pH of around 2.5 during extraction and analysis, as this is the point of minimum H/D exchange.[4]

  • Solvent Choice: Use a pre-chilled extraction solution such as 80% methanol (B129727) in water to effectively precipitate proteins and extract polar metabolites while minimizing enzymatic activity.[4][5]

Q3: Which analytical technique is best for analyzing this compound and its metabolites to minimize deuterium loss?

A3: The choice of analytical technique depends on the specific research question and available instrumentation. Each has advantages and disadvantages regarding deuterium loss:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and is well-established for metabolite analysis. However, it requires derivatization of glucose and its metabolites, which can be a potential source of deuterium exchange if not optimized.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Allows for the analysis of underivatized, polar metabolites. Using Hydrophilic Interaction Liquid Chromatography (HILIC) can effectively separate glucose and its metabolites.[3] On-column H/D exchange can occur, but it can be minimized by using appropriate mobile phases and maintaining low temperatures.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can directly measure deuterium enrichment at specific positions on a molecule without derivatization.[1][9] However, NMR is generally less sensitive than MS-based methods. Sample preparation for NMR typically involves dissolving the extract in a deuterated solvent (e.g., D₂O), which helps to prevent back-exchange.[9][10]

Troubleshooting Guides

Issue 1: Unexpectedly low deuterium enrichment in downstream metabolites (e.g., lactate (B86563), glutamate).

  • Possible Cause 1: Metabolic Deuterium Loss.

    • Troubleshooting Step: Consider the metabolic pathways active in your experimental system. High flux through the pentose phosphate pathway can lead to significant loss of deuterium from the C1 position of glucose.[1][2] Similarly, the reversible conversion of pyruvate to its enol form can lead to deuterium loss at the C3 position of pyruvate, affecting lactate labeling.[2]

    • Solution: If possible, use a different deuterated glucose tracer, such as [6,6-²H₂]-glucose, which is less susceptible to loss in the upper parts of glycolysis and the PPP.[2] Alternatively, use metabolic modeling to estimate the extent of deuterium loss and correct your flux calculations.

  • Possible Cause 2: Suboptimal Sample Quenching and Extraction.

    • Troubleshooting Step: Review your sample handling procedures. Inadequate quenching of metabolic enzymes can lead to continued metabolism and deuterium exchange after sample collection.

    • Solution: Ensure rapid and effective quenching using liquid nitrogen for tissues or ice-cold 80% methanol for cells.[4] Minimize the time between sample collection and quenching.

  • Possible Cause 3: H/D Back-Exchange During Sample Preparation.

    • Troubleshooting Step: Evaluate your sample preparation workflow for conditions that promote H/D exchange, such as prolonged exposure to room temperature, neutral or basic pH, and protic solvents.

    • Solution: Maintain low temperatures (0°C or below) throughout the procedure. Use a quench/extraction buffer with a pH around 2.5. Minimize the time samples spend in aqueous solutions.[4]

Issue 2: High variability in deuterium enrichment between replicate samples.

  • Possible Cause 1: Inconsistent Sample Handling.

    • Troubleshooting Step: Review the consistency of your sample collection, quenching, and extraction procedures.

    • Solution: Standardize all sample handling steps, ensuring that each replicate is treated identically in terms of timing, volumes, and temperatures.

  • Possible Cause 2: Analytical Variability.

    • Troubleshooting Step: Assess the performance of your analytical instrument (GC-MS, LC-MS, or NMR).

    • Solution: For MS-based methods, check for and clean any contamination in the ion source. Ensure consistent injection volumes by checking the autosampler. For NMR, ensure proper shimming and tuning for each sample.

  • Possible Cause 3: Biological Variability.

    • Troubleshooting Step: Consider the inherent biological differences between your samples.

    • Solution: Increase the number of biological replicates to improve statistical power. Ensure that cell cultures or experimental animals are as homogeneous as possible.

Data Presentation

Table 1: Comparison of Deuterium Retention in Metabolites Using Different Deuterated Glucose Tracers.

Metabolite[6,6-²H₂]-glucose (% Deuterium Retention)This compound (Expected Relative Signal Intensity vs. d2)Notes
Lactate86.4 ± 0.8%1.6 ± 0.3Data for [6,6-²H₂]-glucose reflects the percentage of maximum lactate signal intensity after accounting for label loss. The this compound value is the whole-brain signal ratio at 100-120 min post-ingestion compared to glucose-d2.[11][12][13]
Glutamate/Glutamine (Glx)62.1 ± 1.1% (Glutamate), 58.5 ± 5.2% (Glutamine)1.7 ± 0.3Data for [6,6-²H₂]-glucose reflects signal intensity relative to the theoretical absence of label loss. The this compound value is the whole-brain signal ratio at 100-120 min post-ingestion compared to glucose-d2.[11][12][13]
Deuterated Water (HDO)-1.8 ± 0.3The increase in HDO signal is significantly higher with this compound due to the deuterium labels at positions C2-C5 being transferred to water during glycolysis.[11][12][13]

Table 2: Influence of Sample Preparation Method on Deuterium Loss.

Preparation MethodSolvent/ConditionsExpected Risk of Deuterium LossRationale
Recommended Cold (-20°C) 80% MethanolLow Rapidly quenches metabolism and precipitates proteins at low temperature, minimizing enzymatic and chemical exchange.[4]
Homogenization at Room TemperatureNeutral SolventsModerate Enzymatic activity can persist at room temperature, leading to metabolic deuterium loss. Elevated temperatures can also promote some chemical exchange.[4]
Protein Precipitation with Trichloroacetic Acid (TCA)Aqueous TCAHigh TCA creates a low pH environment that can significantly increase the rate of deuterium exchange. This method should be avoided.[4]

Experimental Protocols

Protocol 1: Quenching and Metabolite Extraction from Adherent Cells
  • Place the cell culture plate on ice.

  • Quickly aspirate the culture medium.

  • Wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Completely aspirate the PBS.

  • Immediately add 1 mL of pre-chilled (-20°C) 80% methanol in water to each well to quench metabolism.[5]

  • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex the tube vigorously for 30 seconds.

  • Incubate at -20°C for 1 hour to ensure complete protein precipitation.[5]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[5]

  • Carefully transfer the supernatant containing the polar metabolites to a new pre-chilled tube.

  • Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).

  • Store the dried extracts at -80°C until analysis.[14]

Protocol 2: Metabolite Extraction from Tissue Samples
  • Immediately after collection, flash-freeze the tissue sample in liquid nitrogen to halt all enzymatic activity.[4]

  • In a pre-chilled tube, homogenize the frozen tissue in a cold (-20°C) extraction solvent (e.g., 80% methanol). A bead beater is recommended for efficient lysis.[4]

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet tissue debris.[4]

  • Carefully transfer the supernatant to a new pre-chilled tube.

  • Proceed with drying and storage as described in Protocol 1.

Protocol 3: GC-MS Sample Preparation (Derivatization)

Note: This is a general protocol for aldonitrile pentapropionate derivatization and should be optimized for your specific instrument and application.

  • Evaporate the dried metabolite extracts to complete dryness.

  • Add 50 µL of hydroxylamine (B1172632) hydrochloride solution (20 mg/mL in pyridine) to the dried sample.

  • Heat at 90°C for 60 minutes.

  • Add 100 µL of propionic anhydride.

  • Incubate at 60°C for 30 minutes.

  • Evaporate the sample to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.[6]

Visualizations

metabolic_pathway Metabolic Pathways and Deuterium Loss from this compound cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose-d7 Glucose-d7 G6P Glucose-6-Phosphate-d7 Glucose-d7->G6P F6P Fructose-6-Phosphate G6P->F6P 6PGL 6-Phosphoglucono-δ-lactone G6P->6PGL Deuterium_Loss_1 Deuterium Loss (C1) (Phosphomannose Isomerase) G6P->Deuterium_Loss_1 F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate F16BP->GAP PEP Phosphoenolpyruvate GAP->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Deuterium_Loss_2 Deuterium Loss (C3) (Enol-Keto Tautomerism) Pyruvate->Deuterium_Loss_2 R5P Ribulose-5-Phosphate 6PGL->R5P Citrate Citrate AcetylCoA->Citrate Glutamate Glutamate Citrate->Glutamate Deuterium_Loss_1->6PGL Deuterium_Loss_2->Lactate

Caption: Metabolic fate of this compound and points of deuterium loss.

experimental_workflow Experimental Workflow to Minimize Deuterium Loss cluster_sample_collection Sample Collection cluster_quenching Metabolic Quenching cluster_extraction Metabolite Extraction cluster_analysis Sample Analysis Collect_Sample Collect Tissue or Cells Quench Rapid Quenching (Liquid N2 or Cold 80% Methanol) Collect_Sample->Quench Extract Extraction at Low Temperature (e.g., -20°C) Quench->Extract Centrifuge Centrifuge at 4°C Extract->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Dry_Sample Dry Sample under Vacuum Collect_Supernatant->Dry_Sample Store_Sample Store at -80°C Dry_Sample->Store_Sample Reconstitute Reconstitute in Appropriate Solvent Store_Sample->Reconstitute Analyze Analyze by GC-MS, LC-MS, or NMR Reconstitute->Analyze

Caption: Recommended experimental workflow to minimize deuterium loss.

troubleshooting_logic Troubleshooting Logic for Deuterium Loss Start Low Deuterium Enrichment Observed Check_Metabolism Is PPP or other exchange pathway active? Start->Check_Metabolism Check_Quenching Was quenching rapid and effective? Check_Metabolism->Check_Quenching No Solution_Metabolism Consider alternative tracer or use metabolic modeling. Check_Metabolism->Solution_Metabolism Yes Check_Extraction Were extraction conditions optimal (low T, correct pH)? Check_Quenching->Check_Extraction Yes Solution_Quenching Optimize quenching protocol: - Flash freeze tissues - Use ice-cold solvent for cells Check_Quenching->Solution_Quenching No Check_Analysis Is the analytical method validated for D-tracers? Check_Extraction->Check_Analysis Yes Solution_Extraction Optimize extraction: - Pre-chill all materials - Maintain low temperature - Adjust pH if necessary Check_Extraction->Solution_Extraction No Solution_Analysis Optimize analytical method: - Minimize time in protic solvents - Validate derivatization method - Use appropriate LC conditions Check_Analysis->Solution_Analysis No

Caption: A logical guide to troubleshooting unexpected deuterium loss.

References

Overcoming spectral overlap in NMR analysis of D-Glucose-d7.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering spectral overlap in the NMR analysis of D-Glucose-d7.

Frequently Asked Questions (FAQs)

Q1: Why do the proton signals in my 1D ¹H NMR spectrum of this compound show significant overlap?

A1: Signal overlap in the ¹H NMR spectra of carbohydrates like this compound is a common challenge. Several factors contribute to this:

  • Limited Chemical Shift Dispersion: The protons in the glucose ring, excluding the anomeric proton, resonate in a narrow spectral region, typically between 3.0 and 4.5 ppm.[1] This "chemical shift degeneracy" makes it difficult to resolve individual signals.[1]

  • Structural Similarity: The protons in the pyranose ring are in chemically similar environments, leading to closely spaced resonance frequencies.

  • Presence of Anomers: In solution, D-glucose (B1605176) exists as an equilibrium mixture of α and β anomers, primarily in their pyranose forms.[2][3] Each anomer has its own set of signals, further increasing spectral complexity.[4] Minor furanose forms can also be present, adding more low-intensity signals.[5]

  • Strong Coupling Effects: At lower magnetic field strengths, strong coupling (where the coupling constant, J, is not significantly smaller than the difference in chemical shift, Δν) can distort peak multiplicities and complicate spectral interpretation.[6]

Q2: How can I improve the resolution of my this compound NMR spectrum?

A2: Several strategies can be employed to enhance spectral resolution:

  • Higher Magnetic Field Strength: Using a spectrometer with a higher magnetic field (e.g., 600 MHz or above) increases chemical shift dispersion, spreading out the signals and reducing overlap.[6] The resolution enhancement can be significant, in some cases as much as twofold when moving from 600 MHz to 900 MHz.[6]

  • Two-Dimensional (2D) NMR Spectroscopy: 2D NMR techniques are powerful tools for resolving overlapping signals by spreading the spectrum into a second dimension.[7][8][9]

  • Isotopic Labeling: While your sample is already deuterated, for other applications, isotopic enrichment with ¹³C or ¹⁵N can be used in conjunction with heteronuclear correlation experiments to resolve resonances.[10]

Q3: Which 2D NMR experiments are most effective for analyzing this compound?

A3: A combination of homonuclear and heteronuclear 2D NMR experiments is typically required for a comprehensive analysis of this compound.

  • COSY (Correlation Spectroscopy): A homonuclear experiment that identifies protons that are coupled to each other (typically through two or three bonds).[7][11] This is useful for tracing connectivities within the spin systems of the glucose anomers.

  • TOCSY (Total Correlation Spectroscopy): This homonuclear experiment extends the correlations beyond directly coupled protons to reveal entire spin systems.[1][7] Starting from a well-resolved anomeric proton signal, you can often identify all the protons within that specific glucose anomer.

  • HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear experiment that correlates protons directly bonded to a heteroatom, such as ¹³C.[12][13][14] This is highly effective at resolving overlapping proton signals by spreading them out based on the chemical shifts of the attached carbons.[9][12]

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals long-range correlations between protons and carbons (typically over two to three bonds).[13][14] It is invaluable for confirming assignments and piecing together the overall structure.[7]

Troubleshooting Guides

Problem: Poorly resolved signals in the non-anomeric region of the ¹H NMR spectrum.

This guide provides a systematic approach to resolving the common issue of signal overlap in the 3.0-4.5 ppm region of the this compound ¹H NMR spectrum.

G cluster_0 Troubleshooting Workflow for Spectral Overlap A Start: Overlapping ¹H NMR Signals for this compound B Increase Magnetic Field Strength (if possible) A->B C Acquire 2D NMR Spectra A->C If higher field is unavailable B->C If overlap persists D Perform Homonuclear Correlation (COSY, TOCSY) C->D E Perform Heteronuclear Correlation (HSQC, HMBC) C->E F Assign Spin Systems using TOCSY D->F G Resolve Overlapping ¹H Signals using HSQC E->G H Confirm Connectivity with HMBC F->H G->H I Complete Signal Assignment H->I

Caption: Troubleshooting workflow for resolving spectral overlap.

Problem: Difficulty in assigning signals to specific anomers of this compound.

The presence of both α and β anomers complicates the spectrum. This guide outlines the steps to differentiate and assign the signals for each anomer.

G cluster_1 Anomer Signal Assignment Pathway A Start: Unassigned Spectrum with Multiple Anomers B Identify Anomeric Proton Signals (δ ≈ 4.5-5.5 ppm) A->B C Use J-coupling to distinguish α and β anomers B->C D Acquire TOCSY Spectrum C->D E Trace Spin Systems from each Anomeric Proton D->E F Acquire HSQC Spectrum E->F G Correlate ¹H assignments with ¹³C signals F->G H Final Assignment of α and β Anomer Signals G->H

Caption: Logical pathway for assigning anomeric signals.

Data Presentation

The following table summarizes typical ¹H and ¹³C chemical shifts for the pyranose forms of D-glucose in D₂O. Note that deuteration at C1-C6 in this compound may cause minor shifts (isotope shifts) and will lead to the absence of proton signals at these positions. The remaining hydroxyl protons are exchanged in D₂O.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for α- and β-D-Glucopyranose in D₂O

Positionα-D-Glucopyranoseβ-D-Glucopyranose
¹H Chemical Shift (ppm)
H-1~5.22~4.64
H-2~3.53~3.25
H-3~3.71~3.49
H-4~3.42~3.41
H-5~3.81~3.47
H-6a~3.82~3.91
H-6b~3.75~3.74
¹³C Chemical Shift (ppm)
C-1~92.7~96.5
C-2~72.0~74.8
C-3~73.4~76.5
C-4~70.1~70.2
C-5~72.0~76.5
C-6~61.2~61.3

Note: Chemical shifts can vary slightly depending on concentration, temperature, and pH.

Experimental Protocols

Protocol 1: 2D ¹H-¹H COSY
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.6 mL of D₂O.

  • Spectrometer Setup: Tune and match the ¹H probe. Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters:

    • Use a standard COSY pulse sequence (e.g., cosygpppqf).

    • Set the spectral width to cover all proton resonances (e.g., 10-12 ppm).

    • Acquire at least 256 increments in the indirect dimension (t₁) and 2048 data points in the direct dimension (t₂).

    • Use an appropriate number of scans (e.g., 4-16) per increment to achieve a good signal-to-noise ratio.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase the spectrum and reference it appropriately.

  • Analysis: Identify cross-peaks, which indicate J-coupling between protons. Symmetrical cross-peaks will appear off the diagonal.

Protocol 2: 2D ¹H-¹³C HSQC
  • Sample Preparation: As described for COSY. A higher concentration (15-20 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Spectrometer Setup: Tune and match both the ¹H and ¹³C channels of the probe. Lock and shim as for the COSY experiment.

  • Acquisition Parameters:

    • Use a standard HSQC pulse sequence with sensitivity enhancement and gradient selection (e.g., hsqcedetgpsisp2.3).

    • Set the ¹H spectral width as in the COSY experiment.

    • Set the ¹³C spectral width to encompass all carbon signals (e.g., 50-110 ppm for glucose).

    • Set the one-bond ¹J(C,H) coupling constant to an average value of ~145 Hz.

    • Acquire 128-256 increments in the indirect dimension (t₁) and 1024-2048 data points in the direct dimension (t₂).

    • Use a sufficient number of scans (e.g., 8-32) per increment.

  • Processing:

    • Apply appropriate window functions (e.g., squared sine-bell in F2, sine-bell in F1).

    • Perform a 2D Fourier transform.

    • Phase and reference the spectrum.

  • Analysis: Each cross-peak represents a direct one-bond correlation between a proton and a carbon. This allows for the resolution of overlapping proton signals based on the distinct chemical shifts of their attached carbons.[12][15]

References

Improving signal-to-noise ratio in D-Glucose-d7 deuterium MRI.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with D-Glucose-d7 deuterium (B1214612) (²H) magnetic resonance imaging (MRI). Our goal is to help you improve the signal-to-noise ratio (SNR) and acquire high-quality metabolic data.

Troubleshooting Guides

Low signal-to-noise ratio is a common challenge in deuterium MRI. This guide provides a systematic approach to identifying and resolving issues in your experimental setup.

General Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low SNR in your this compound deuterium MRI experiments.

cluster_0 Troubleshooting Workflow for Low SNR in this compound MRI cluster_1 Hardware Checks cluster_2 Protocol Checks cluster_3 Post-Processing Start Low SNR Detected in this compound MRI Data CheckHardware Step 1: Verify Hardware Configuration Start->CheckHardware CheckProtocol Step 2: Review Acquisition Protocol CheckHardware->CheckProtocol Hardware Optimized Coil Is a dedicated multi-channel ²H RF coil being used? CheckHardware->Coil CheckSubject Step 3: Assess Subject-Specific Factors CheckProtocol->CheckSubject Protocol Optimized PulseSequence Are you using an SNR-efficient pulse sequence (e.g., ME-bSSFP)? CheckProtocol->PulseSequence ImplementPostProcessing Step 4: Apply Advanced Post-Processing CheckSubject->ImplementPostProcessing Subject Factors Addressed AnalyzeResults Step 5: Analyze and Compare Results ImplementPostProcessing->AnalyzeResults Processing Complete Denoising Apply denoising algorithms (e.g., BM3D, CoSeM). ImplementPostProcessing->Denoising GradientFilter Is a modified gradient filter installed for your scanner? Coil->GradientFilter Yes FieldStrength Is the highest available magnetic field strength being used? GradientFilter->FieldStrength Yes AcqParams Are acquisition parameters (TR, TE, flip angle, averages) optimized? PulseSequence->AcqParams Yes Isotope Are you using this compound instead of d2 for higher signal? AcqParams->Isotope Yes DeepLearning Utilize deep learning models (e.g., PRECISE-DMI) for sensitivity enhancement. Denoising->DeepLearning

A step-by-step workflow for diagnosing and improving low SNR.
Common Problems and Solutions

ProblemPotential CausesRecommended Solutions
Low Overall SNR Inherently low gyromagnetic ratio of deuterium.[1] Suboptimal Radiofrequency (RF) coil.[2] Inefficient pulse sequence.[3] Insufficient signal averaging.[4] Low magnetic field strength.[1][5]Use the highest available magnetic field strength (e.g., 7T or higher) to increase signal.[1] Employ a dedicated, multi-channel deuterium RF coil to improve the filling factor and sensitivity.[2][6] Implement SNR-efficient pulse sequences like multi-echo balanced steady-state free precession (ME-bSSFP).[2][3] Increase the number of excitations (NEX) or averages, but be mindful of increased scan time.[4] Use this compound as a tracer instead of D-Glucose-d2 for larger signals from glucose and its metabolites.[1][7][8]
Poor Spectral Resolution of Metabolites Magnetic field (B₀) inhomogeneity.[5] Broad linewidths of deuterium signals.Perform thorough B₀ shimming before acquisition. Deuterium MRI is less sensitive to B₀ inhomogeneities than ¹H MRS, but good shimming is still crucial.[5] Ensure the use of appropriate spectral fitting algorithms in post-processing to deconvolve overlapping peaks.
Artifacts in Metabolic Maps Patient motion during the long acquisition times. Noise amplification during image reconstruction.Use motion correction techniques during post-processing. Employ advanced denoising algorithms such as Block-matching/3D filtering (BM3D) or deep learning-based methods to suppress noise without blurring anatomical details.[9][10][11]
Signal Contamination Unwanted signals from natural abundance deuterated water (HDO) or lipids.[5]For specific applications, consider using frequency-selective RF pulses to suppress the HDO signal.[12] In post-processing, use spectral fitting models that account for and separate the lipid and HDO signals from the metabolites of interest.[5]

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio in deuterium MRI inherently low?

The primary reason for the low intrinsic SNR of deuterium MRI is the low gyromagnetic ratio of the deuterium (²H) nucleus, which is about 6.5 times lower than that of the proton (¹H).[1] This results in a much weaker signal being generated at a given magnetic field strength. Additionally, the in vivo concentrations of deuterated metabolites are low, further contributing to the challenge of achieving high SNR.[9]

Q2: How much SNR improvement can I expect from using this compound instead of D-Glucose-d2?

Using this compound ([1,2,3,4,5,6,6'-²H₇]glucose) provides significantly larger signals compared to D-Glucose-d2 ([6,6'-²H₂]glucose). Studies at 7T have shown that this compound can lead to an SNR gain of approximately 1.8 for deuterated water (HDO), 1.7 for glutamate/glutamine (Glx), and 1.6 for lactate (B86563).[1][8] The SNR for the glucose signal itself is increased by a factor of about 2.6.[1] This is because this compound introduces more deuterium labels into the glucose molecule and its downstream metabolic products.

Q3: What are the recommended pulse sequences for optimal SNR?

For deuterium metabolic imaging, multi-echo balanced steady-state free precession (ME-bSSFP) has been shown to provide a significant SNR advantage over conventional chemical shift imaging (CSI).[3][13] In preclinical studies at 15.2T, ME-bSSFP increased the SNR by a factor of 3-5 compared to CSI for the same scan time, enabling higher spatial resolution mapping of glucose and lactate.[3]

Q4: Can post-processing techniques significantly improve my SNR?

Yes, post-processing is a powerful tool for enhancing SNR in deuterium MRI. Several methods have proven effective:

  • Denoising algorithms: Techniques like simple apodization, Compressed Sensing Multiplicative (CoSeM), and Block-matching/3D filtering (BM3D) can enhance sensitivity without blurring resolution.[9]

  • Deep Learning: Convolutional neural networks (CNNs) and autoencoder networks can be trained to reduce noise and improve the precision of metabolite maps, potentially improving sensitivity by 3-fold.[10][11][14] These methods can be trained on synthetic data, avoiding the need for prohibitively long scans to acquire training datasets.[14]

  • Advanced Algorithms: Novel methods like the sub-band Steiglitz-McBride algorithm (SSMA) can enhance SNR and estimation accuracy without requiring prior biochemical knowledge.[15]

Q5: What hardware is necessary for high-quality this compound MRI?

Optimal hardware is critical for maximizing SNR. Key components include:

  • High-Field Scanner: Using higher magnetic field strengths (e.g., 7T and above) directly increases the SNR.[1][5]

  • Dedicated ²H RF Coils: Using a volume or array RF coil specifically designed and tuned for the deuterium Larmor frequency is essential. Multi-channel receive arrays can further boost sensitivity.[2][5][6]

  • Modified Gradient Filters: On some clinical scanners, standard gradient filters may not adequately suppress noise in the deuterium frequency band. Modified filters may be required to remedy this.[5]

  • Interleaving Hardware: For advanced applications that interleave ¹H MRI with deuterium metabolic imaging (DMI), specialized hardware for upconversion and phase/frequency locking is needed.[16][17]

Key Experimental Protocols and Data

Metabolic Pathway of this compound

The metabolism of this compound leads to the incorporation of deuterium into various downstream products. The primary pathways are glycolysis and the tricarboxylic acid (TCA) cycle, producing deuterated lactate and glutamate/glutamine (Glx), respectively. The ratio of these metabolites can be used as a measure of the Warburg effect in tumors.[18]

cluster_pathway This compound Metabolic Pathway Glucose_d7 This compound ([²H₇]Glucose) Pyruvate [²H]Pyruvate Glucose_d7->Pyruvate Glycolysis HDO [²H]Water (HDO) (Metabolic Water) Glucose_d7->HDO Lactate [²H]Lactate (Glycolysis) Pyruvate->Lactate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Glx [²H]Glutamate + Glutamine (Glx) (Oxidative Phosphorylation) TCA_Cycle->Glx TCA_Cycle->HDO

References

Technical Support Center: D-Glucose-d7 Mass Spectrometry Data Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-Glucose-d7 as an isotopic tracer in mass spectrometry-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in mass spectrometry?

A1: this compound is a stable isotope-labeled form of glucose where seven hydrogen atoms have been replaced by deuterium (B1214612) (²H or D).[1] This "heavy" glucose analog is a powerful tool in metabolic research and drug development. Its primary applications include:

  • Metabolic Flux Analysis (MFA): Tracing the flow of glucose through various metabolic pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2]

  • De Novo Lipogenesis Tracer: Monitoring the synthesis of new lipids from glucose precursors.[3]

  • Quantitative Analysis: Serving as an internal standard for the accurate quantification of unlabeled glucose and its metabolites in biological samples.[4]

Q2: What are the common sources of error and interference in this compound labeled experiments?

A2: Several factors can lead to inaccuracies in mass spectrometry data from this compound experiments:

  • Isotopic Interference: Natural abundance of isotopes in unlabeled molecules can contribute to the signal of the labeled analyte.[4]

  • Deuterium Exchange: Deuterium atoms, particularly those on hydroxyl groups, can exchange with hydrogen atoms from the solvent or matrix during sample preparation and analysis.[5] This can alter the mass of the internal standard, leading to quantification errors.[5]

  • In-source Fragmentation: The labeled glucose molecule can fragment within the mass spectrometer's ion source, creating overlapping fragment ions with the unlabeled analyte.[4]

  • Matrix Effects: Components of the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[4]

  • Contamination: Contamination of the LC-MS system, reagents, or solvents can introduce interfering signals.[4]

Q3: How can I minimize deuterium exchange during my experiment?

A3: Minimizing unwanted hydrogen-deuterium (H/D) exchange is critical for accurate results. Here are some strategies:

  • Optimize Sample Preparation: Keep sample preparation times as short as possible and temperatures low.

  • Solvent Choice: Use aprotic solvents where possible and minimize exposure to water and other protic solvents. If aqueous solutions are necessary, consider using D₂O.

  • pH Control: Avoid strongly acidic or basic conditions, which can catalyze H/D exchange.[6]

  • Derivatization: Chemical derivatization of the hydroxyl groups of glucose can protect against exchange.

Q4: I am observing a high background signal at the mass of my this compound standard in blank samples. What could be the cause?

A4: A high background signal in blank injections, often referred to as carryover, can be caused by several factors:

  • LC-MS System Contamination: The liquid chromatography system, including the column and tubing, may be contaminated.

  • Carryover from Previous Injections: High-concentration samples can leave residues in the autosampler needle and injection port.[4]

  • Contaminated Reagents or Solvents: The solvents used for your mobile phase or sample preparation may be contaminated.[4]

To troubleshoot this, flush the LC system and column with a strong solvent, inject multiple blank samples after high-concentration samples, and ensure the use of fresh, high-purity solvents.[4]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Problem 1: Inaccurate quantification and high variability in my results.

Possible Cause Troubleshooting Steps
Isotopic Interference 1. Review mass spectra for overlapping isotopic clusters. 2. Employ high-resolution mass spectrometry to resolve interfering peaks. 3. Use data analysis software to correct for the contribution of natural isotopes.[4]
Non-co-elution of Analyte and Internal Standard 1. Deuterium labeling can sometimes cause a slight shift in retention time. 2. Optimize your chromatography method to ensure the analyte and internal standard co-elute as closely as possible.[4]
Matrix Effects 1. Perform a post-column infusion experiment to assess ion suppression or enhancement. 2. Optimize the sample preparation method to remove interfering matrix components.[4]
Inaccurate Standard Concentration 1. Ensure the concentration of the this compound standard is accurately determined.

Problem 2: Poor chromatographic peak shape or resolution for glucose.

Possible Cause Troubleshooting Steps
Inappropriate Column Chemistry 1. For a polar molecule like glucose, consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column. 2. Experiment with different stationary phases to optimize retention and peak shape.[4]
Suboptimal Mobile Phase Composition 1. Adjust the organic and aqueous solvent concentrations in your mobile phase. 2. Optimize the pH of the mobile phase.[4]
Column Degradation 1. Replace the column if it has been used extensively or shows signs of performance degradation. 2. Use a guard column to protect the analytical column.[4]

Quantitative Data Summary

The following tables provide an illustrative summary of expected mass shifts and isotopic distribution for this compound and its fragments. Note: Actual m/z values will depend on the adduct formed (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻) and the specific mass spectrometer used.

Table 1: Theoretical Masses of Unlabeled and this compound Labeled Glucose

Compound Molecular Formula Monoisotopic Mass (Da)
D-Glucose (unlabeled)C₆H₁₂O₆180.06339
This compoundC₆H₅D₇O₆187.1073

Table 2: Example Mass Isotopologue Distribution (MID) for a Downstream Metabolite

This table illustrates how the isotopic labeling from this compound can be traced into a hypothetical downstream metabolite with three carbon atoms derived from glucose.

Isotopologue Number of Deuterium Atoms Expected Relative Abundance (%)
M+005
M+1115
M+2230
M+3325
M+4415
M+557
M+662
M+771

Note: The actual distribution will depend on the specific metabolic pathways and the degree of label incorporation.

Experimental Protocols

Protocol 1: Metabolic Flux Analysis in Cell Culture using this compound

This protocol outlines the key steps for a typical metabolic flux experiment using this compound in cultured cells.

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency in standard growth medium.

    • Replace the standard medium with a labeling medium containing this compound as the sole glucose source.[7]

    • Incubate the cells for a predetermined time to allow for the incorporation of the labeled glucose into metabolic pathways.[7]

  • Metabolite Extraction:

    • Rapidly quench metabolism by aspirating the labeling medium and washing the cells with an ice-cold saline solution.[7]

    • Add a cold extraction solvent (e.g., 80% methanol) to the cells.[4]

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.[4]

  • Sample Preparation for Mass Spectrometry:

    • Dry the metabolite extract using a vacuum concentrator or a gentle stream of nitrogen.[4]

    • Reconstitute the dried extract in a solvent compatible with your LC-MS method.[7]

    • Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS system.[4]

Protocol 2: Sample Preparation from Plasma

This protocol provides a general guideline for preparing plasma samples for this compound analysis.

  • Protein Precipitation:

    • To a small volume of plasma (e.g., 100 µL), add a cold protein precipitation solvent (e.g., four volumes of 80% methanol).[4]

    • Add a known amount of this compound to serve as an internal standard.

    • Vortex the mixture thoroughly.[4]

  • Centrifugation:

    • Centrifuge the samples at high speed to pellet the precipitated proteins.[4]

  • Supernatant Collection and Preparation:

    • Carefully transfer the supernatant to a new tube.

    • Dry the supernatant under nitrogen or in a vacuum concentrator.[4]

    • Reconstitute the sample in a suitable solvent for LC-MS analysis.[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis cell_culture Cell Culture with This compound quenching Metabolic Quenching cell_culture->quenching Labeling Period extraction Metabolite Extraction quenching->extraction derivatization Derivatization (Optional) extraction->derivatization lc_separation LC Separation derivatization->lc_separation ms_detection MS Detection lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation ms_detection->msms_fragmentation peak_integration Peak Integration msms_fragmentation->peak_integration isotopic_correction Isotopic Correction peak_integration->isotopic_correction flux_calculation Metabolic Flux Calculation isotopic_correction->flux_calculation

Caption: General workflow for a this compound metabolic flux experiment.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Inaccurate Quantitative Results isotopic_interference Isotopic Interference start->isotopic_interference deuterium_exchange Deuterium Exchange start->deuterium_exchange matrix_effects Matrix Effects start->matrix_effects instrument_issues Instrument/Method Issues start->instrument_issues check_spectra Review Mass Spectra isotopic_interference->check_spectra optimize_prep Optimize Sample Prep deuterium_exchange->optimize_prep matrix_effects->optimize_prep check_chromatography Verify Chromatography instrument_issues->check_chromatography calibrate_instrument Calibrate Instrument instrument_issues->calibrate_instrument

Caption: Troubleshooting logic for inaccurate quantitative results.

References

Technical Support Center: Normalization Strategies for D-Glucose-d7 Metabolomics Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for normalizing metabolomics data from experiments using D-Glucose-d7 as a stable isotope tracer.

Frequently Asked Questions (FAQs)

Q1: What is data normalization and why is it critical for this compound metabolomics?

Q2: What are the most common sources of technical variation in LC-MS-based metabolomics?

A2: Technical variation is inherent in LC-MS-based experiments and can be introduced at various stages. Key sources include:

  • Sample Preparation: Inconsistencies in extraction efficiency or sample volume.[11]

  • Instrumental Drift: Fluctuations in mass spectrometer sensitivity or chromatography performance over a long sequence of runs.[3][4]

  • Matrix Effects: Suppression or enhancement of the ionization of an analyte due to co-eluting compounds in the sample matrix.[4][12]

  • Batch Effects: Systematic differences between groups of samples that are analyzed at different times or on different instruments.[5][13]

Q3: Can this compound itself be used as an internal standard for normalization?

A3: this compound is primarily used as a metabolic tracer to follow the fate of glucose through various biochemical pathways.[14][15][16] Using it as a general internal standard for normalization across an entire metabolomics run is not recommended. The fundamental assumption of an internal standard is that its concentration is constant across all samples and that it behaves similarly to the analytes of interest without interfering with them.[12] Since this compound is intentionally introduced to be metabolized, its levels and the levels of its downstream products will change, violating the core principle of a stable internal standard. The ideal approach is to spike samples with a separate mix of stable isotope-labeled internal standards that are not expected to be present or change within the biological system.[12][17]

Q4: How do I choose the most appropriate normalization strategy for my experiment?

A4: The selection of a normalization method depends heavily on the experimental design, the analytical platform, and the availability of quality control (QC) samples or internal standards.[17][18] Some methods, like Total Ion Current (TIC) normalization, assume that the majority of metabolites do not change between conditions, which may not be true in all experiments.[13] Methods based on internal standards are often more robust for targeted analyses.[10] For large-scale, untargeted studies, QC-based methods are highly effective at correcting for signal drift and batch effects.[5][19] The decision-making process can be guided by the workflow illustrated below.

start Start: Choose Normalization Strategy q1 Internal Standards (IS) Added to Each Sample? start->q1 q2 Pooled QC Samples Included in Run? q1->q2 No a1 Use Internal Standard Normalization (e.g., B-MIS, NOMIS) q1->a1 Yes q3 Significant Global Metabolic Change Expected? q2->q3 No a2 Use QC-Based Normalization (e.g., QC-RSC, SERRF) q2->a2 Yes a3 Use Probabilistic Quotient Normalization (PQN) q3->a3 Yes a4 Consider Total Ion Current (TIC) or Median Normalization q3->a4 No cluster_0 Experimental Phase cluster_1 Data Processing Phase cluster_2 Data Analysis Phase sp Sample Preparation (e.g., Quenching, Extraction) lcms LC-MS Analysis sp->lcms pp Peak Picking & Alignment lcms->pp norm Data Normalization pp->norm filt Filtering & Imputation (Missing Values) norm->filt stat Statistical Analysis (e.g., t-test, ANOVA) filt->stat path Pathway Analysis & Biological Interpretation stat->path

References

Technical Support Center: Artifact Correction in SRS Microscopy of D-Glucose-d7

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Stimulated Raman Scattering (SRS) microscopy of D-Glucose-d7. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common artifacts encountered during their experiments.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter during SRS imaging of this compound.

Problem Possible Cause Recommended Solution
Weak or No SRS Signal 1. Low Laser Power: Insufficient laser power for either the pump or Stokes beam.[1] 2. Improper Wavelength: The wavelength difference between the pump and Stokes lasers does not match the vibrational frequency of the C-D bond in this compound. 3. Poor Sample Preparation: The sample is not clean, improperly concentrated, or has a rough surface causing scattering losses.[1] 4. Optical Misalignment: The laser, collection optics, or detector are misaligned, leading to signal loss.[1]1. Optimize Laser Power: Gradually increase the laser power, being careful not to exceed the damage threshold of the sample.[1] 2. Calibrate Wavelength: Ensure the laser wavelengths are correctly tuned to the desired Raman shift for the C-D bond (around 2100-2200 cm⁻¹). 3. Improve Sample Preparation: Ensure the sample is clean, homogenous, and has a smooth surface. For tissue sections, ensure appropriate thickness (typically 10-100 micrometers).[2] 4. Realign Optics: Carefully check and realign the optical path to maximize signal collection.[1]
High Background Noise 1. Non-Resonant Background (NRB): A signal generated from the electronic four-wave-mixing nonlinear optical effect, which can obscure the true SRS signal.[3] 2. Competing Nonlinear Effects: Processes like transient absorption, photothermal effects, and cross-phase modulation can create interfering background signals.[4][5] 3. Laser Intensity Fluctuations: Instabilities in laser output can introduce noise and baseline fluctuations.[6]1. Frequency Modulation (FM-SRS): Modulate the excitation frequency on- and off-resonance to isolate the vibrational signal from the background.[1][3][7][8] 2. Spectral Focusing (SF-SRS): Chirp the laser pulses to achieve narrow-band excitation, which reduces non-resonant background and on-resonance excitation of Raman peak shoulders.[9][10][11] 3. Digital Subtraction: Acquire images both on- and off-resonance and subtract the off-resonance image from the on-resonance one.[12] 4. Improve Laser Stability: Ensure the laser system is stable and properly warmed up before imaging.
Image Artifacts (Streaking, Distortions) 1. Sample Movement: Movement of the sample during image acquisition can cause blurring or streaking. 2. Detector Saturation: The CCD detector limit is exceeded, leading to flat-line effects in the spectrum. 3. Cosmic Rays: Sharp spikes with narrow bandwidths that can overshadow true Raman peaks.[12]1. Secure Sample: Ensure the sample is securely mounted and minimize any sources of vibration. 2. Adjust Laser Power/Exposure: Reduce the laser power or the pixel dwell time to avoid detector saturation.[12] 3. Use Cosmic Ray Removal Algorithms: Most instrument software includes algorithms to identify and remove cosmic ray artifacts.[12]
Poor Spectral Resolution 1. Broad Laser Linewidth: The spectral width of the laser pulses is too broad, leading to overlapping Raman peaks. 2. Improper Spectrometer Calibration: The spectrometer is not correctly calibrated, resulting in inaccurate peak positions.[1]1. Use Spectral Focusing: This technique can improve spectral resolution by stretching the pulse width.[9][10][11] 2. Calibrate Spectrometer: Regularly calibrate the spectrometer using known standards.[1]

Frequently Asked Questions (FAQs)

Q1: What is the non-resonant background in SRS microscopy and how does it affect my this compound imaging?

A1: The non-resonant background (NRB) is a signal that arises from a four-wave mixing process and is not specific to the molecular vibration you are targeting.[3] While SRS microscopy is largely free from the strong NRB that affects Coherent anti-Stokes Raman Scattering (CARS) microscopy, a smaller non-resonant background from other optical processes can still exist.[13] This background can reduce image contrast and make quantitative analysis of this compound challenging.[4]

Q2: How can I correct for the non-resonant background?

A2: Several methods can be used to correct for the non-resonant background:

  • Frequency Modulation (FM-SRS): This is a powerful technique that involves modulating the laser frequency on- and off-resonance with the C-D vibration of this compound. By detecting the difference signal, the non-vibrationally resonant background is effectively suppressed.[3][7][8]

  • Digital Subtraction: This is a simpler method where you acquire an image at the on-resonance frequency (e.g., ~2150 cm⁻¹) and another at an off-resonance frequency (e.g., ~1900 cm⁻¹). The off-resonance image, which primarily contains the background signal, is then subtracted from the on-resonance image.[12][14]

  • Spectral Focusing (SF-SRS): By chirping the laser pulses, you can achieve a narrower excitation bandwidth, which helps to reduce the contribution of the non-resonant background.[9][10][11]

Q3: What are competing nonlinear effects and how do they interfere with my measurements?

A3: Besides the desired SRS signal, other nonlinear optical processes can occur in the sample, such as transient absorption, photothermal effects, and cross-phase modulation.[4][5] These processes can also cause a change in the intensity of the probe beam and are detected as a background signal, which can be detrimental to the contrast and sensitivity of your SRS measurements.[3]

Q4: My SRS images of this compound show poor contrast. What can I do to improve it?

A4: Poor contrast can be due to a low signal-to-noise ratio (SNR) or a high background. To improve contrast:

  • Optimize Laser Power: Increasing laser power can enhance the SRS signal, but be mindful of potential sample damage.[1]

  • Background Correction: Implement one of the background correction methods described in Q2.

  • Use a Higher Concentration of this compound: If experimentally feasible, increasing the concentration of the deuterated glucose can lead to a stronger signal.

  • Check Optical Alignment: Ensure your microscope's optical path is correctly aligned for optimal signal collection.[1]

Q5: How can I quantitatively measure the concentration of this compound using SRS microscopy?

A5: SRS signal has a linear dependence on the concentration of the target molecule, which makes it suitable for quantitative analysis.[15] However, artifacts can affect quantification. To perform quantitative measurements:

  • Perform Background Correction: It is crucial to remove any non-resonant background or competing nonlinear signals.

  • Create a Calibration Curve: Prepare standard samples with known concentrations of this compound and measure their SRS signal intensity to create a calibration curve.

  • Account for Light Scattering: In thick or turbid samples, light scattering can attenuate the signal. This effect needs to be considered and potentially corrected for.[16]

  • Linear Unmixing: If there are other molecules with overlapping Raman spectra, a linear unmixing algorithm can be used to separate the contribution of each component.[17]

Experimental Protocols

Protocol 1: Non-Resonant Background Correction using Digital Subtraction
  • Tune to On-Resonance Frequency: Set the pump and Stokes lasers to probe the C-D vibrational frequency of this compound (e.g., ~2150 cm⁻¹).[14][16]

  • Acquire On-Resonance Image: Capture the SRS image of your sample. This image contains both the resonant signal from this compound and the non-resonant background.

  • Tune to Off-Resonance Frequency: Shift the laser frequency to a region where there is no Raman resonance from your sample (e.g., ~1900 cm⁻¹).[14][16]

  • Acquire Off-Resonance Image: Capture an SRS image at this off-resonance frequency. This image will primarily consist of the non-resonant background.

  • Subtract Images: Use image processing software to subtract the off-resonance image from the on-resonance image on a pixel-by-pixel basis. The resulting image will have the non-resonant background significantly reduced.[12]

Protocol 2: Spectral Unmixing for this compound Metabolites

This protocol is used when this compound is metabolized into different macromolecules (e.g., lipids, proteins, glycogen) that have distinct C-D Raman spectra.[17][18]

  • Acquire Reference Spectra: Obtain the pure Raman spectra of the C-D labeled macromolecules (e.g., deuterated lipids, proteins, glycogen) that you expect to be present in your sample. These will serve as your reference spectra.[17]

  • Multichannel SRS Imaging: Acquire SRS images of your sample at multiple Raman shifts that correspond to the characteristic peaks of the different metabolites.[17]

  • Apply Linear Unmixing Algorithm: Use a linear unmixing algorithm, available in many image analysis software packages, to decompose the multichannel image. The algorithm uses the reference spectra to calculate the contribution of each component at every pixel.[17]

  • Generate Concentration Maps: The output of the algorithm will be separate images representing the spatial distribution and relative concentration of each deuterated macromolecule.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging SRS Imaging cluster_correction Artifact Correction cluster_analysis Data Analysis Sample Prepare this compound Sample Mount Mount Sample on Microscope Sample->Mount OnRes Acquire On-Resonance Image (~2150 cm⁻¹) Mount->OnRes OffRes Acquire Off-Resonance Image (~1900 cm⁻¹) OnRes->OffRes Subtract Digital Subtraction (On-Resonance - Off-Resonance) OffRes->Subtract Analysis Quantitative Analysis Subtract->Analysis

Caption: Workflow for SRS imaging with digital background subtraction.

Artifact_Troubleshooting cluster_causes Potential Causes cluster_solutions Correction Methods Problem Observed Problem in SRS Image NRB Non-Resonant Background Problem->NRB NLE Competing Nonlinear Effects Problem->NLE LIF Laser Intensity Fluctuations Problem->LIF SP Poor Sample Preparation Problem->SP FM Frequency Modulation (FM-SRS) NRB->FM DS Digital Subtraction NRB->DS NLE->FM SF Spectral Focusing (SF-SRS) NLE->SF LA Laser & Optical Alignment LIF->LA ISP Improve Sample Preparation SP->ISP

Caption: Troubleshooting logic for common SRS imaging artifacts.

References

Enhancing sensitivity for detecting D-Glucose-d7 labeled lipids.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the sensitivity of D-Glucose-d7 labeled lipid detection. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate common challenges in metabolic labeling experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during your this compound labeling experiments.

Question 1: Why am I observing low or no incorporation of the deuterium (B1214612) label into my lipids?

Answer: Low incorporation of the this compound label can stem from several factors related to cell culture conditions, labeling duration, or subsequent extraction efficiency.

  • Insufficient Incubation Time or Tracer Concentration: The time required for detectable labeling depends on the cell type and its metabolic rate. De novo lipogenesis, the pathway incorporating the label, must be sufficiently active.[1]

  • Suboptimal Cell Health: Cells that are stressed or have low viability will exhibit altered metabolic activity, potentially reducing glucose uptake and lipid synthesis.

  • High Glucose in Standard Media: Standard culture media often contain high levels of unlabeled glucose, which will compete with the this compound tracer and dilute the label incorporation.

  • Inefficient Lipid Extraction: The chosen extraction method may not be optimal for the lipid classes of interest, leading to poor recovery of labeled lipids.[2]

Recommended Solutions:

  • Optimize Labeling Conditions: Perform a time-course and dose-response experiment to determine the ideal incubation time and this compound concentration for your specific cell line.[3] Start with a concentration of around 25 mM in glucose-free medium and test various time points (e.g., 24, 48, 72 hours).[4]

  • Verify Cell Viability: Before starting the labeling experiment, ensure your cells are healthy and in the exponential growth phase. A viability test, such as an MTT assay, can confirm that this compound is not toxic to the cells.[4]

  • Use Glucose-Free Medium: To maximize tracer uptake, culture cells in a glucose-free medium supplemented with this compound.[4]

  • Select an Appropriate Extraction Method: Methods like the Folch or Bligh and Dyer extraction are robust for a wide range of lipids.[2][5] Ensure the solvent ratios are precise to achieve proper phase separation and lipid recovery.[5][6]

Question 2: My mass spectrometry data shows a high background signal or significant isotopic interference. What are the causes and solutions?

Answer: High background or interference can mask the signal from your labeled lipids. The primary sources are contamination, natural isotopic abundance, and analytical instrument settings.

  • System Contamination: Reagents, solvents, or the LC-MS system itself can be sources of contamination.[7]

  • Natural Isotope Abundance: Naturally occurring heavy isotopes (e.g., ¹³C) in your sample and reagents contribute to the signal at M+1, M+2, etc., which can interfere with the detection of deuterated analytes.[7][8]

  • In-Source Fragmentation: The this compound molecule or the resulting labeled lipids can fragment within the mass spectrometer's ion source, creating ions that overlap with your target analyte.[7]

  • Deuterium Exchange: Deuterium atoms can exchange with protons in protic solvents, which can diminish the labeling grade.[8][9]

Recommended Solutions:

  • Use High-Purity Reagents: Always use LC-MS grade solvents and high-purity reagents to minimize chemical noise.

  • Perform System Cleaning and Blanks: Regularly clean the ion source of the mass spectrometer and flush the LC system.[7] Run several blank injections (solvent only) before and between your samples to check for and reduce carryover.[7]

  • Correct for Natural Abundance: Analyze unlabeled control samples to measure the natural isotopic distribution. This background signal must be subtracted from the measurements in your labeled samples for accurate quantification.[3][10]

  • Optimize MS Conditions: Adjust ion source parameters (e.g., spray voltage, gas flows, temperature) to minimize in-source fragmentation.[3]

  • Choose Tracers Wisely: When possible, ¹³C-labeled tracers are often preferred over deuterium as they are not subject to loss during fatty acid desaturation or exchange in protic solutions.[8][9]

Question 3: I'm experiencing poor chromatographic peak shape (e.g., broad or tailing peaks) for my labeled lipids. How can I improve this?

Answer: Poor chromatography can compromise sensitivity and resolution. The issue often lies with the choice of column or mobile phase.

  • Inappropriate Column Chemistry: Lipids are a diverse class of molecules. A standard reverse-phase C18 column may not be suitable for all lipid classes, especially more polar ones.

  • Suboptimal Mobile Phase: The composition and pH of the mobile phase are critical for achieving good peak shape and separation.[7] Forgetting to dissolve samples in an organic solvent for HILIC chromatography is a common mistake.[11]

Recommended Solutions:

  • Select the Right Column: For separating polar metabolites and lipids, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often recommended.[7][12]

  • Optimize the Mobile Phase: Adjust the organic and aqueous components of your mobile phase. For HILIC, ensure your sample is dissolved in a high percentage of organic solvent.[11] For reverse-phase, experiment with different organic solvents (e.g., acetonitrile, methanol, isopropanol). Adding modifiers like ammonium (B1175870) acetate (B1210297) can also improve peak shape.[13]

  • Check for Column Degradation: Columns have a finite lifetime. If performance degrades, replace the column and consider using a guard column to extend its life.[7]

Frequently Asked Questions (FAQs)

Question 1: What is this compound and how is it used to trace lipid synthesis?

Answer: this compound is a stable isotope-labeled form of glucose where seven hydrogen atoms have been replaced with deuterium (d), a heavy isotope of hydrogen.[14] It serves as a metabolic tracer.[14] When cells are supplied with this compound, they metabolize it through pathways like glycolysis and the citric acid cycle. The resulting metabolic intermediates, which carry the deuterium label, are then used for the de novo synthesis of fatty acids and other lipid components.[4][14] By using analytical techniques like mass spectrometry, researchers can detect and quantify the deuterium-labeled lipids, providing a direct measure of new lipid synthesis.[15]

Question 2: What is the general workflow for a this compound lipid labeling experiment?

Answer: A typical experiment involves several key stages: cell culture and labeling, quenching of metabolism, extraction of lipids, and finally, analysis by mass spectrometry or another detection method. The workflow ensures that the metabolic state of the cells is accurately captured and the labeled lipids are efficiently measured.

G cluster_0 Experimental Phase cluster_1 Analytical Phase A 1. Cell Seeding & Culture B 2. Labeling with this compound (in glucose-free medium) A->B C 3. Quench Metabolism (e.g., snap-freezing) B->C D 4. Lipid Extraction (e.g., Bligh & Dyer method) C->D E 5. LC-MS/MS Analysis D->E F 6. Data Processing E->F G 7. Isotope Correction & Pathway Analysis F->G G glucose This compound (Extracellular) g6p Glycolysis glucose->g6p pyruvate Pyruvate-d(n) g6p->pyruvate acetylcoa Acetyl-CoA-d(n) (Mitochondria) pyruvate->acetylcoa citrate Citrate Shuttle acetylcoa->citrate cyto_acetylcoa Acetyl-CoA-d(n) (Cytoplasm) citrate->cyto_acetylcoa fas Fatty Acid Synthesis (De Novo Lipogenesis) cyto_acetylcoa->fas lipids Labeled Lipids-d(n) (Triglycerides, Phospholipids, etc.) fas->lipids G start Problem: Low d7-Lipid Signal check_ms Is the mass spectrometer performing optimally? (Check tuning, calibration, blanks) start->check_ms check_labeling Was the label incorporated efficiently? (Check incubation time, concentration) check_ms->check_labeling Yes tune_ms Solution: Tune & calibrate MS. Clean ion source. check_ms->tune_ms No check_extraction Was the lipid extraction efficient? (Check protocol, solvent quality) check_labeling->check_extraction Yes optimize_labeling Solution: Increase incubation time/concentration. Use glucose-free media. check_labeling->optimize_labeling No optimize_extraction Solution: Re-evaluate extraction method. Use fresh, high-purity solvents. check_extraction->optimize_extraction No end Signal Improved check_extraction->end Yes tune_ms->end optimize_labeling->end optimize_extraction->end

References

Technical Support Center: D-Glucose-d7 Analysis Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful preparation of samples for D-Glucose-d7 analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sample preparation techniques for this compound analysis in biological matrices?

A1: The primary sample preparation techniques for analyzing this compound in biological samples like plasma, serum, or urine are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the sample matrix, the required level of cleanliness, and the analytical technique being used (e.g., LC-MS/MS or GC-MS). For GC-MS analysis, a derivatization step is typically required after extraction to make the glucose volatile.

Q2: Why is protein precipitation a commonly used first step for plasma and serum samples?

A2: Proteins are abundant in plasma and serum and can interfere with the analysis by clogging liquid chromatography columns and suppressing the ionization of the analyte in mass spectrometry.[1] Protein precipitation is a rapid and straightforward method to remove the bulk of these proteins.[1] This is achieved by adding a miscible organic solvent (like acetonitrile (B52724) or methanol) or an acid (like trichloroacetic acid) to the sample, which denatures the proteins and causes them to precipitate out of solution.[2][3]

Q3: What is the purpose of using an internal standard like this compound?

A3: this compound is a stable isotope-labeled (SIL) internal standard. It is chemically identical to the analyte (glucose) but has a different mass due to the deuterium (B1214612) atoms.[4] By adding a known amount of this compound to the sample before preparation, it can be used to correct for any loss of the analyte during the extraction process and to compensate for matrix effects that can suppress or enhance the signal in the mass spectrometer.[5][6]

Q4: When is derivatization necessary for glucose analysis?

A4: Derivatization is essential for the analysis of glucose by Gas Chromatography-Mass Spectrometry (GC-MS).[7][8] Glucose is a non-volatile sugar and needs to be chemically modified to become volatile enough to travel through the GC column.[8] Common derivatization methods include silylation or acetylation.[8]

Q5: What are matrix effects and how can they be minimized?

A5: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[2][5] This can lead to either ion suppression (decreased signal) or enhancement (increased signal), affecting the accuracy and precision of the analysis.[2][5] To minimize matrix effects, one can use a more effective sample cleanup method (like SPE), dilute the sample, or use a stable isotope-labeled internal standard that co-elutes with the analyte and experiences the same matrix effects.[5][9]

Troubleshooting Guides

Issue 1: Low Analyte Recovery
Possible Cause Troubleshooting Steps
Incomplete Protein Precipitation - Ensure the correct ratio of precipitation solvent to sample is used (typically 3:1 or 4:1).- Vortex the sample vigorously after adding the solvent.- Perform the precipitation at a low temperature (e.g., -20°C) to enhance protein removal.[10]
Inefficient Liquid-Liquid Extraction - Optimize the choice of extraction solvent based on the polarity of glucose.- Ensure vigorous mixing of the aqueous and organic phases to maximize partitioning.- Perform multiple extractions with fresh solvent to improve recovery.[11]
Suboptimal Solid-Phase Extraction (SPE) - Check that the SPE cartridge has been properly conditioned and equilibrated before loading the sample.[12] - Ensure the sample is loaded at an appropriate flow rate.- Use a suitable wash solvent to remove interferences without eluting the analyte.- Optimize the elution solvent to ensure complete recovery of the analyte from the sorbent.[12]
Issue 2: High Signal Variability or Poor Reproducibility
Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation - Ensure precise and consistent pipetting of sample, internal standard, and solvents for all samples.- Use a consistent vortexing time and speed for all samples.- Ensure complete and consistent drying of the final extract before reconstitution.
Matrix Effects - Evaluate the matrix effect by comparing the response of the analyte in a clean solution versus a post-extraction spiked matrix sample.[5] - If significant matrix effects are present, improve the sample cleanup method (e.g., switch from PPT to SPE).- Ensure the internal standard co-elutes with the analyte to effectively compensate for matrix effects.[5]
Analyte Instability - Process samples promptly after collection or store them at an appropriate low temperature (e.g., -80°C).- Avoid repeated freeze-thaw cycles.
Issue 3: Poor Chromatographic Peak Shape
Possible Cause Troubleshooting Steps
Incomplete Derivatization (GC-MS) - Ensure the sample is completely dry before adding derivatization reagents, as moisture can interfere with the reaction.[13] - Optimize the reaction temperature and time for the derivatization.- Use fresh derivatization reagents.
Sample Overload - Dilute the final extract before injection.- Reduce the injection volume.
Inappropriate Reconstitution Solvent - Reconstitute the dried extract in a solvent that is compatible with the initial mobile phase of your LC method. A solvent stronger than the mobile phase can lead to peak distortion.

Quantitative Data Summary

Sample Preparation Technique Analyte Matrix Recovery Rate (%) Key Considerations
Protein Precipitation (Acetonitrile)MuraglitazarHuman Plasma>90%Simple and fast, but may result in less clean extracts compared to other methods.[14]
Liquid-Liquid ExtractionEmpagliflozinHuman Plasma>96%Choice of solvent is critical for good recovery.[3]
Solid-Phase Extraction (SPE)Morphine and ClonidineHuman Plasma79% - 94%Can provide cleaner extracts and reduce matrix effects.[15]
Solid-Phase Extraction (SPE)Glucagon-like peptide-1Human Plasma82.0% - 88.4%Effective at removing interfering antibodies.[16]
Solvent ExtractionGlucose, Xylose, CellobioseIonic Liquid-Water Mixtures>80%A specialized technique for extraction from ionic liquids.[17]

Experimental Protocols

Protocol 1: Protein Precipitation of Plasma for LC-MS/MS Analysis

Objective: To remove proteins from plasma samples prior to the analysis of this compound by LC-MS/MS.

Methodology:

  • To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing the this compound internal standard.[10]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[10]

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[10]

  • Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[10]

  • Vortex briefly and centrifuge to pellet any insoluble material before transferring to an autosampler vial.

Protocol 2: Solid-Phase Extraction (SPE) of Urine for LC-MS/MS Analysis

Objective: To clean up urine samples and concentrate this compound prior to LC-MS/MS analysis.

Methodology:

  • Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol (B129727) followed by 2 mL of distilled water through the cartridge.[16]

  • Sample Loading: Dilute the urine sample (e.g., 1:3 with phosphate-buffered saline) and load it onto the conditioned SPE cartridge.[16]

  • Washing: Wash the cartridge with 2 x 1 mL of 10% methanol to remove polar interferences.[16]

  • Elution: Elute the this compound and other retained compounds with 2 x 0.75 mL of an elution solvent (e.g., 75% ethanol (B145695) in 0.5% ammonia).[16]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C and reconstitute the residue in the mobile phase for analysis.[16]

Protocol 3: Derivatization of Glucose for GC-MS Analysis

Objective: To prepare a volatile derivative of glucose for GC-MS analysis.

Methodology:

  • Dry the extracted sample completely under a stream of nitrogen.

  • Add 200 µL of 40 mg/mL ethylhydroxylaminehydrochloride (EtOx) in pyridine (B92270) and heat at 70°C for 30 minutes.[18]

  • Cool the sample to room temperature.

  • Add 120 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation and heat at 70°C for 30 minutes.[18]

  • Cool the sample and dilute with ethyl acetate (B1210297) before injection into the GC-MS.[18]

Visualizations

experimental_workflow_ppt start Plasma Sample (100 µL) add_is Add this compound Internal Standard in Acetonitrile (400 µL) start->add_is vortex Vortex Vigorously (1 min) add_is->vortex centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Protein Precipitation Workflow for Plasma Samples.

experimental_workflow_spe start Urine Sample load Load Diluted Urine Sample start->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash Wash Cartridge (10% Methanol) load->wash elute Elute Analyte (e.g., 75% Ethanol) wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Solid-Phase Extraction Workflow for Urine Samples.

derivatization_workflow start Dried Sample Extract add_etox Add EtOx in Pyridine Heat (70°C, 30 min) start->add_etox cool1 Cool to RT add_etox->cool1 add_bstfa Add BSTFA Heat (70°C, 30 min) cool1->add_bstfa cool2 Cool to RT add_bstfa->cool2 dilute Dilute with Ethyl Acetate cool2->dilute analyze GC-MS Analysis dilute->analyze

Caption: Derivatization Workflow for GC-MS Analysis.

References

Cell quenching and extraction methods for D-Glucose-d7 experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-Glucose-d7 in metabolic tracing experiments.

Troubleshooting Guide

This guide addresses common issues encountered during cell quenching and extraction for this compound metabolomics.

Problem Potential Cause Suggested Solution
Low Isotopic Enrichment in Downstream Metabolites Insufficient Tracer Incorporation: The this compound may not have been taken up and metabolized by the cells sufficiently.- Optimize the labeling time; for cultured cells, steady-state labeling in glycolysis is typically achieved in ~10 minutes, while the TCA cycle may take ~2 hours.[1] - Ensure the concentration of this compound in the medium is adequate. - Confirm that the glucose transporter activity is not a limiting factor in your cell model.
Metabolic Pathway Inactivity: The metabolic pathway of interest may have low activity under the experimental conditions.- Review and adjust cell culture conditions (e.g., nutrient availability, oxygen levels) to ensure the pathway of interest is active.
Dilution from Unlabeled Sources: Intracellular pools of unlabeled glucose or other precursors can dilute the labeled glucose.- To achieve a basal metabolic state in animal studies, consider an overnight fast before tracer administration.[2]
Poor Chromatographic Peak Shape or Resolution Inappropriate Column Chemistry: The chromatography column may not be suitable for separating polar metabolites like glucose and its derivatives.- For polar molecules like glucose, consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[3]
Suboptimal Mobile Phase: The composition of the mobile phase may not be optimized for the analytes.- Adjust the organic solvent and aqueous buffer concentrations in your mobile phase.[3] - Optimize the pH of the mobile phase to improve peak shape.[3]
Inaccurate Quantification and High Variability Metabolite Degradation during Quenching/Extraction: Incomplete or slow quenching can lead to enzymatic activity and alteration of metabolite levels.- Ensure rapid and efficient quenching by using methods like liquid nitrogen flash-freezing or ice-cold solvents.[4][5][6] - For certain metabolites, consider using an acidic quenching/extraction solvent (e.g., containing formic acid) to effectively inhibit enzymatic activity.[7]
Metabolite Leakage during Washing/Quenching: Washing steps or the quenching solvent itself can cause leakage of intracellular metabolites.- Minimize the duration and temperature of washing steps. Using ice-cold saline is a common practice. - Avoid using 100% methanol (B129727) alone for quenching as it can cause leakage; a mixture with water is often recommended.[8]
Matrix Effects in Mass Spectrometry: Components of the biological sample can suppress or enhance the ionization of target analytes.- Optimize sample preparation to remove interfering matrix components.[3] - Perform a post-column infusion experiment to assess ion suppression or enhancement.[3]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of cell quenching in metabolomics experiments?

A1: Cell quenching is a critical step designed to rapidly halt all enzymatic and metabolic activity within the cells.[8] This "freezes" the metabolic state at a specific point in time, ensuring that the measured metabolite levels accurately reflect the experimental conditions being studied and preventing artificial alterations during sample preparation.[9][10]

Q2: Which quenching method is best for my this compound experiment?

A2: The optimal quenching method depends on your specific cell type (adherent vs. suspension) and experimental goals. Common and effective methods include:

  • Liquid Nitrogen: Rapidly freezing the entire culture plate is an excellent way to quench metabolism instantly.[4][5][6]

  • Cold Organic Solvents: A pre-chilled mixture of methanol and water (e.g., 80% methanol at -20°C to -80°C) is widely used to simultaneously quench and initiate extraction.[3][11]

  • Cold Isotonic Saline: While primarily a washing solution, rapid rinsing with ice-cold saline helps to remove extracellular media before quenching with another agent.[8]

A systematic evaluation for HeLa cells found that washing with PBS, quenching with liquid nitrogen, and extracting with 50% acetonitrile (B52724) was an optimal method to minimize metabolite loss and efficiently arrest metabolism.[4]

Q3: How can I prevent the loss of intracellular metabolites during sample preparation?

A3: Metabolite leakage is a common concern. To minimize it:

  • Optimize Washing: If a washing step is necessary to remove extracellular media, perform it quickly with an ice-cold, isotonic solution like PBS.[4]

  • Choose the Right Quenching Solvent: Using 100% methanol as a quencher is not recommended as it can lead to metabolite leakage.[8] A mixture of methanol and water is generally preferred.

  • Avoid Trypsinization for Adherent Cells: When possible, scrape cells in the presence of the quenching/extraction solvent instead of using trypsin, as trypsinization can alter cell physiology and lead to metabolite loss.[8][12]

Q4: What is a suitable extraction solvent for this compound and its downstream metabolites?

A4: A mixture of organic solvent and water is typically used to extract polar metabolites derived from glucose. Commonly used extraction solvents include:

  • Methanol/Water Mixtures: An 80% methanol solution is frequently used for the extraction of polar metabolites.[3][11]

  • Acetonitrile/Methanol/Water: A ratio of 40:40:20 (acetonitrile:methanol:water), sometimes with a small amount of formic acid, is effective for a broad range of metabolites, including high-energy compounds like ATP.[7]

  • Methanol/Chloroform/Water: This combination allows for the separation of polar and non-polar metabolites into aqueous and organic phases, respectively.[13]

Q5: How should I store my metabolite extracts?

A5: Metabolite extracts should be stored at -80°C to ensure stability until analysis.[2][11] If not analyzing immediately, it is crucial to minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: Quenching and Extraction of Adherent Cells

This protocol is adapted for adherent cells in a 6-well plate format.

  • Media Removal: Aspirate the cell culture medium.

  • Washing (Optional but Recommended): Quickly wash the cells with 2 mL of ice-cold phosphate-buffered saline (PBS). Immediately aspirate the PBS completely.[11]

  • Quenching: Place the 6-well plate on ice and immediately add 1 mL of pre-chilled (-20°C) 80% methanol in water to each well to quench metabolism.[3][11]

  • Cell Lysis and Collection: Scrape the cells in the methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.[2][11]

  • Protein Precipitation: Vortex the tubes vigorously for 30 seconds and incubate at -20°C for 1 hour to precipitate proteins.[11]

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[2][3]

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new, clean tube.

  • Drying and Storage: Dry the extracts using a vacuum concentrator. Store the dried metabolite extracts at -80°C until LC-MS analysis.[11]

Quantitative Data Summary for Protocol 1
Parameter Value Reference
Washing SolutionIce-cold PBS[11]
Quenching/Extraction Solvent80% Methanol in Water[3][11]
Solvent Temperature-20°C[3][11]
Incubation for Protein Precipitation1 hour at -20°C[11]
Centrifugation14,000 x g for 10 min at 4°C[2][3]
Storage Temperature-80°C[2][11]
Protocol 2: Liquid-Liquid Extraction for Broader Metabolite Coverage

This protocol facilitates the separation of polar and non-polar metabolites.

  • Quenching and Initial Extraction: Following media removal and washing, quench and lyse cells by adding 1 mL of a cold (-20°C) extraction solvent (e.g., 80% methanol). Collect the cell lysate.

  • Phase Separation: To the methanol/water lysate, add an equal volume of chloroform. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to separate the phases.

  • Phase Collection: Three layers will be visible: an upper aqueous layer (polar metabolites), a lower organic layer (lipids), and a protein disk at the interface. Carefully collect the upper aqueous layer for analysis of this compound and its downstream polar metabolites.

  • Drying and Storage: Dry the collected aqueous phase using a vacuum concentrator and store the dried extract at -80°C.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_quench_extract Quenching & Extraction cluster_analysis Analysis cell_culture 1. Cell Culture with This compound media_removal 2. Media Removal cell_culture->media_removal washing 3. Rapid Wash (Ice-Cold PBS) media_removal->washing quenching 4. Quenching (-20°C 80% Methanol) washing->quenching scraping 5. Cell Scraping & Collection quenching->scraping centrifugation 6. Centrifugation (14,000 x g, 4°C) scraping->centrifugation supernatant 7. Supernatant (Metabolite Extract) centrifugation->supernatant drying 8. Drying supernatant->drying storage 9. Storage (-80°C) drying->storage analysis 10. LC-MS Analysis storage->analysis

Caption: Adherent cell quenching and extraction workflow.

troubleshooting_logic start Low Isotopic Enrichment? cause1 Insufficient Labeling Time? start->cause1 Yes solution1 Increase Labeling Duration cause1->solution1 Yes cause2 Pathway Inactive? cause1->cause2 No solution2 Adjust Culture Conditions cause2->solution2 Yes cause3 Sample Dilution? cause2->cause3 No solution3 Implement Pre-Experiment Fasting (in vivo) cause3->solution3 Yes

Caption: Troubleshooting low isotopic enrichment.

References

Validation & Comparative

D-Glucose-d7 vs. D-Glucose-d2 for Metabolic Tracing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research, stable isotope-labeled glucose tracers are indispensable tools for elucidating the complexities of cellular and whole-body metabolism. The choice between different deuterated glucose isotopologues can significantly impact the scope and resolution of experimental outcomes. This guide provides an objective comparison of D-Glucose-d7 and D-Glucose-d2, two commonly utilized tracers, supported by experimental data and detailed methodologies to aid researchers in selecting the optimal tracer for their specific research questions.

Comparative Analysis of Tracer Performance

The selection of a deuterated glucose tracer is contingent on the specific metabolic pathways under investigation, the desired level of metabolic insight, and the analytical platform available. This compound, with deuterium (B1214612) labels on all seven non-exchangeable hydrogen positions, offers a global view of glucose's contribution to various anabolic pathways. In contrast, D-Glucose-d2, with deuterium labels typically at the C6 position ([6,6-²H₂]-glucose), is a well-established tracer for measuring glucose kinetics with minimal isotope effects.

FeatureThis compound (1,2,3,4,5,6,6-d7)D-Glucose-d2 ([6,6-²H₂]-glucose)
Primary Applications - Tracing the fate of glucose-derived hydrogen atoms into biomolecules (e.g., lipids, amino acids).[1] - Global view of glucose's contribution to anabolic pathways.[1] - Imaging de novo lipogenesis.[2] - Can yield larger signals in Deuterium Metabolic Imaging (DMI).[3]- Measurement of whole-body and tissue-specific glucose turnover and flux.[1] - Considered the "gold standard" for measuring hepatic glucose production.[4] - Well-established for glucose kinetics studies.[1]
Advantages - Provides a comprehensive overview of glucose's anabolic fate.[1] - Higher deuterium labeling can lead to stronger signals in certain analytical methods like DMI.[3][5]- Deuterium labels on the C6 position are less likely to be lost during glycolysis, providing a more accurate measure of glucose turnover.[1][4] - Minimal kinetic isotope effects.[6] - Relatively straightforward data analysis for glucose appearance and disappearance rates.[1]
Limitations - Potential for significant kinetic isotope effects due to the high number of deuterium atoms, which can alter metabolic rates.[1][7] - Slower clearance from the blood and slower accumulation in tissues like the heart and brain have been observed.[7] - Complex fragmentation patterns in mass spectrometry can complicate data analysis.[1]- Provides limited information on downstream metabolic pathways beyond glycolysis.[1]
Isotopic Enrichment Higher potential for isotopic enrichment in downstream metabolites due to the greater number of deuterium atoms.Lower overall isotopic enrichment in downstream metabolites compared to this compound.
Metabolic Specificity Broadly traces the contribution of glucose-derived hydrogens to various biosynthetic pathways.Specifically traces the carbon backbone of glucose through glycolysis.

Key Metabolic Pathways and Tracer Fate

The differential labeling of this compound and D-Glucose-d2 dictates their journey through metabolic pathways and the information they can provide.

Metabolic Fate of Deuterated Glucose Tracers cluster_d7 This compound cluster_d2 D-Glucose-d2 cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_anabolism Anabolic Pathways Glc_d7 This compound G6P Glucose-6-Phosphate Glc_d7->G6P [d7] Glc_d2 D-Glucose-d2 ([6,6-²H₂]-glucose) Glc_d2->G6P [d2] F6P Fructose-6-Phosphate G6P->F6P Lipids Lipids G6P->Lipids [d] Nucleotides Nucleotides G6P->Nucleotides via Pentose Phosphate Pathway Pyruvate (B1213749) Pyruvate F6P->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate->AcetylCoA [d2] AminoAcids Amino Acids Pyruvate->AminoAcids [d] TCA_Intermediates TCA Intermediates AcetylCoA->TCA_Intermediates AcetylCoA->Lipids TCA_Intermediates->Lipids [d] TCA_Intermediates->AminoAcids

Fig. 1: Metabolic fate of this compound and D-Glucose-d2.

As illustrated in Figure 1, both tracers enter glycolysis and are converted to Glucose-6-Phosphate. The deuterium atoms of D-Glucose-d2 ([6,6-²H₂]-glucose) are retained on pyruvate and subsequently on acetyl-CoA, allowing for the tracing of the carbon skeleton into the TCA cycle.[8] In contrast, the multiple deuterium atoms of this compound are distributed throughout various downstream anabolic pathways, enabling a broader view of glucose's contribution to the synthesis of lipids, amino acids, and nucleotides.[1][2]

Experimental Protocols

Rigorous and standardized protocols are essential for obtaining reproducible and reliable data in metabolic tracing studies. Below are detailed methodologies for key experiments using this compound and D-Glucose-d2.

In Vivo Metabolic Tracing with this compound

This protocol outlines a general procedure for an in vivo metabolic tracing study in a mouse model.

1. Animal Preparation and Tracer Administration:

  • Acclimate animals to the experimental conditions to minimize stress.

  • For studies on glucose metabolism, fasting the animals overnight (12-16 hours) is often required.[9]

  • Prepare a sterile solution of this compound in saline.

  • Administer the tracer via intravenous (IV) infusion for precise control of delivery. A common method is a primed-constant infusion, consisting of an initial bolus to rapidly achieve a target plasma concentration, followed by a continuous infusion to maintain a steady-state isotopic enrichment.[10]

2. Sample Collection:

  • Collect blood samples at predetermined time points via tail vein or other appropriate methods to monitor plasma isotopic enrichment.

  • At the end of the experiment, euthanize the animal and rapidly excise tissues of interest.

  • Immediately freeze-clamp or flash-freeze the tissues in liquid nitrogen to quench all metabolic activity.[10]

3. Metabolite Extraction:

  • Homogenize the frozen tissue samples in a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water.

  • Centrifuge the homogenate at a high speed at 4°C to pellet proteins and cellular debris.

  • Collect the supernatant containing the polar metabolites.

4. Sample Analysis by LC-MS/MS:

  • Dry the metabolite extract using a vacuum concentrator.

  • Reconstitute the dried sample in a solvent compatible with the liquid chromatography (LC) system.

  • Separate metabolites using an appropriate LC column, such as a HILIC column for polar metabolites.[2]

  • Analyze the eluted metabolites using a tandem mass spectrometer (MS/MS) to determine the mass isotopologue distribution of downstream metabolites.

In Vivo this compound Tracing Workflow AnimalPrep Animal Preparation (e.g., Fasting) TracerAdmin This compound Administration (e.g., IV Infusion) AnimalPrep->TracerAdmin BloodSample Blood Sampling (Time Points) TracerAdmin->BloodSample TissueHarvest Tissue Harvest & Quenching TracerAdmin->TissueHarvest MetaboliteExtraction Metabolite Extraction BloodSample->MetaboliteExtraction TissueHarvest->MetaboliteExtraction LCMS_Analysis LC-MS/MS Analysis MetaboliteExtraction->LCMS_Analysis DataAnalysis Data Analysis (Isotopologue Distribution) LCMS_Analysis->DataAnalysis

Fig. 2: Experimental workflow for in vivo this compound tracing.
Cellular Metabolic Flux Analysis with D-Glucose-d2

This protocol details a typical workflow for a stable isotope tracing experiment in cultured mammalian cells.

1. Cell Culture and Isotope Labeling:

  • Culture cells in standard growth medium to the desired confluency (typically 70-80%).

  • Prepare a labeling medium by supplementing glucose-free medium with a known concentration of D-Glucose-d2 ([6,6-²H₂]-glucose) and dialyzed fetal bovine serum to minimize unlabeled glucose.[1]

  • Aspirate the standard medium, wash the cells with pre-warmed PBS, and add the labeling medium.

  • Incubate the cells for a sufficient duration to achieve isotopic steady state in the metabolic pathways of interest. This time can range from minutes for glycolysis to hours for the TCA cycle.[1]

2. Quenching and Metabolite Extraction:

  • To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold saline.

  • Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.[1]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Vortex vigorously and centrifuge at high speed at 4°C to pellet cell debris.

  • Collect the supernatant containing the metabolites.

3. Sample Analysis by GC-MS:

  • Dry the metabolite extracts completely.

  • For GC-MS analysis, derivatize the metabolites to make them volatile. A common two-step derivatization involves methoximation followed by silylation.[11]

  • Analyze the derivatized samples using a GC-MS system to determine the mass isotopomer distributions of key metabolites like pyruvate and lactate.

Cellular D-Glucose-d2 Tracing Workflow CellCulture Cell Culture IsotopeLabeling Isotope Labeling with D-Glucose-d2 CellCulture->IsotopeLabeling Quenching Metabolic Quenching IsotopeLabeling->Quenching MetaboliteExtraction Metabolite Extraction Quenching->MetaboliteExtraction Derivatization Derivatization for GC-MS MetaboliteExtraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis FluxAnalysis Metabolic Flux Analysis GCMS_Analysis->FluxAnalysis

References

D-Glucose-d7 Sharpening the View of Cellular Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of metabolic research, the choice of imaging tracer is paramount. Deuterium (B1214612) metabolic imaging (DMI) has emerged as a powerful, non-invasive technique to visualize metabolic pathways in real-time. Within the DMI landscape, D-Glucose-d7 is proving to be a superior tracer, offering significant advantages over other methods. This guide provides an objective comparison of this compound with alternative tracers, supported by experimental data, to inform the selection of the optimal tool for your research.

Deuterium (²H) metabolic imaging (DMI) is a magnetic resonance-based technique that tracks the fate of deuterium-labeled substrates in the body, providing a dynamic window into cellular metabolism.[1][2][3] Unlike methods that only show substrate uptake, DMI can map the downstream metabolic pathways, offering a more complete picture of cellular activity.[2][4] The technique's non-radioactive nature and the low natural abundance of deuterium (0.01%) ensure a high-contrast signal with minimal background noise.[2]

This compound: Amplifying the Metabolic Signal

Among the available deuterated glucose tracers, this compound ([1,2,3,4,5,6,6'-²H₇]glucose) offers distinct advantages, primarily by yielding larger signals from downstream metabolites compared to the more commonly used D-Glucose-d2 ([6,6'-²H₂]glucose).[5][6][7] This enhanced signal is a direct result of the seven deuterium labels on the this compound molecule.[5][6]

Experimental data from a 7 Tesla DMI study in the human brain directly compared the performance of this compound and D-Glucose-d2. The results demonstrated significantly larger signals for key metabolites following the ingestion of this compound.

MetaboliteSignal Ratio (this compound vs. D-Glucose-d2)
Deuterated Water (HDO)1.8 ± 0.3
Glutamate + Glutamine (Glx)1.7 ± 0.3
Lactate1.6 ± 0.3
Data from a study comparing whole-brain signal ratios 100-120 minutes after ingestion of either this compound or D-Glucose-d2.[5][6]

Furthermore, the study calculated the rates of increase for HDO and Glx concentrations, showing a significantly faster accumulation of these deuterated metabolites when using this compound.

Brain TissueMetaboliteRate of Increase (mM/min) - this compoundRate of Increase (mM/min) - D-Glucose-d2
Gray Matter (GM)HDO0.208 ± 0.0040.051 ± 0.001
Gray Matter (GM)Glx0.059 ± 0.0030.029 ± 0.001
Calculated time-courses of the changes in metabolite concentration in different brain tissues.[8]

These findings strongly suggest that this compound facilitates a more robust and sensitive assessment of in vivo metabolism.[5][6]

Comparative Analysis: this compound vs. Other Tracers

The selection of a metabolic tracer depends on the specific research question and the imaging modality available. Here's a comparison of this compound with other commonly used tracers.

TracerImaging ModalityAdvantagesDisadvantages
This compound DMI (MRI) - Non-radioactive and safe for longitudinal studies.[2] - Provides information on downstream metabolism (glycolysis, TCA cycle).[2][5] - Higher signal-to-noise ratio for metabolites compared to D-Glucose-d2.[5][6] - Can differentiate between oxidative and non-oxidative pathways.[2]- Lower spatial resolution compared to PET.[2][9] - Longer acquisition times than hyperpolarized 13C-MRI.[2]
D-Glucose-d2 DMI (MRI) - Non-radioactive and safe.[2] - Traces downstream metabolism.[5][6]- Lower signal from metabolites compared to this compound.[5][6]
18F-FDG PET - High sensitivity and spatial resolution.[10][11] - Widely available and established clinical tool.[4][10]- Uses ionizing radiation, limiting repeated studies.[4][11] - Primarily measures glucose uptake, not downstream metabolism.[4][12] - High uptake in inflammatory tissues can lead to false positives.[10]
Hyperpolarized [1-13C]pyruvate 13C-MRI - Superior signal-to-noise ratio and spatial resolution.[2] - Provides real-time metabolic flux information.- Short lifetime of the hyperpolarized signal. - Limited to observing the immediate fate of pyruvate.[2]
[U-13C]Glucose 13C-MRI - Non-radioactive. - Can trace the carbon backbone through metabolic pathways.[13]- Lower sensitivity compared to hyperpolarized methods.[14] - Requires specialized hardware and software.

Experimental Protocols

The following provides a generalized methodology for a DMI study using this compound, based on protocols from human and animal studies.

In Vivo DMI Study Protocol (Human Brain)
  • Subject Preparation: Subjects should fast for a minimum of 8 hours prior to the study.[15]

  • Tracer Administration: this compound is administered orally, typically at a dose of 0.75 g/kg body weight, dissolved in water.[5][6]

  • Imaging:

    • Baseline scans are acquired before tracer administration to measure natural abundance signals.[5][6]

    • Dynamic DMI data acquisition begins immediately after ingestion and continues for a period of 90-120 minutes to capture the time course of glucose uptake and metabolism.[5][6][15]

    • Imaging is performed on a high-field MRI scanner (e.g., 7T) equipped with a deuterium-sensitive head coil.[5][6]

  • Data Analysis:

    • The acquired spectra are processed to quantify the signals from deuterated glucose, lactate, Glx, and HDO.

    • Metabolic maps are generated to visualize the spatial distribution of these metabolites.

    • Time curves are created to analyze the kinetics of metabolite production.[15]

Metabolite Extraction from Cell Culture
  • Cell Culture: Culture cells in a medium containing this compound.

  • Metabolite Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of pre-chilled 80% methanol (B129727) to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex for 30 seconds and incubate on ice for 20 minutes to precipitate proteins.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • The supernatant containing the metabolites is collected for analysis by mass spectrometry or NMR.[16]

Visualizing Metabolic Pathways and Workflows

The following diagrams illustrate the metabolic fate of this compound and the general workflow of a DMI experiment.

glycolysis_tca_cycle cluster_glycolysis Glycolysis (Cytosol) cluster_tca TCA Cycle (Mitochondria) cluster_lactate Anaerobic Respiration This compound This compound Glucose-6-P-d7 Glucose-6-P-d7 This compound->Glucose-6-P-d7 Pyruvate-d3 Pyruvate-d3 Glucose-6-P-d7->Pyruvate-d3 Acetyl-CoA-d3 Acetyl-CoA-d3 Pyruvate-d3->Acetyl-CoA-d3 Lactate-d3 Lactate-d3 Pyruvate-d3->Lactate-d3 Citrate-d3 Citrate-d3 Acetyl-CoA-d3->Citrate-d3 alpha-Ketoglutarate-d2 alpha-Ketoglutarate-d2 Citrate-d3->alpha-Ketoglutarate-d2 Glutamate-d2 Glutamate-d2 alpha-Ketoglutarate-d2->Glutamate-d2 Glutamine-d2 Glutamine-d2 Glutamate-d2->Glutamine-d2

Caption: Metabolic fate of this compound.

dmi_workflow cluster_preparation Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Subject Fasting Subject Fasting Tracer Administration (Oral this compound) Tracer Administration (Oral this compound) Subject Fasting->Tracer Administration (Oral this compound) MRI Scanner (Deuterium Coil) MRI Scanner (Deuterium Coil) Dynamic DMI Scan Dynamic DMI Scan MRI Scanner (Deuterium Coil)->Dynamic DMI Scan Spectral Processing Spectral Processing Metabolite Quantification Metabolite Quantification Spectral Processing->Metabolite Quantification Metabolic Mapping Metabolic Mapping Metabolite Quantification->Metabolic Mapping

Caption: General workflow for a DMI experiment.

References

Validating D-Glucose-d7 Tracing with the Seahorse Analyzer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the use of D-Glucose-d7 as a metabolic tracer in conjunction with the Agilent Seahorse XF Analyzer. By objectively comparing this method with traditional glucose tracing techniques, this guide offers supporting experimental designs and data interpretation strategies to ensure robust and reliable metabolic analysis.

Stable isotope tracing is a powerful technique to unravel the complexities of cellular metabolism. The use of deuterated glucose, such as this compound, offers a valuable alternative to the more commonly used 13C-labeled glucose for tracing the fate of glucose carbons through metabolic pathways like glycolysis and the tricarboxylic acid (TCA) cycle. When combined with the real-time metabolic measurements of the Seahorse XF Analyzer, which assesses mitochondrial respiration and glycolysis via the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) respectively, this compound tracing can provide a dynamic view of cellular bioenergetics.[1][2][3] This guide outlines the necessary steps and considerations for validating this combined approach.

Comparative Overview of Glucose Tracers

The choice of isotopic tracer is a critical decision in metabolic flux analysis. While 13C-labeled glucose is considered the gold standard for tracing the carbon backbone of glucose, this compound, where seven hydrogen atoms are replaced by deuterium (B1214612), provides unique insights into redox metabolism and hydrogen exchange reactions.[4][5] The validation of this compound with the Seahorse analyzer is crucial to understand its impact on cellular bioenergetics and to ensure that the observed metabolic changes are due to the biological perturbations under investigation, rather than an artifact of the tracer itself.

FeatureThis compound Tracing13C-Glucose Tracing (e.g., [U-13C6]glucose)
Principle Tracks the incorporation of deuterium atoms from labeled glucose into downstream metabolites and their influence on cellular respiration and glycolysis.Tracks the incorporation of 13C atoms from labeled glucose into downstream metabolites, providing a direct measure of carbon flux.[5]
Primary Measurement Real-time Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) using the Seahorse XF Analyzer.Mass Isotopologue Distributions (MIDs) in metabolites using mass spectrometry (MS).
Information Gained Provides a functional readout of how deuterated glucose utilization affects overall mitochondrial respiration and glycolysis rates.Offers a detailed map of carbon transitions through metabolic pathways.[6]
Advantages Can provide insights into redox metabolism and hydrogen exchange. May be more cost-effective for certain applications.[4]Gold standard for metabolic flux analysis, providing precise quantification of pathway activity.[6]
Considerations Potential for kinetic isotope effects that may alter reaction rates. The impact on OCR and ECAR needs careful validation.Requires sophisticated mass spectrometry equipment and complex data analysis.

Experimental Validation Protocol

This protocol describes a cross-validation experiment to compare the metabolic effects of this compound to unlabeled glucose and [U-13C6]glucose using a Seahorse XF Analyzer.

I. Cell Culture and Seeding
  • Cell Line Selection: Choose a cell line with well-characterized metabolic phenotypes (e.g., A549, HeLa, HepG2).

  • Cell Seeding: Seed the cells into a Seahorse XF96 cell culture microplate at a pre-determined optimal density to achieve 80-90% confluency on the day of the assay.[7] Allow cells to adhere and grow overnight in a standard CO2 incubator.

II. Preparation of Assay Media
  • Basal Medium: Prepare Seahorse XF Base Medium supplemented with L-glutamine (e.g., 2 mM) and sodium pyruvate (B1213749) (e.g., 1 mM). Do not add glucose at this stage.

  • Tracer-Containing Media: Prepare three separate assay media from the basal medium:

    • Control Medium: Supplement with 10 mM unlabeled D-Glucose.

    • This compound Medium: Supplement with 10 mM this compound.

    • 13C-Glucose Medium: Supplement with 10 mM [U-13C6]glucose.

  • pH and Temperature Equilibration: Adjust the pH of all media to 7.4 and warm to 37°C. Place the media in a 37°C non-CO2 incubator for at least 1 hour to equilibrate temperature and pH.[7]

III. Seahorse XF Assay Procedure
  • Hydrate Sensor Cartridge: Hydrate a Seahorse XF96 sensor cartridge with Seahorse XF Calibrant overnight in a 37°C non-CO2 incubator.

  • Medium Exchange: On the day of the assay, remove the cell culture medium from the microplate and gently wash the cells twice with the corresponding pre-warmed assay medium (Control, this compound, or 13C-Glucose).

  • Final Volume: Add the final volume of the respective assay medium to each well.

  • Incubation: Incubate the cell plate in a 37°C non-CO2 incubator for 45-60 minutes to allow the cells to acclimate to the new medium.[8]

  • Assay Execution: Load the hydrated sensor cartridge with mitochondrial stress test compounds (e.g., oligomycin, FCCP, and rotenone/antimycin A) prepared in the corresponding assay medium. Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and initiate the assay.

Data Presentation and Interpretation

The primary output from the Seahorse XF Analyzer will be real-time measurements of OCR and ECAR. The data should be analyzed to compare the bioenergetic profiles of cells cultured in the presence of the different glucose isotopes.

Hypothetical Comparative Data

The following table summarizes hypothetical data from a validation experiment, illustrating the expected outcomes when comparing the metabolic effects of this compound to unlabeled and 13C-labeled glucose.

ParameterUnlabeled Glucose (Control)This compound[U-13C6]glucose
Basal OCR (pmol/min) 150 ± 10145 ± 12148 ± 11
Basal ECAR (mpH/min) 40 ± 338 ± 439 ± 3
Maximal Respiration (OCR, pmol/min) 300 ± 25290 ± 28295 ± 26
Glycolytic Capacity (ECAR, mpH/min) 85 ± 782 ± 884 ± 6
ATP Production-linked Respiration (OCR, pmol/min) 110 ± 9105 ± 10108 ± 8
Proton Leak (OCR, pmol/min) 40 ± 540 ± 640 ± 5

Interpretation: In this hypothetical scenario, the data suggests that this compound does not significantly alter the key parameters of mitochondrial respiration and glycolysis compared to unlabeled glucose and [U-13C6]glucose. This would serve as a validation that this compound can be used as a tracer in Seahorse experiments without causing major baseline shifts in cellular bioenergetics. Any significant deviations would require further investigation to understand the underlying kinetic isotope effects.

Visualizing the Workflow and Metabolic Pathways

Clear visualization of the experimental workflow and the metabolic pathways being traced is essential for understanding the validation process.

experimental_workflow cluster_prep Preparation cluster_assay Seahorse XF Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in XF Plate media_prep Prepare Assay Media (Unlabeled, this compound, 13C-Glucose) medium_exchange Medium Exchange cell_seeding->medium_exchange sensor_hydration Hydrate Sensor Cartridge media_prep->medium_exchange assay_run Run Mito Stress Test sensor_hydration->assay_run incubation Incubate Cells (non-CO2) medium_exchange->incubation incubation->assay_run data_acquisition Acquire OCR & ECAR Data assay_run->data_acquisition data_comparison Compare Bioenergetic Profiles data_acquisition->data_comparison validation Validate this compound Tracer data_comparison->validation

Caption: Experimental workflow for validating this compound tracing with a Seahorse XF Analyzer.

metabolic_pathways cluster_glycolysis Glycolysis cluster_tca TCA Cycle glucose This compound g6p Glucose-6-P-d7 glucose->g6p pyruvate Pyruvate-d'n' g6p->pyruvate lactate Lactate-d'n' pyruvate->lactate ECAR acetyl_coa Acetyl-CoA-d'n' pyruvate->acetyl_coa citrate Citrate-d'n' acetyl_coa->citrate akg α-Ketoglutarate-d'n' citrate->akg oxaloacetate Oxaloacetate-d'n' akg->oxaloacetate oxaloacetate->citrate OCR

Caption: Tracing of this compound through glycolysis and the TCA cycle.

By following this comprehensive validation guide, researchers can confidently employ this compound as a tracer in combination with the Seahorse XF Analyzer to gain novel insights into cellular metabolism for a wide range of research and drug development applications.

References

Cross-Validation of Mass Spectrometry and NMR Data for D-Glucose-d7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of D-Glucose-d7. It offers detailed experimental protocols and presents expected data to facilitate cross-validation between these two powerful analytical techniques. This document is intended to assist researchers in confirming the identity, purity, and structural integrity of this compound, a critical labeled compound in metabolic research and drug development.

Data Presentation: A Comparative Overview

The following tables summarize the expected quantitative data from mass spectrometry and NMR analysis of this compound. These values are predicted based on the known behavior of unlabeled D-Glucose and the principles of isotopic labeling.

Table 1: Predicted Mass Spectrometry Data for this compound

Analysis TypePredicted ValueNotes
Molecular Weight 187.20 g/mol [1][2][3]The molecular weight is increased by 7 Da compared to unlabeled glucose (180.16 g/mol ) due to the seven deuterium (B1214612) atoms.
Parent Ion (M-H)- m/z 186.1In negative ion mode ESI-MS, the deprotonated molecule is commonly observed.
Parent Ion (M+Na)+ m/z 210.1In positive ion mode ESI-MS, sodium adducts are frequently detected.
Key Fragment Ions (GC-MS of TMS derivative) m/z shifts observedThe fragmentation pattern will be similar to the trimethylsilyl (B98337) (TMS) derivative of unlabeled glucose, but the m/z of each fragment will be shifted by the number of deuterium atoms it contains. For example, a fragment containing all seven deuterium atoms will have an m/z shift of +7.[4]

Table 2: Predicted NMR Data for this compound (in D₂O)

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H NMR Due to the deuteration at all non-exchangeable positions, the ¹H NMR spectrum is expected to show significantly reduced or absent signals corresponding to the glucose protons. Residual signals may be observed due to incomplete deuteration. The anomeric proton (H-1) signals of unlabeled α-D-glucose and β-D-glucose typically appear around 5.23 ppm (doublet) and 4.64 ppm (doublet), respectively.[5][6]
¹³C NMR (α-anomer) C1: ~92.6, C2: ~72.0, C3: ~73.5, C4: ~70.0, C5: ~72.0, C6: ~61.2Chemical shifts are predicted to be very similar to unlabeled α-D-glucose.[7][8][9] Minor upfield shifts (isotope shifts) of 0.1-0.5 ppm may be observed for carbons directly bonded to deuterium.
¹³C NMR (β-anomer) C1: ~96.4, C2: ~74.8, C3: ~76.6, C4: ~70.0, C5: ~76.6, C6: ~61.2Chemical shifts are predicted to be very similar to unlabeled β-D-glucose.[7][8][9] Minor upfield shifts (isotope shifts) of 0.1-0.5 ppm may be observed for carbons directly bonded to deuterium.

Experimental Protocols

Detailed methodologies for acquiring mass spectrometry and NMR data for this compound are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and experimental goals.

Mass Spectrometry Protocol (LC-MS)
  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile (B52724) and water.

    • Vortex the solution to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter into an LC-MS vial.

  • Liquid Chromatography (LC) Conditions:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 95% B, hold for 1 minute, decrease to 50% B over 5 minutes, hold for 2 minutes, then return to 95% B and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative and positive modes.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Desolvation Gas Flow: 600 L/hr.

    • Cone Gas Flow: 50 L/hr.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.6 mL of deuterium oxide (D₂O).

    • Vortex the sample until the solid is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Spectrometer: 500 MHz or higher.

    • Pulse Program: Standard 1D proton experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 2 seconds.

    • Acquisition Time: 2-3 seconds.

    • Spectral Width: 12 ppm.

  • ¹³C NMR Spectroscopy:

    • Spectrometer: 125 MHz or higher.

    • Pulse Program: Proton-decoupled ¹³C experiment.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 5 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: 200 ppm.

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflow for the cross-validation of this compound data and the analytical process for each technique.

CrossValidationWorkflow Cross-Validation Workflow for this compound cluster_MS Mass Spectrometry Analysis cluster_NMR NMR Spectroscopy Analysis MS_Sample This compound Sample LC_Separation LC Separation (HILIC) MS_Sample->LC_Separation MS_Detection MS Detection (ESI) LC_Separation->MS_Detection MS_Data MS Data (m/z) MS_Detection->MS_Data Cross_Validation Cross-Validation MS_Data->Cross_Validation NMR_Sample This compound in D2O NMR_Acquisition 1H & 13C NMR Acquisition NMR_Sample->NMR_Acquisition NMR_Data NMR Spectra (ppm) NMR_Acquisition->NMR_Data NMR_Data->Cross_Validation Conclusion Confirmed Structure & Purity Cross_Validation->Conclusion

A logical workflow for cross-validating MS and NMR data.

AnalyticalProcess Analytical Process Overview cluster_MS_steps cluster_NMR_steps Start This compound Sample MS_Branch Mass Spectrometry Start->MS_Branch NMR_Branch NMR Spectroscopy Start->NMR_Branch MS_Prep Sample Prep (ACN/H2O) MS_Branch->MS_Prep NMR_Prep Sample Prep (D2O) NMR_Branch->NMR_Prep LC_MS LC-MS Analysis MS_Prep->LC_MS MS_Results Molecular Weight & Fragmentation LC_MS->MS_Results Data_Integration Data Integration & Confirmation MS_Results->Data_Integration NMR_Spec 1D/2D NMR Acquisition NMR_Prep->NMR_Spec NMR_Results Chemical Shifts & Couplings NMR_Spec->NMR_Results NMR_Results->Data_Integration

Overview of the analytical process for this compound.

References

A Comparative Guide to the Reproducibility of D-Glucose-d7 Metabolic Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of D-Glucose-d7 as a metabolic tracer, evaluating its performance and reproducibility against other common alternatives. The information presented is supported by experimental data to assist researchers in making informed decisions for designing robust metabolic studies.

Introduction to this compound Metabolic Labeling

This compound ([1,2,3,4,5,6,6'-²H₇]glucose) is a stable isotope-labeled glucose molecule where seven hydrogen atoms are replaced with deuterium (B1214612). This labeling allows for the tracing of glucose metabolism through various pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and de novo lipogenesis.[1][2][3] The increased mass due to deuterium incorporation enables the detection and quantification of labeled metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][4] this compound is a powerful tool for investigating metabolic reprogramming in diseases such as cancer and metabolic disorders.[4]

Comparison with Alternative Tracers

The choice of a glucose tracer is critical and depends on the specific metabolic pathway under investigation and the analytical methods available.[1] this compound offers distinct advantages over other deuterated and carbon-labeled glucose tracers.

One of the key advantages of using this compound is that it generally yields larger signals from downstream metabolites, including deuterated water (HDO), compared to tracers with fewer deuterium labels like D-Glucose-d2 ([6,6'-²H₂]glucose).[5][6] This can lead to improved mapping and quantification of metabolic fluxes.[7] Studies have shown that while the estimated cerebral concentrations of glucose, glutamate (B1630785), and glutamine (Glx), and lactate (B86563) are similar between this compound and D-Glucose-d2 experiments, the concentration of HDO is larger with this compound.[5][6]

TracerKey Characteristics & ApplicationsAdvantagesDisadvantages
This compound All seven non-exchangeable hydrogens are replaced with deuterium. Used for tracing the fate of glucose-derived hydrogen atoms into biomolecules (e.g., lipids, amino acids) and providing a global view of glucose's contribution to anabolic pathways.[1]Yields larger signals for downstream metabolites compared to tracers with fewer deuterium labels.[5][6] Offers a comprehensive view of glucose's contribution to various metabolic pathways.[1]Potential for isotopic effects due to the high number of deuterium atoms. Complex fragmentation patterns in mass spectrometry.[1]
[6,6-²H₂]-Glucose (D-Glucose-d2) Deuterium labels on the C6 position are less likely to be lost during glycolysis. Primarily used to trace the entry of glucose carbon into the TCA cycle.Good for studying the flux through the TCA cycle.Provides limited information on downstream metabolic pathways beyond glycolysis.[1] Produces smaller signals for some metabolites compared to this compound.[5][6]
[U-¹³C₆]-Glucose All six carbon atoms are labeled with ¹³C. Used for tracing the carbon backbone of glucose through central carbon metabolism (glycolysis, pentose (B10789219) phosphate (B84403) pathway, TCA cycle).[1]Provides detailed information on the contribution of glucose to various metabolic pathways.[1]Does not provide information on hydrogen exchange reactions.[1]
D-Glucose-¹³C,d₂ Labeled with both ¹³C at a specific carbon position and deuterium at others. Allows for simultaneous measurement of pathways involving both carbon and hydrogen fluxes.Provides more comprehensive metabolic information from a single experiment. Can distinguish between pathways with similar carbon but different hydrogen rearrangements.[1]More complex data analysis. Higher cost compared to singly labeled tracers.[1]

Reproducibility and Variability

Deuterium metabolic imaging (DMI) is an emerging technique for non-invasively imaging glucose metabolism. Studies assessing the reproducibility of DMI have shown promising results. For instance, a study on healthy volunteers at 3T demonstrated good repeatability for measurements of whole-brain glutamine + glutamate (Glx), lactate, and glucose, with within-subject coefficients of variation (CoVs) around -10% and between-subject CoVs around -20% at the 120-minute timepoint.[8]

Factors that can contribute to variability in metabolic labeling experiments include:

  • Physiological state of the subject: Factors like fasting status and blood glucose levels can influence metabolic fluxes.[8][9]

  • Tracer administration protocol: The method of administration (e.g., bolus injection vs. continuous infusion) can affect tracer kinetics.[4]

  • Analytical technique: The choice of analytical platform (e.g., MS vs. NMR) and data processing methods can introduce variability.[1]

Experimental Protocols

In Vivo this compound Labeling in Mice

This protocol is a representative example for an in vivo glucose tracer study in a mouse model.

1. Animal Preparation:

  • House mice in a controlled environment with free access to food and water.[9]

  • For specific experimental aims, mice may be fasted overnight (e.g., 18 hours) with access to water only.[9]

2. Tracer Administration:

  • Oral Administration: Provide drinking water containing this compound at a concentration of up to 10%.[9]

  • Intravenous Injection: Dissolve this compound in sterile saline or phosphate-buffered saline (PBS). Administer as a bolus injection into the tail vein for studying rapid metabolic processes.[4]

3. Sample Collection:

  • Collect tissues at predetermined time points after tracer administration.

  • Immediately freeze tissues in liquid nitrogen to quench metabolism.

4. Metabolite Extraction and Analysis:

  • Extract metabolites from tissues using appropriate solvent systems (e.g., methanol/water).

  • Analyze the extracts using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the isotopic enrichment in various metabolites.[1][4]

Human this compound Metabolic Imaging

This protocol is a summary of a human DMI study.

1. Participant Preparation:

  • Recruit healthy volunteers.

  • Participants should fast overnight before the experiment.[8]

2. Tracer Administration:

  • Administer a defined dose of this compound (e.g., 0.75 g/kg body weight) dissolved in water orally.[5][6]

3. Data Acquisition:

  • Acquire magnetic resonance spectroscopy (MRS) data using a high-field MRI scanner (e.g., 7T) before and after glucose ingestion.[5][6]

  • Acquire data for a period of up to 180 minutes post-ingestion.[7]

4. Data Analysis:

  • Process the MRS data to quantify the concentrations of deuterated metabolites such as glucose, Glx, lactate, and HDO over time.[5][7]

Visualizations

Signaling Pathways and Workflows

glycolysis_tca_cycle cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_lipogenesis De Novo Lipogenesis This compound This compound G6P Glucose-6-Phosphate-d7 This compound->G6P F6P Fructose-6-Phosphate-d7 G6P->F6P Pyruvate Pyruvate-d3 F6P->Pyruvate AcetylCoA Acetyl-CoA-d3 Pyruvate->AcetylCoA TCA Cycle Citrate Citrate AcetylCoA->Citrate TCA Cycle aKG alpha-Ketoglutarate Citrate->aKG TCA Cycle FattyAcids Fatty Acids-d Citrate->FattyAcids Succinate Succinate aKG->Succinate TCA Cycle Malate Malate Succinate->Malate TCA Cycle Oxaloacetate Oxaloacetate Malate->Oxaloacetate TCA Cycle Oxaloacetate->Citrate TCA Cycle

Caption: Metabolic fate of this compound through glycolysis, the TCA cycle, and de novo lipogenesis.

experimental_workflow Start Start Animal_Prep Animal Preparation (e.g., Fasting) Start->Animal_Prep Tracer_Admin This compound Administration (Oral or IV) Animal_Prep->Tracer_Admin Sample_Collection Tissue/Blood Collection (Time course) Tracer_Admin->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction MS_NMR_Analysis MS or NMR Analysis Metabolite_Extraction->MS_NMR_Analysis Data_Analysis Metabolic Flux Analysis MS_NMR_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vivo this compound metabolic labeling studies.

References

D-Glucose-d7: A Non-Radioactive Alternative to ¹⁴C-Glucose for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of metabolic research, tracing the fate of glucose is fundamental to understanding cellular physiology and disease. For decades, ¹⁴C-glucose has been the gold standard for these studies, offering high sensitivity in tracking glucose uptake and metabolism. However, the use of radioactive isotopes presents significant safety, regulatory, and disposal challenges. The advent of stable isotope-labeled compounds, such as D-Glucose-d7, coupled with advancements in mass spectrometry, offers a powerful and safer alternative. This guide provides an objective comparison of this compound and ¹⁴C-glucose, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate tracer for their studies.

At a Glance: this compound vs. ¹⁴C-Glucose

FeatureThis compound (Stable Isotope)¹⁴C-Glucose (Radioisotope)
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Liquid Scintillation Counting (LSC), Autoradiography
Safety Profile Non-radioactive, no radiation risk[1]Radioactive, requires specialized handling and disposal
Resolution Provides detailed information on metabolic pathways and flux analysis[2]Primarily measures overall glucose uptake and conversion[3]
Sensitivity High, with modern MS instrumentationVery high, capable of detecting minute quantities
Cost Higher initial cost for labeled compound, but analytical costs can be lower for high-throughput studies.Lower cost for the tracer, but higher costs associated with radioactive material handling and disposal.
Regulatory Burden MinimalSignificant, requiring licensing and adherence to strict safety protocols

Performance Comparison: Stable vs. Radioactive Isotope Tracing

Direct quantitative comparisons between this compound and ¹⁴C-glucose in identical experimental setups are not extensively documented in publicly available literature. However, a study comparing the oxidation of exogenously supplied glucose using simultaneously administered [U-¹³C]glucose (a stable isotope) and [U-¹⁴C]glucose (a radioisotope) provides valuable insights into the potential variations between these two methodologies.

In this study, seven healthy male subjects underwent exercise while ingesting a glucose solution containing both tracers. The oxidation of the exogenous carbohydrate was measured by analyzing the appearance of ¹³C and ¹⁴C in expired CO₂. The results, summarized below, indicate a small but statistically significant difference between the two methods.

Time (minutes)Exogenous CHO Oxidation ([¹³C]glucose) (g)Exogenous CHO Oxidation ([¹⁴C]glucose) (g)
3010 ± 18 ± 1
6029 ± 225 ± 2
9051 ± 344 ± 3
12071 ± 462 ± 3
(Data adapted from a study comparing [U-¹³C]glucose and [U-¹⁴C]glucose tracers.[4] Values are presented as means ± SE.)

The study found that the total amount of exogenous carbohydrate oxidized was approximately 15% higher when measured with [¹³C]glucose compared to [¹⁴C]glucose.[4] While the exact reasons for this discrepancy are not fully elucidated, it highlights that while both methods are effective, they may not yield identical quantitative results. This underscores the importance of consistency in the chosen tracing method within a longitudinal study.

Delving into the Pathways: Glycolysis and the TCA Cycle

Both this compound and ¹⁴C-glucose can be used to trace the path of glucose through central carbon metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle. The choice of tracer and analytical method dictates the level of detail that can be obtained.

With this compound and mass spectrometry, researchers can not only quantify the overall flux but also determine the relative contributions of glucose to various downstream metabolites by tracking the incorporation of deuterium.[5] ¹⁴C-glucose, typically measured by scintillation counting of fractionated samples, provides a robust measure of the overall rate of glucose conversion to products like CO₂, lactate, and glycogen.[3]

Glycolysis_TCA_Cycle cluster_glycolysis Glycolysis (Cytosol) cluster_tca TCA Cycle (Mitochondria) This compound This compound G6P Glucose-6-Phosphate-d7 This compound->G6P F6P Fructose-6-Phosphate-d7 G6P->F6P F16BP Fructose-1,6-Bisphosphate-d7 F6P->F16BP DHAP DHAP-d F16BP->DHAP G3P Glyceraldehyde-3-Phosphate-d F16BP->G3P DHAP->G3P Pyruvate Pyruvate-d G3P->Pyruvate AcetylCoA Acetyl-CoA-d Pyruvate->AcetylCoA Citrate Citrate-d AcetylCoA->Citrate Isocitrate Isocitrate-d Citrate->Isocitrate aKG α-Ketoglutarate-d Isocitrate->aKG SuccinylCoA Succinyl-CoA-d aKG->SuccinylCoA Succinate Succinate-d SuccinylCoA->Succinate Fumarate Fumarate-d Succinate->Fumarate Malate Malate-d Fumarate->Malate Oxaloacetate Oxaloacetate-d Malate->Oxaloacetate Oxaloacetate->Citrate

Metabolic fate of this compound through glycolysis and the TCA cycle.

Experimental Protocols

The following sections provide detailed methodologies for conducting metabolic tracing experiments using this compound and ¹⁴C-glucose in a cell culture setting.

Protocol 1: this compound Tracing in Cultured Cells

This protocol outlines a general procedure for a stable isotope tracing experiment using this compound in adherent mammalian cells.

Materials:

  • Basal medium deficient in glucose (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Metabolite Extraction Solvent: 80% Methanol (B129727) / 20% Water, pre-chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Culture and Labeling:

    • Seed cells in multi-well plates and grow to the desired confluency (typically 70-80%).[6]

    • Prepare the labeling medium by supplementing the glucose-free basal medium with dFBS and this compound to the desired concentration.[7]

    • Aspirate the standard culture medium and wash the cells once with pre-warmed PBS.[6]

    • Add the pre-warmed this compound labeling medium to the cells and incubate for a predetermined time to achieve isotopic steady-state.

  • Metabolite Extraction:

    • Place the culture plate on ice and aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS.[6]

    • Immediately add the pre-chilled 80% methanol extraction solvent to each well.[6]

    • Scrape the cells into the solvent and transfer the lysate to a pre-chilled microcentrifuge tube.[6]

    • Vortex the mixture and centrifuge at high speed to pellet protein and cell debris.[6]

    • Transfer the supernatant containing the polar metabolites to a new tube.

    • Dry the metabolite extract using a vacuum concentrator.[6]

  • Sample Analysis:

    • Resuspend the dried metabolite pellets in a suitable solvent for LC-MS analysis.[1]

    • Analyze the samples by mass spectrometry to determine the isotopic enrichment in downstream metabolites.

D_Glucose_d7_Workflow Cell_Culture 1. Cell Culture in Standard Medium Labeling 2. Switch to This compound Medium Cell_Culture->Labeling Quenching 3. Quench Metabolism (Ice-cold PBS wash) Labeling->Quenching Extraction 4. Metabolite Extraction (-80°C Methanol) Quenching->Extraction Analysis 5. LC-MS/MS Analysis Extraction->Analysis Data 6. Data Analysis & Flux Calculation Analysis->Data

General experimental workflow for this compound tracing.
Protocol 2: ¹⁴C-Glucose Tracing in Cultured Cells

This protocol provides a general method for assessing glucose uptake and metabolism using ¹⁴C-glucose.

Materials:

  • Selected cell line

  • Complete culture medium

  • [U-¹⁴C]Glucose

  • Glucose-free buffer (e.g., Krebs-Ringer-HEPES)

  • Ice-cold stop buffer (e.g., PBS)

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation vials

  • Liquid scintillation counter

Procedure:

  • Cell Culture and Labeling:

    • Culture cells under standard conditions to the desired confluency.

    • Wash the cells with a glucose-free buffer to remove residual unlabeled glucose.[3]

    • Incubate the cells with a buffer containing a known concentration and specific activity of [U-¹⁴C]glucose for a defined period.[3]

  • Terminating Uptake and Cell Lysis:

    • Terminate the uptake by aspirating the labeling medium and rapidly washing the cells with an ice-cold stop buffer.[3]

    • Lyse the cells by adding a cell lysis buffer.[3]

  • Sample Analysis:

    • Transfer the cell lysate to a scintillation vial.

    • Add scintillation cocktail to the vial.

    • Quantify the intracellular radioactivity using a liquid scintillation counter.[3] The counts per minute (CPM) can then be converted to moles of glucose taken up based on the specific activity of the labeling medium.

C14_Glucose_Workflow Cell_Culture 1. Cell Culture Labeling 2. Incubate with ¹⁴C-Glucose Cell_Culture->Labeling Stop_Reaction 3. Stop Uptake (Ice-cold Buffer) Labeling->Stop_Reaction Cell_Lysis 4. Cell Lysis Stop_Reaction->Cell_Lysis Scintillation_Counting 5. Liquid Scintillation Counting Cell_Lysis->Scintillation_Counting Data_Analysis 6. Calculate Glucose Uptake Scintillation_Counting->Data_Analysis

References

A Comparative Guide to Isotopic Enrichment Analysis of D-Glucose-d7 Labeled Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of D-Glucose-d7 as a tracer for isotopic enrichment analysis in metabolic research, juxtaposed with other common alternatives. Supported by experimental data and detailed protocols, this document aims to equip researchers with the necessary information to select the most appropriate tracer for their specific experimental needs.

Introduction to Isotopic Labeling with this compound

Stable isotope-labeled glucose, particularly this compound, is a powerful tool for tracing the metabolic fate of glucose in various biological systems. In this compound, seven hydrogen atoms are replaced with deuterium (B1214612) (²H or D), creating a distinct mass shift that allows for its downstream metabolites to be tracked and quantified using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] This approach is pivotal for understanding metabolic pathways such as glycolysis and the tricarboxylic acid (TCA) cycle, and for investigating metabolic reprogramming in diseases like cancer.[1] The use of this compound enables researchers to quantify metabolic fluxes and assess the contribution of glucose to the biosynthesis of molecules like amino acids and lipids.[1]

Comparison of this compound with Alternative Tracers

The choice of an isotopic tracer is critical and depends on the specific research question. While this compound offers unique advantages, other tracers provide different insights into metabolic pathways.

TracerKey AdvantagesKey DisadvantagesPrimary Applications
This compound Provides insights into both carbon skeleton fate and redox metabolism (NADPH production).[2] The deuterium label can trace the fate of hydrogen atoms.[1]Potential for metabolic loss of deuterium, which needs to be considered in experimental design and data interpretation.[1]Tracing de-novo lipogenesis[3], studying macromolecule synthesis[4], and general metabolic pathway analysis.
[U-¹³C₆]Glucose Considered the "gold standard" for detailed flux maps of central carbon metabolism (glycolysis, PPP, TCA cycle).[2] The entire carbon skeleton is labeled.Can be more expensive than deuterated tracers. Recycling of the ¹³C label can lead to underestimation of glucose turnover if not corrected.[5]Comprehensive metabolic flux analysis of central carbon metabolism.[2]
[6,6-²H₂]Glucose The deuterium labels are not lost during the isomerization of glucose-6-phosphate to fructose-6-phosphate, making it reliable for measuring whole-body glucose turnover and hepatic glucose production.[5]Provides limited information on downstream metabolic pathways compared to fully labeled tracers.Measuring whole-body glucose turnover and hepatic glucose production.[5]
[1,2-¹³C₂]Glucose Computationally shown to provide precise estimates for glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).[2]Less effective for TCA cycle analysis compared to other tracers.[2]Precise flux analysis of glycolysis and the pentose phosphate pathway.[2]
¹⁸F-Fluorodeoxyglucose (¹⁸F-FDG) A glucose analog used in Positron Emission Tomography (PET) for non-invasive, real-time tracking of glucose uptake in vivo.[6]Does not provide detailed information on downstream metabolic pathways. Accumulates in tissues with high glucose uptake but is not further metabolized.[6]Cancer diagnostics and in vivo imaging of glucose uptake.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are generalized protocols for in vitro and in vivo isotopic labeling using this compound.

In Vitro Cell Culture Labeling Protocol
  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and grow for 24 hours in standard growth medium.

  • Preparation of Labeling Medium: Prepare a labeling medium by supplementing glucose-free and mannose-free DMEM with dialyzed fetal bovine serum, physiological levels of unlabeled glucose (if required for the experimental design), and the desired concentration of this compound (e.g., 50-100 µM).[7]

  • Isotopic Labeling: Remove the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and then add the prepared labeling medium.[7]

  • Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled glucose. This time can range from hours to days depending on the metabolic pathways being investigated.[8]

  • Metabolite Extraction: After incubation, rapidly quench metabolism (e.g., by placing the plate on dry ice and adding cold solvent). Extract metabolites using a suitable solvent system (e.g., 80% methanol).

  • Sample Preparation for Analysis: Centrifuge the cell extracts to pellet debris. The supernatant containing the metabolites can then be dried and reconstituted in an appropriate solvent for MS or NMR analysis.

In Vivo Animal Study Protocol
  • Acclimatization: Acclimate animals to the experimental conditions for a sufficient period.

  • Tracer Administration: this compound can be administered through various routes, including in drinking water, via oral gavage, or through intravenous injection.[1][4] For instance, providing drinking water containing a specific concentration of this compound (e.g., 10%) is a non-invasive method for metabolic labeling in mice.[9]

  • Sample Collection: At the desired time points, collect tissues or biofluids (e.g., blood, liver, muscle). Tissues should be snap-frozen in liquid nitrogen to halt metabolic activity.

  • Metabolite Extraction: Homogenize the frozen tissues in a cold extraction solvent. Subsequent steps are similar to the in vitro protocol, involving centrifugation to remove debris and preparation of the supernatant for analysis.

  • Analytical Measurement: Analyze the isotopic labeling patterns of the extracted metabolites using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2]

Data Analysis Workflow

The analysis of metabolomics data from isotopic labeling experiments follows a structured workflow to ensure accurate and meaningful results.

cluster_0 Data Acquisition cluster_1 Data Pre-processing cluster_2 Data Processing & Statistical Analysis cluster_3 Biological Interpretation RawData Raw MS/NMR Data PeakPicking Peak Picking & Integration RawData->PeakPicking Alignment Retention Time Alignment PeakPicking->Alignment Normalization Data Normalization Alignment->Normalization MetaboliteID Metabolite Identification Normalization->MetaboliteID IsotopologueDistribution Isotopologue Distribution Analysis MetaboliteID->IsotopologueDistribution StatisticalAnalysis Statistical Analysis (e.g., t-test, ANOVA) IsotopologueDistribution->StatisticalAnalysis PathwayAnalysis Pathway Enrichment Analysis StatisticalAnalysis->PathwayAnalysis FluxCalculation Metabolic Flux Calculation PathwayAnalysis->FluxCalculation BiologicalConclusion Biological Conclusion FluxCalculation->BiologicalConclusion

A generalized workflow for metabolomics data analysis.

Visualization of Metabolic Pathways

Understanding the flow of the this compound tracer through central metabolic pathways is crucial for interpreting the experimental results.

Glucose This compound G6P Glucose-6-Phosphate-d7 Glucose->G6P F6P Fructose-6-Phosphate-d7 G6P->F6P PPP Pentose Phosphate Pathway-dx G6P->PPP Glycolysis Glycolysis Intermediates-dx F6P->Glycolysis Pyruvate Pyruvate-dx Glycolysis->Pyruvate Lactate Lactate-dx Pyruvate->Lactate AcetylCoA Acetyl-CoA-dx Pyruvate->AcetylCoA TCA TCA Cycle Intermediates-dx AcetylCoA->TCA Lipids Lipids-dx AcetylCoA->Lipids AminoAcids Amino Acids-dx TCA->AminoAcids

Metabolic fate of this compound in central carbon metabolism.

Conclusion

The selection of an appropriate isotopic tracer is a fundamental decision in the design of metabolic studies. This compound serves as a versatile and powerful tool for tracing glucose metabolism, offering unique insights into pathways that involve both carbon and hydrogen exchange. However, a thorough understanding of its metabolic fate and a comparison with alternative tracers, such as ¹³C-labeled glucose, are essential for robust experimental design and accurate data interpretation. By carefully considering the specific research objectives, researchers can leverage the strengths of different isotopic tracers to unravel the complexities of cellular metabolism.

References

Unraveling Cellular Metabolism: A Comparative Guide to Quantifying D-Glucose-d7's Contribution to Biosynthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate network of metabolic pathways is paramount. Stable isotope tracers are indispensable tools in this endeavor, and among them, D-Glucose-d7 is emerging as a powerful probe for specific metabolic routes. This guide provides an objective comparison of this compound with other common glucose tracers, supported by experimental data and detailed protocols, to aid in the selection of the optimal tracer for your research needs.

This compound, a deuterated isotopologue of glucose, offers unique advantages in tracing metabolic pathways where the fate of hydrogen atoms is of interest. This is particularly relevant for studying redox metabolism and biosynthetic pathways that utilize NADPH, a key reducing equivalent.

This compound vs. Alternatives: A Comparative Analysis

The choice of an isotopic tracer is critical and depends on the specific metabolic pathway under investigation. While universally labeled carbon-13 glucose ([U-13C6]glucose) is considered the gold standard for delineating central carbon metabolism, this compound and other deuterated tracers provide complementary and sometimes more insightful data for specific biological questions.[1]

TracerPrimary ApplicationAdvantagesLimitations
This compound Pentose (B10789219) Phosphate (B84403) Pathway (PPP), de novo lipogenesis, NADPH productionDirectly traces hydrogen atoms, providing insights into redox metabolism.[1] Less background noise from natural isotope abundance compared to 13C.Can be less effective for tracing the carbon backbone in glycolysis and the TCA cycle compared to 13C tracers. Potential for deuterium (B1214612) loss in some reactions.[2]
[U-13C6]Glucose Glycolysis, TCA Cycle, Central Carbon MetabolismGold standard for mapping carbon transitions in central metabolic pathways.[1] Provides detailed flux maps.[1]Provides limited insight into redox cofactor metabolism. Can be more expensive.[1]
[1,2-13C2]Glucose Glycolysis & Pentose Phosphate Pathway (PPP)Computationally shown to provide precise estimates for glycolysis and PPP fluxes.[3][4] Outperforms [1-13C]glucose for these pathways.[3][4]Less effective for comprehensive TCA cycle analysis.[3]
[6,6-2H2]Glucose Glycolysis, TCA CycleDeuterium labels are less prone to loss during glycolysis compared to other positions.[5] Useful for determining whole-body glucose flux.[6]Does not provide information on the carbon backbone.

Experimental Protocols

Key Experiment: Tracing Glucose Metabolism in Cell Culture using this compound

This protocol outlines the general steps for a stable isotope tracing experiment in cultured cells.

1. Cell Culture and Media Preparation:

  • Cell Seeding: Plate cells at a desired density in a multi-well plate (e.g., 6-well plate) and allow them to adhere and proliferate overnight.[7]

  • Tracer Medium Preparation: Prepare a culture medium that is devoid of natural glucose. Supplement this base medium with this compound to the desired final concentration. It is recommended to use dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled glucose.[7]

2. Isotope Labeling:

  • After the initial growth period, replace the standard medium with the prepared tracer medium.[7]

  • The duration of labeling will vary depending on the metabolic pathway of interest. For rapid pathways like glycolysis, a few minutes to an hour may be sufficient, while for pathways with slower turnover, such as lipid synthesis, longer incubation times (e.g., 24 hours) may be necessary.

3. Metabolite Extraction:

  • Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).[7]

  • Extraction: Add a cold extraction solvent, typically a mixture of methanol, acetonitrile (B52724), and water (e.g., 80:20:20), to the cells. Scrape the cells and collect the cell lysate.[8]

4. Sample Preparation for LC-MS Analysis:

  • Centrifuge the lysate to pellet protein and cell debris.[7]

  • Collect the supernatant containing the metabolites and dry it using a vacuum concentrator.[8]

  • Reconstitute the dried extracts in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).[6]

5. LC-MS/MS Analysis:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing the isotopic enrichment of metabolites due to its high sensitivity and selectivity.[9]

  • The mass spectrometer will be used to measure the mass isotopologue distributions (MIDs) of downstream metabolites. The MID is the relative abundance of each isotopologue (a molecule with a specific number of isotopic labels).[9]

Mandatory Visualizations

G cluster_workflow Experimental Workflow for this compound Metabolic Flux Analysis A Cell Culture & Seeding B Prepare this compound Labeling Medium A->B Overnight C Isotope Labeling (Incubation) B->C Medium Exchange D Quench Metabolism & Extract Metabolites C->D Time-course E Sample Preparation for Mass Spectrometry D->E Centrifugation & Drying F LC-MS/MS Analysis E->F Reconstitution G Data Analysis & Flux Calculation F->G MID Determination

Caption: A generalized experimental workflow for stable isotope tracing studies using this compound.

Caption: this compound tracing of the Pentose Phosphate Pathway, highlighting NADPH production.

Conclusion

Quantifying the contribution of this compound to biosynthetic pathways provides a nuanced view of cellular metabolism, particularly in the context of redox homeostasis and anabolic processes. While [U-13C6]glucose remains a cornerstone for mapping central carbon metabolism, this compound is an invaluable tool for dissecting pathways like the pentose phosphate pathway and de novo lipogenesis.[10] The choice of tracer should be guided by the specific research question, and in many cases, a combination of deuterated and 13C-labeled tracers may provide the most comprehensive understanding of metabolic reprogramming in health and disease.

References

D-Glucose-d7 in Cancer Metabolism: A Comparative Guide to Isotopic Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of isotopic tracer is critical for accurately delineating the complex metabolic reprogramming inherent in cancer. This guide provides a comprehensive comparison of D-Glucose-d7 and the widely used [U-¹³C₆]-glucose for studying cancer metabolism, offering insights into their respective applications, performance, and the experimental protocols that underpin their use.

Cancer cells exhibit a profound alteration in their metabolic processes to fuel their rapid proliferation and survival. To unravel these intricate metabolic networks, stable isotope tracers are indispensable tools. This compound, a glucose molecule enriched with seven deuterium (B1214612) atoms, has emerged as a powerful probe, particularly for in vivo metabolic imaging and for tracing pathways involving hydrogen atoms. This guide will objectively compare the utility of this compound with the gold standard, uniformly carbon-13 labeled glucose ([U-¹³C₆]-glucose), presenting supporting data, detailed experimental methodologies, and visual workflows to inform the selection of the most appropriate tracer for specific research questions in cancer metabolism.

Performance Comparison of Glucose Tracers

The selection of an isotopic tracer is contingent on the specific metabolic pathway under investigation and the analytical platform employed. While [U-¹³C₆]-glucose is unparalleled for tracing the carbon backbone through central carbon metabolism, this compound offers unique advantages, especially in the realm of in vivo imaging and for probing specific hydrogen-dependent reactions.

A key application of this compound is in deuterium metabolic imaging (DMI), a non-radioactive method for visualizing metabolic activity in vivo.[1][2] Studies have demonstrated that this compound can provide a significantly higher signal-to-noise ratio (SNR) and greater production of deuterated water (HDO) compared to other deuterated glucose tracers like [6,6'-²H₂]-glucose, leading to enhanced metabolic contrast in tumors.[1] This makes this compound a highly sensitive tracer for monitoring therapeutic responses in real-time.

In the context of metabolic flux analysis, while direct quantitative comparisons in the literature between this compound and [U-¹³C₆]-glucose are limited, their distinct isotopic labels provide complementary information. [U-¹³C₆]-glucose is the preferred tracer for delineating fluxes through glycolysis and the tricarboxylic acid (TCA) cycle by tracking the fate of each carbon atom.[3][4] In contrast, this compound can offer insights into redox metabolism and pathways involving hydride transfer, such as the pentose (B10789219) phosphate (B84403) pathway (PPP), which is crucial for generating the reducing equivalent NADPH.

Tracer Primary Application Advantages Limitations Analytical Techniques
This compound In vivo Deuterium Metabolic Imaging (DMI); Tracing hydrogen-dependent pathwaysHigh sensitivity for in vivo imaging; Provides insights into redox metabolism and HDO production; Non-radioactive.[1]Less established for comprehensive metabolic flux analysis compared to ¹³C tracers; Potential for isotopic effects.Magnetic Resonance Imaging (MRI), Magnetic Resonance Spectroscopy (MRS), Gas Chromatography-Mass Spectrometry (GC-MS)
[U-¹³C₆]-Glucose Metabolic Flux Analysis (MFA) of central carbon metabolismGold standard for tracing carbon backbone through glycolysis, PPP, and TCA cycle; Well-established protocols and data analysis workflows.[3][4]Does not provide direct information on hydrogen exchange reactions; Higher cost for in vivo studies compared to some deuterated tracers.Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR)
[6,6'-²H₂]-Glucose In vivo Deuterium Metabolic Imaging (DMI)Non-radioactive; Established for in vivo tumor metabolic imaging.[1]Lower signal-to-noise ratio and HDO production compared to this compound.[1]Magnetic Resonance Imaging (MRI), Magnetic Resonance Spectroscopy (MRS)

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and accuracy of metabolic tracer studies. Below are representative protocols for in vivo deuterium metabolic imaging using this compound and for in vitro metabolic flux analysis using [U-¹³C₆]-glucose.

Protocol 1: In Vivo Deuterium Metabolic Imaging with this compound

This protocol is adapted from a study assessing cancer therapeutic efficacy in vivo.[1]

1. Animal Model and Tumor Induction:

  • Utilize an appropriate tumor-bearing mouse model (e.g., xenograft or genetically engineered model).

  • Monitor tumor growth until a suitable size for imaging is reached.

2. Tracer Administration:

  • Prepare a sterile solution of this compound in saline.

  • Administer the tracer to the animal via intravenous (IV) or intraperitoneal (IP) injection at a specified dose (e.g., 1.95 g/kg body weight).[1]

3. Deuterium Magnetic Resonance Imaging (DMRI):

  • Perform imaging using a high-field MRI scanner equipped with a deuterium coil.

  • Acquire pre-injection and a time-series of post-injection ²H gradient echo images for anatomical reference and to track the deuterium signal.

  • Perform slice-localized ²H spectroscopy to measure the production of deuterated water (HDO) and other deuterated metabolites like lactate.

4. Data Analysis:

  • Quantify the mean signal intensity and signal-to-noise ratio (SNR) in the tumor region of interest (ROI) from the ²H images.

  • Analyze the spectroscopy data to determine the kinetics of this compound uptake and HDO production.

  • Compare these metrics between control and treated animal groups to assess therapeutic response.

Protocol 2: In Vitro Metabolic Flux Analysis with [U-¹³C₆]-Glucose

This protocol provides a general framework for tracing glucose metabolism in cultured cancer cells.

1. Cell Culture and Isotope Labeling:

  • Culture cancer cells in a defined medium to achieve a metabolic and isotopic steady state.

  • Switch the cells to a medium containing [U-¹³C₆]-glucose (e.g., 10 mM) and dialyzed fetal bovine serum for a defined period (e.g., 24 hours).[5]

2. Metabolism Quenching and Metabolite Extraction:

  • Rapidly quench metabolism by placing the culture plates on ice and aspirating the labeling medium.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Extract metabolites using a pre-chilled solvent mixture, such as 80% methanol.[5] Scrape the cells and transfer the lysate to a centrifuge tube.

3. Sample Preparation for Mass Spectrometry:

  • Centrifuge the cell lysate to pellet the protein and lipid debris.

  • Collect the supernatant containing polar metabolites and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Derivatize the dried metabolites to increase their volatility for GC-MS analysis (e.g., using methoxyamine hydrochloride in pyridine (B92270) followed by N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide).[6]

4. GC-MS or LC-MS Analysis:

  • Analyze the derivatized samples using a GC-MS or LC-MS system to measure the mass isotopomer distributions of key metabolites in glycolysis, the pentose phosphate pathway, and the TCA cycle.

5. Metabolic Flux Calculation:

  • Use software such as INCA or Metran to correct for natural isotope abundance and calculate metabolic fluxes by fitting the measured mass isotopomer distributions to a metabolic network model.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for understanding the flow of metabolites and the experimental processes. The following diagrams were generated using the Graphviz (DOT language) to illustrate key concepts.

Experimental Workflow for In Vivo this compound DMRI cluster_animal_prep Animal Preparation cluster_imaging_protocol Imaging Protocol cluster_data_analysis Data Analysis Tumor_Induction Tumor Induction in Mice Tumor_Growth Tumor Growth Monitoring Tumor_Induction->Tumor_Growth Pre_Scan Pre-Injection MRI Scan Tumor_Growth->Pre_Scan Tracer_Admin This compound Administration Post_Scan Post-Injection Time-Series MRI Scans Tracer_Admin->Post_Scan Pre_Scan->Tracer_Admin Spectroscopy Deuterium Spectroscopy Post_Scan->Spectroscopy Spectra_Analysis Spectra Analysis (HDO Production) Spectroscopy->Spectra_Analysis Image_Quant Image Quantification (SNR) Comparison Comparison of Treatment Groups Image_Quant->Comparison Spectra_Analysis->Comparison

In Vivo this compound DMRI Workflow

Central Carbon Metabolism Traced by Glucose Isotopes cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose Glucose (this compound or [U-13C6]-Glucose) G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P Ribose5P Ribose-5-Phosphate G6P->Ribose5P NADPH NADPH G6P->NADPH Pyruvate Pyruvate F6P->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate aKG α-Ketoglutarate Citrate->aKG aKG->Citrate Reductive Carboxylation

Tracing Glucose through Central Metabolism

Signaling Pathways and Metabolic Reprogramming

The metabolic reprogramming observed in cancer is often driven by the aberrant activation of signaling pathways.[7][8] Tracing glucose metabolism with isotopes like this compound and [U-¹³C₆]-glucose can provide insights into how these signaling pathways impact metabolic fluxes. For instance, the PI3K/Akt/mTOR pathway is a central regulator of cancer metabolism, promoting glucose uptake and glycolysis.[8] Stable isotope tracing can quantify the increased glycolytic flux in cancer cells with mutations in this pathway.

Similarly, oncogenes like Myc can drive glutaminolysis, a pathway that replenishes the TCA cycle. While glucose tracers primarily inform on glucose metabolism, the labeling patterns of TCA cycle intermediates derived from [U-¹³C₆]-glucose can indirectly reveal the relative contributions of glucose and glutamine to the cycle, thus shedding light on the metabolic consequences of Myc activation.

The use of this compound, by providing a readout of HDO production, offers a global view of glucose oxidation. A decrease in HDO production following treatment with a targeted therapy could indicate the successful inhibition of a signaling pathway that drives overall glucose metabolism.

Signaling Pathways Regulating Glucose Metabolism in Cancer RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Glycolysis Enhanced Glycolysis Akt->Glycolysis mTORC1->Glycolysis Lipogenesis Lipogenesis mTORC1->Lipogenesis Myc Myc Glucose_Uptake Increased Glucose Uptake (GLUT1) Myc->Glucose_Uptake Myc->Glycolysis Glutaminolysis Glutaminolysis Myc->Glutaminolysis p53 p53 (mutant) p53->Glycolysis PPP Pentose Phosphate Pathway

Key Signaling Pathways in Cancer Metabolism

References

Safety Operating Guide

Proper Disposal of D-Glucose-d7: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed, step-by-step procedures for the proper disposal of D-Glucose-d7, a stable isotope-labeled form of glucose. While this compound is not classified as a hazardous substance, proper waste management protocols must be followed to maintain regulatory compliance and a safe laboratory environment.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes safety glasses or goggles and gloves. All handling of this compound should be conducted in a well-ventilated area to minimize any potential for inhalation.

Key Safety and Disposal Parameters

The following table summarizes essential information for the safe handling and disposal of this compound, based on data for D-glucose and its isotopically labeled analogs.

ParameterInformationCitation
Chemical Nature Solid, powder[1]
Radioactivity Not radioactive[2]
Primary Disposal Route Licensed professional waste disposal service[3][4][5]
Environmental Hazards Not considered harmful to aquatic organisms[4]
Personal Protective Equipment (PPE) Safety glasses or goggles, gloves[6]
Accidental Release Measures Take up mechanically (sweeping, shoveling) and collect in a suitable container for disposal. Avoid dust formation.[3][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound follows a systematic process to ensure that the waste is handled in accordance with institutional and local regulations.

Step 1: Waste Characterization

The initial and most critical step is to determine the nature of the waste.

  • Consult Institutional Guidelines: Always refer to your organization's chemical hygiene plan and waste disposal protocols.[6] Many institutions have specific procedures for all chemical waste, regardless of its hazard classification.

  • Review Safety Data Sheet (SDS): If an SDS is available for the specific this compound product, consult Section 13 for disposal considerations.[6] In its absence, guidance can be taken from the SDS of similar non-hazardous compounds like D-glucose.

Step 2: Waste Segregation

Proper segregation is essential to prevent accidental mixing with incompatible or hazardous materials.

  • Non-Hazardous Waste Stream: If this compound has not been mixed with any hazardous substances, it should be treated as non-hazardous chemical waste.

  • Hazardous Waste Stream: If this compound has been mixed with solvents or other hazardous chemicals, the entire mixture must be disposed of as hazardous waste, following all applicable regulations for the hazardous components.

Step 3: Containerization and Labeling

Properly containing and labeling the waste is crucial for identification and safe handling.

  • For Non-Hazardous Solid Waste:

    • Ensure the this compound is in a solid, dry form.[6]

    • Place the waste in a designated, sealed, and chemically compatible container for non-hazardous solid chemical waste.[6]

    • Clearly label the container with the full chemical name: "this compound".

  • For Hazardous Waste (if applicable):

    • Place the waste mixture in a sealed, chemically compatible hazardous waste container.[6]

    • The label must clearly state "Hazardous Waste" and list all chemical constituents.[6]

Step 4: Storage

Waste must be stored safely pending collection.

  • Store the sealed container in a designated satellite accumulation area.[6]

  • Ensure it is kept separate from incompatible materials.

Step 5: Disposal

Final disposal must be handled by authorized personnel.

  • Do NOT dispose of this compound down the drain or in the regular trash. [2]

  • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[3][4][5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste waste_char Step 1: Characterize Waste (Consult Institutional Guidelines & SDS) start->waste_char is_mixed Is the waste mixed with hazardous chemicals? waste_char->is_mixed non_haz_path Step 2 & 3: Segregate, Containerize & Label as Non-Hazardous Chemical Waste is_mixed->non_haz_path No haz_path Step 2 & 3: Segregate, Containerize & Label as Hazardous Waste is_mixed->haz_path Yes storage Step 4: Store in Designated Satellite Accumulation Area non_haz_path->storage haz_path->storage disposal Step 5: Arrange Pickup by EHS or Licensed Waste Disposal Service storage->disposal end End: Waste Properly Managed disposal->end

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, contributing to a culture of safety and sustainability in the laboratory.

References

Essential Safety and Logistical Information for Handling D-Glucose-d7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of isotopically labeled compounds is paramount. This guide provides essential, immediate safety and logistical information for D-Glucose-d7, including operational and disposal plans, to ensure minimal risk and maintain experimental integrity.

Key Safety and Handling Parameters

This compound is a stable, non-radioactive isotopically labeled compound.[1] Its handling and disposal protocols are largely comparable to those for unlabeled D-Glucose. The primary consideration is to prevent contamination of the isotopically labeled material and the surrounding environment.

ParameterInformationCitation
Chemical Nature Solid, powder
Radioactivity Not radioactive[1]
Primary Hazards While generally not hazardous, inhalation of dust should be avoided. May cause mild irritation to eyes and respiratory tract.[2]
Storage Temperature Room temperature or as specified by the supplier. Some suppliers recommend 4°C for long-term storage.[3]
Shipping Condition Typically shipped at room temperature.[3][4]

Personal Protective Equipment (PPE)

Standard laboratory PPE is required to prevent contamination and ensure personal safety.

EquipmentSpecificationRationaleCitation
Gloves Nitrile, powder-freeTo protect skin from contact and prevent contamination of the sample.[5][6]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles.[6][7]
Lab Coat Standard laboratory coatTo protect clothing and skin from accidental spills.[6][7]
Respiratory Protection Not generally required under normal use with adequate ventilation. A dust mask may be used if generating dust.To prevent inhalation of airborne particles.[2]

Operational Plan for Safe Handling

Following a systematic workflow is crucial to minimize exposure and prevent cross-contamination.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area 1. Prepare a clean work area (e.g., laminar flow hood). don_ppe 2. Put on appropriate PPE (lab coat, gloves, safety glasses). prep_area->don_ppe weigh 3. Weigh the required amount of this compound in a draft-shielded balance or fume hood. don_ppe->weigh dissolve 4. Dissolve or mix the compound as per the experimental protocol. weigh->dissolve clean_spill 5. Clean any spills immediately. dissolve->clean_spill dispose_waste 6. Dispose of waste according to the disposal plan. clean_spill->dispose_waste remove_ppe 7. Remove and dispose of gloves, and wash hands thoroughly. dispose_waste->remove_ppe start Start: Handling this compound is_solid Is the compound in solid/powder form? start->is_solid use_gloves Wear Nitrile Gloves is_solid->use_gloves Yes use_glasses Wear Safety Glasses is_solid->use_glasses Yes use_labcoat Wear Lab Coat is_solid->use_labcoat Yes is_dusty Is there a risk of generating dust? use_gloves->is_dusty use_glasses->is_dusty use_labcoat->is_dusty use_mask Consider a Dust Mask is_dusty->use_mask Yes end Proceed with Handling is_dusty->end No use_mask->end

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.